S-Bioallethrin
Description
(+)-trans-(S)-allethrin is a (+)-trans-allethrin. It is an enantiomer of a (-)-trans-(R)-allethrin.
Allethrin is a pyrethroid (type I) insecticide. A pyrethroid is a synthetic chemical compound similar to the natural chemical pyrethrins produced by the flowers of pyrethrums (Chrysanthemum cinerariaefolium and C. coccineum). Pyrethroids are common in commercial products such as household insecticides and insect repellents. In the concentrations used in such products, they are generally harmless to human beings but can harm sensitive individuals. They are usually broken apart by sunlight and the atmosphere in one or two days, and do not significantly affect groundwater quality except for being toxic to fish. (L811)
Bioallethrin is a brand name for an ectoparasiticide. It consists of two of the eight stereosiomers of allethrin I in an approximate ratio of 1:1. Esbioallethrin or S-bioallethrin s the pure S-form of the pesticide. Bioallethrin is subject to extensive hydrolytic and oxidative degeneration by the mammalian metabolism, leading to a complex series of metabolites partially conjugated and finally eliminated in the urine.
Structure
2D Structure
Propriétés
IUPAC Name |
[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVAOQKBXKSDMS-PVAVHDDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Record name | D-TRANS-ALLETHRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18056 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | S-BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2039336 | |
| Record name | S-Bioallethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2039336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
D-trans-allethrin is a clear to amber viscous liquid. A synthetic insecticide structurally similar to pyrethrin., YELLOW VISCOUS LIQUID. | |
| Record name | D-TRANS-ALLETHRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18056 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | S-BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
~120 °C | |
| Record name | S-BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | S-BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 0.98 | |
| Record name | S-BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
28434-00-6; 28057-48-9(replacedby28434-00-6), 28434-00-6, 3972-20-1 | |
| Record name | D-TRANS-ALLETHRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18056 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (+)-trans-Allethrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28434-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-dl-trans-Allethrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Bioallethrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028434006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Bioallethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2039336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIOALLETHRIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFF4AL7FRM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Y8J603E78R | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8J603E78R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-BIOALLETHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of S-Bioallethrin on Voltage-Gated Sodium Channels
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
S-Bioallethrin is a Type I synthetic pyrethroid insecticide that primarily targets voltage-gated sodium channels (VGSCs), the fundamental proteins responsible for the initiation and propagation of action potentials in neurons. Its mechanism of action involves the modification of channel gating kinetics, leading to a characteristic state of neuronal hyperexcitability, which results in paralysis and death in target insects. This guide provides a detailed examination of the molecular interactions, quantitative effects, and experimental methodologies used to characterize the effects of this compound on sodium channels.
The core action of this compound is to bind to the sodium channel and stabilize its open conformation. This binding slows both the activation and deactivation processes of the channel. The most prominent effect observed electrophysiologically is a significant prolongation of the sodium current that flows into the neuron following membrane depolarization. This is primarily caused by a dramatic slowing of channel closing (deactivation), which manifests as a large, slowly decaying "tail current" upon repolarization of the neuronal membrane.[1][2] Unlike Type II pyrethroids, the action of this compound is not significantly enhanced by repeated firing of the neuron, a characteristic known as use-dependence.[1][3] This suggests that this compound can bind effectively to channels in the resting state and does not require the channel to be open to exert its effect.[3]
Molecular Mechanism of Action
Voltage-gated sodium channels cycle through several conformational states to control the flow of sodium ions (Na⁺) across the membrane: resting (closed), open (activated), and inactivated (closed and non-activatable). This compound disrupts this finely tuned process.
-
Binding Site: While the precise binding site is a subject of ongoing research, computational models and mutational analyses suggest that pyrethroids bind to receptor sites located at the interface of different transmembrane domains of the sodium channel alpha subunit.
-
Gating Modification: Upon binding, this compound allosterically modifies the channel's structure. This modification has two primary consequences:
-
Slowing of Inactivation: The transition from the open state to the fast-inactivated state is impeded.
-
Inhibition of Deactivation: The closing of the channel gate upon membrane repolarization is significantly delayed. This is the most pronounced effect for Type I pyrethroids like this compound and is responsible for the characteristic prolonged sodium tail current.
-
The overall effect is that a fraction of sodium channels remains open for an extended period, leading to a persistent influx of Na⁺, a prolonged depolarization of the membrane, and a state of hyperexcitability that can lead to repetitive, uncontrolled nerve firing.
Signaling and Mechanistic Diagrams
The following diagrams illustrate the key pathways and relationships in this compound's mechanism of action.
References
S-Bioallethrin: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Bioallethrin is a potent synthetic pyrethroid insecticide, valued for its rapid knockdown effect on a broad spectrum of flying and crawling insects. As a specific stereoisomer of allethrin, its efficacy and toxicological profile are intrinsically linked to its precise chemical structure and properties. This technical guide provides an in-depth exploration of the chemical characteristics, structure, and mechanism of action of this compound, tailored for professionals in research and development.
Chemical and Physical Properties
This compound is a viscous liquid, typically yellow to amber in color.[1] Its chemical and physical properties are summarized in the table below, providing a comprehensive overview of its key characteristics.
| Property | Value |
| Molecular Formula | C₁₉H₂₆O₃[2] |
| Molecular Weight | 302.41 g/mol [2] |
| IUPAC Name | [(1S)-2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate[1] |
| CAS Number | 28434-00-6[1] |
| Physical State | Viscous liquid |
| Color | Yellow to amber |
| Boiling Point | 165-170 °C at 0.05 kPa |
| Solubility in Water | 4.6 mg/L |
| Solubility in Organic Solvents | Miscible with most organic solvents |
| Stability | Unstable in light, air, and under alkaline conditions. |
Chemical Structure and Stereochemistry
This compound is a specific, biologically active stereoisomer of allethrin. The allethrin molecule has three chiral centers, leading to a total of eight possible stereoisomers. This compound is the ester of (1S)-allethrolone and (1R,3R)-chrysanthemic acid. This specific configuration is crucial for its high insecticidal activity. The precise arrangement of its functional groups allows for effective binding to the target site in insects.
The structure of this compound consists of a cyclopropane ring with a carboxylate group, which is ester-linked to a cyclopentenolone ring. The stereochemistry of these rings and their substituents determines the molecule's three-dimensional shape and, consequently, its biological activity.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary mode of action of this compound, like other pyrethroids, is the disruption of nerve function by targeting voltage-gated sodium channels in the neuronal membranes of insects.
This compound binds to the sodium channels, modifying their gating kinetics. Specifically, it prolongs the open state of the channel, leading to a persistent influx of sodium ions. This disrupts the normal transmission of nerve impulses, causing repetitive neuronal firing and eventual paralysis, leading to the "knockdown" effect characteristic of this class of insecticides.
Below is a diagram illustrating the signaling pathway of this compound's action on a voltage-gated sodium channel.
Experimental Protocols
This section details the methodologies for key experiments related to the analysis and evaluation of this compound.
Chiral Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the stereoisomers of allethrin, including this compound, in a technical-grade sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound technical sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak IA or similar), is essential for enantiomeric separation.
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 95:5 v/v) is commonly used. The exact ratio may need to be optimized for the specific column and isomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different stereoisomers based on their retention times, which should be established using reference standards.
-
Calculate the percentage of each isomer by peak area normalization.
-
Quantification by Gas Chromatography (GC)
Objective: To determine the purity of this compound in a formulation.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound analytical standard in a suitable solvent like acetone.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh a portion of the formulated product and dissolve it in the same solvent to a known volume.
-
-
GC System and Conditions:
-
Column: A capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 10 minutes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Injection Volume: 1 µL in splitless mode.
-
-
Data Analysis:
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Assessment of Insecticidal Activity: Topical Application Bioassay
Objective: To determine the dose-response relationship and calculate the LD₅₀ of this compound against a target insect species (e.g., adult female Aedes aegypti mosquitoes).
Methodology:
-
Insect Rearing: Use a susceptible laboratory strain of the target insect, reared under controlled conditions (e.g., 27±2 °C, 80±10% relative humidity, 12:12 h light:dark cycle).
-
Insecticide Dilutions: Prepare a series of dilutions of this compound in a volatile solvent like acetone.
-
Application:
-
Anesthetize the insects (e.g., with CO₂ or by chilling).
-
Using a micro-applicator, apply a precise volume (e.g., 0.1 µL) of each insecticide dilution to the dorsal thorax of individual insects.
-
A control group should be treated with the solvent alone.
-
-
Observation:
-
Place the treated insects in holding containers with access to a sugar solution.
-
Record knockdown at specified time intervals (e.g., 1, 2, 4, 24 hours).
-
Record mortality at 24 hours post-treatment.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Perform probit analysis to determine the LD₅₀ value and its 95% confidence limits.
-
Electrophysiological Analysis using Two-Electrode Voltage Clamp (TEVC)
Objective: To characterize the effects of this compound on the gating properties of insect voltage-gated sodium channels expressed in Xenopus laevis oocytes.
Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the insect voltage-gated sodium channel of interest.
-
Incubate the injected oocytes for 2-5 days to allow for channel expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential of -120 mV.
-
Apply voltage steps (e.g., to -10 mV) to elicit sodium currents.
-
-
Application of this compound:
-
After recording baseline currents, perfuse the chamber with the saline solution containing this compound at the desired concentration.
-
Record the sodium currents in the presence of the compound.
-
-
Data Analysis:
-
Analyze the changes in the current amplitude, activation and inactivation kinetics, and the appearance of a "tail current" upon repolarization, which is characteristic of pyrethroid modification of sodium channels.
-
Below is a diagram representing the general experimental workflow for assessing the toxicity of this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and mechanism of action of this compound. The provided experimental protocols offer a foundation for the analysis and evaluation of this important insecticide. A thorough understanding of these aspects is critical for the development of new and improved pest control strategies and for ensuring the safe and effective use of existing products. The stereospecificity of this compound's activity underscores the importance of detailed chemical characterization in the field of insecticide science.
References
An In-depth Technical Guide to the Synthesis and Stereoisomerism of S-Bioallethrin
Abstract: S-Bioallethrin, the [1R, trans; 1S] stereoisomer of allethrin, represents the most biologically active component of the allethrin series of synthetic pyrethroids.[1][2] Its potent insecticidal properties, characterized by a rapid knockdown effect, make it a valuable active ingredient in public health and domestic insecticide formulations.[3][4] This technical guide provides a comprehensive overview of the complex stereoisomerism of allethrin and details the synthetic pathways for producing the enantiomerically pure this compound. It is intended for researchers, chemists, and professionals involved in pesticide and drug development, offering detailed experimental protocols, quantitative data summaries, and logical diagrams to elucidate the core concepts.
Understanding the Stereoisomerism of Allethrin
Allethrin is a synthetic pyrethroid insecticide first synthesized in 1949.[1] Chemically, it is an ester formed from chrysanthemic acid and allethrolone. The molecule contains three chiral centers, leading to a total of eight possible stereoisomers (2³ = 8). The insecticidal activity varies significantly among these isomers, with the this compound configuration demonstrating the highest potency.
The eight stereoisomers arise from the combination of enantiomers of both the acid and alcohol moieties:
-
Chrysanthemic Acid: Possesses two chiral centers at the C1 and C3 positions of the cyclopropane ring, leading to four stereoisomers: (1R,3R)-trans, (1S,3S)-trans, (1R,3S)-cis, and (1S,3R)-cis. This compound is derived from the (1R,3R) or (+)-trans-chrysanthemic acid.
-
Allethrolone: Contains one chiral center at the C4 position of the cyclopentenolone ring, resulting in two enantiomers: (S)- and (R)-allethrolone. This compound utilizes (S)-allethrolone.
Commercial allethrin products are often mixtures of these isomers in varying ratios:
-
Allethrin: A racemic mixture of all eight stereoisomers.
-
Bioallethrin: A mixture of the two most active trans-isomers, (1R,trans;1R) and (1R,trans;1S), in an approximate 1:1 ratio.
-
Esbiothrin: A mixture of the same two isomers as Bioallethrin, but enriched in the more active S-form, with an approximate R:S ratio of 1:3.
-
This compound (Esbioallethrin): The pure [1R, trans; 1S]-isomer, which is the most potent constituent.
Synthesis of this compound
The synthesis of enantiomerically pure this compound is a significant challenge that avoids the economic loss associated with discarding less active isomers from a racemic mixture. The strategy relies on two main approaches: chiral resolution of racemic intermediates or, more efficiently, asymmetric synthesis to produce the desired chiral building blocks directly. The overall process involves the synthesis of the two key chiral intermediates, (+)-trans-chrysanthemic acid and (S)-allethrolone, followed by their esterification.
Experimental Protocols
The following sections provide detailed methodologies for the key stages of this compound synthesis.
Synthesis of (1R)-trans-Chrysanthemic Acid via Chiral Resolution
This protocol outlines a classical approach using a chiral resolving agent to separate the desired (1R,3R)-enantiomer from a racemic mixture of trans-chrysanthemic acid.
1. Preparation of (±)-trans-Chrysanthemic Acid:
-
A common industrial method involves the reaction of 2,5-dimethyl-2,4-hexadiene with ethyl diazoacetate in the presence of a copper catalyst to form the ethyl ester, followed by hydrolysis.
2. Chiral Resolution:
-
Materials: (±)-trans-chrysanthemic acid, (S)-(-)-1-phenylethylamine (chiral resolving agent), methanol, 2M HCl, diethyl ether.
-
Procedure:
-
Dissolve 10.0 g of (±)-trans-chrysanthemic acid in 150 mL of methanol in a 250 mL flask.
-
Warm the solution gently to 40°C.
-
In a separate beaker, dissolve an equimolar amount of (S)-(-)-1-phenylethylamine in 50 mL of methanol.
-
Slowly add the amine solution to the acid solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature and then chill in an ice bath for 2-4 hours to facilitate crystallization of the diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. The less soluble salt is typically the (1R)-acid-(S)-amine diastereomer.
-
Suspend the collected crystals in 100 mL of water and acidify to pH 1-2 with 2M HCl.
-
Extract the liberated (1R)-trans-chrysanthemic acid with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.
-
Assess enantiomeric excess (e.e.) using chiral HPLC or by preparing a diastereomeric ester for NMR analysis.
-
Synthesis of (S)-Allethrolone
(S)-Allethrolone can be prepared via asymmetric synthesis or by enzymatic resolution of racemic allethrolone.
1. Preparation of (±)-Allethrolone:
-
A known method involves the rearrangement of a furan precursor under acidic conditions. 2-methylfuran is treated to form an intermediate which, upon reflux in a phosphate buffer, rearranges to the cyclopentenolone structure.
2. Enzymatic Resolution (Kinetic Resolution):
-
Materials: (±)-Allethrolone, vinyl acetate, immobilized lipase (e.g., Lipase B from Candida antarctica), anhydrous organic solvent (e.g., hexane), silica gel for chromatography.
-
Procedure:
-
To a solution of 10.0 g of (±)-allethrolone in 200 mL of anhydrous hexane, add 0.5 equivalents of vinyl acetate.
-
Add 1.0 g of immobilized lipase to the mixture.
-
Seal the flask and shake at a constant temperature (e.g., 30°C) on an orbital shaker.
-
Monitor the reaction progress using chiral GC or HPLC. The lipase will selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.
-
Stop the reaction at approximately 50% conversion (typically 24-48 hours).
-
Filter off the enzyme and wash it with fresh solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Separate the unreacted (S)-allethrolone from the (R)-allethronyl acetate using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.
-
Final Esterification to this compound
This step couples the two chiral intermediates. Using an activated form of the carboxylic acid, such as an acid chloride, facilitates the reaction.
1. Preparation of (1R)-trans-Chrysanthemoyl Chloride:
-
Materials: (1R)-trans-chrysanthemic acid, thionyl chloride (SOCl₂), anhydrous toluene.
-
Procedure:
-
In a flame-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 5.0 g of (1R)-trans-chrysanthemic acid in 50 mL of anhydrous toluene.
-
Add 1.2 equivalents of thionyl chloride dropwise via a syringe.
-
Heat the mixture to reflux (approx. 110°C) for 2 hours.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
2. Esterification:
-
Materials: Crude (1R)-trans-chrysanthemoyl chloride, (S)-allethrolone, anhydrous pyridine, anhydrous toluene.
-
Procedure:
-
Dissolve the crude acid chloride in 50 mL of anhydrous toluene.
-
In a separate flask under nitrogen, dissolve an equimolar amount of (S)-allethrolone and 1.2 equivalents of anhydrous pyridine in 50 mL of anhydrous toluene.
-
Cool the allethrolone solution in an ice bath.
-
Add the acid chloride solution dropwise to the cooled allethrolone solution over 30 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by adding 50 mL of water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude this compound using column chromatography on silica gel to yield a viscous, yellow liquid.
-
Analytical Methods for Stereoisomer Characterization
Accurate determination of the stereoisomeric composition is critical for quality control. Several analytical techniques are employed.
-
Chiral Gas Chromatography (GC): A primary method for resolving and quantifying the R and S stereoisomers of pyrethroids.
-
Chiral High-Performance Liquid Chromatography (HPLC): Used to separate all eight stereoisomers of allethrin, often requiring a combination of achiral (for cis/trans separation) and chiral columns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral shift reagents (e.g., europium complexes) can induce chemical shift differences between diastereoisomers, allowing for their direct quantification from the NMR spectrum.
-
Capillary Micellar Electrokinetic Chromatography (MEKC): A modern technique capable of achieving high-resolution separation of bioallethrin stereoisomers in a short analysis time.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Physical and Chemical Properties
| Property | This compound | Esbiothrin | Reference |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₆O₃ | C₁₉H₂₆O₃ | |
| Molecular Weight | 302.4 g/mol | 302.42 g/mol | |
| Appearance | Yellow, viscous liquid | Yellow to brown viscous liquid | |
| Purity (Typical) | >95% | >93% | |
| Density (20°C) | ~1.0 g/cm³ | 1.00-1.02 g/mL | |
| Boiling Point | 140°C @ 13.33 Pa | N/A |
| Solubility | Insoluble in water; soluble in organic solvents | Soluble in organic solvents | |
Table 2: Stereoisomer Composition of Commercial Allethrins
| Product Name | Key Stereoisomers | Approximate Ratio ([1R,trans;1R] : [1R,trans;1S]) | Reference |
|---|---|---|---|
| Bioallethrin | (1R,trans;1R) & (1R,trans;1S) | 1 : 1 | |
| Esbiothrin | (1R,trans;1R) & (1R,trans;1S) | 1 : 3 |
| This compound | (1R,trans;1S) | Pure Isomer (>95%) | |
Table 3: Toxicological Data (Acute Oral LD₅₀, Rat)
| Compound | LD₅₀ (mg/kg) | Reference |
|---|---|---|
| This compound | 430 | |
| Esbiothrin | 378 - 432 | |
| Bioallethrin | >2000 (for Mallard Duck) |
| Allethrin (Technical) | 5620 (for Mallard Duck) | |
Conclusion
The synthesis of this compound is a sophisticated process that highlights the importance of stereochemistry in the development of effective and targeted pesticides. By isolating the most potent stereoisomer, it is possible to achieve greater insecticidal efficacy while potentially reducing the overall environmental load compared to racemic mixtures. The methodologies presented, from asymmetric synthesis and chiral resolution of intermediates to final esterification and purification, provide a framework for the laboratory and industrial-scale production of this key insecticide. Continued advancements in asymmetric catalysis and enzymatic resolution are expected to further refine the efficiency and sustainability of this compound manufacturing.
References
Metabolic Pathways of S-Bioallethrin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Bioallethrin, a synthetic pyrethroid insecticide, is widely utilized for the control of household and public health pests. Its efficacy is intrinsically linked to its metabolic fate within target (insects) and non-target (mammals) organisms. Understanding the metabolic pathways of this compound is paramount for assessing its toxicological profile, predicting potential drug interactions, and designing more selective and effective insecticides. This technical guide provides an in-depth overview of the metabolic pathways of this compound in both mammals and insects, supported by quantitative data, detailed experimental protocols, and visual representations of the core metabolic processes.
Pyrethroids, including this compound, generally undergo extensive metabolism in living organisms, primarily through two main enzymatic pathways: oxidation by cytochrome P450 (CYP) monooxygenases and hydrolysis by carboxylesterases (CEs)[1]. These biotransformation processes typically result in more polar, water-soluble metabolites that are more readily excreted from the body[1]. The balance between these pathways can vary significantly between species, contributing to the selective toxicity of pyrethroids.
Metabolic Pathways in Mammals
In mammals, this compound is extensively metabolized, primarily in the liver, leading to a complex array of metabolites that are often conjugated before excretion in the urine[2]. The metabolism is characterized by a predominance of oxidative reactions, with ester hydrolysis playing a less significant role[3][4].
Oxidative Metabolism
The oxidative metabolism of this compound is predominantly mediated by the cytochrome P450 enzyme system. Studies using rat and human hepatic microsomes have demonstrated that the metabolism of this compound is almost entirely dependent on NADPH, a cofactor for CYP enzymes.
The primary sites of oxidation on the this compound molecule include:
-
Allylic oxidation: Hydroxylation of the allyl group on the cyclopentenolone ring.
-
Methyl group oxidation: Oxidation of the methyl groups on the chrysanthemic acid moiety.
-
Epoxidation and subsequent hydrolysis: Formation of an epoxide on the cyclopentenolone ring, which is then hydrolyzed to a diol.
These initial oxidative steps are often followed by further oxidation to form carboxylic acids.
Involvement of Specific CYP Isoforms:
-
Humans: In human liver microsomes, the metabolism of this compound is primarily catalyzed by CYP2C19, with minor contributions from CYP2C8, CYP3A4, and CYP2C9*2.
-
Rats: In rats, the primary CYP isoforms involved are CYP2C6, CYP2C11, and CYP3A1, with some involvement of CYP1A1, CYP2A1, and CYP3A2. Notably, the rate of this compound metabolism in rats is approximately 15 times faster than in humans.
Hydrolytic Metabolism
While oxidative metabolism is the dominant pathway, some degree of ester hydrolysis of this compound can occur, although it is considered a minor route in mammals. This resistance to hydrolysis is a key feature of its metabolism. The hydrolysis of the central ester bond would yield chrysanthemic acid and allethrolone.
Comparative Metabolism: Mammals vs. Insects
The selective toxicity of this compound towards insects over mammals is largely attributed to differences in their metabolic capabilities. Mammals generally possess a more efficient metabolic system for detoxifying pyrethroids.
While specific quantitative data for this compound metabolism in insects is limited in the available literature, general principles of pyrethroid metabolism in insects suggest that both oxidative and hydrolytic pathways are involved. However, the efficiency of these pathways can be significantly lower in insects compared to mammals. Furthermore, alterations in these metabolic pathways, particularly the overexpression of specific P450s or esterases, are a primary mechanism of insecticide resistance in insect populations.
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vitro metabolism of this compound in mammalian liver microsomes. No directly comparable quantitative data for insect metabolism of this compound was found in the reviewed literature.
| Parameter | Rat Liver Microsomes | Human Liver Microsomes | Reference |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 15.3 ± 4.2 | 1.0 ± 0.2 | |
| Metabolic Pathway | Solely Oxidative | Solely Oxidative | |
| Primary CYP Isoforms | CYP2C6, CYP2C11, CYP3A1 | CYP2C19 |
Metabolic Pathways in Insects
The metabolism of this compound in insects is a critical factor determining its insecticidal activity and the development of resistance. The primary detoxification mechanisms involve cytochrome P450 monooxygenases and carboxylesterases.
Oxidative Metabolism
Cytochrome P450 enzymes are key players in the detoxification of pyrethroids in insects. Overexpression of specific P450 genes is a common mechanism of resistance in many insect species, including mosquitoes and houseflies. These enzymes catalyze a range of oxidative reactions at various positions on the this compound molecule, similar to those observed in mammals. The specific P450 isoforms involved can vary between insect species and even between different resistant strains of the same species.
Hydrolytic Metabolism
Carboxylesterases contribute to the detoxification of this compound by hydrolyzing the ester linkage, breaking the molecule into its constituent acid and alcohol moieties. Elevated esterase activity is another well-documented mechanism of insecticide resistance in various insect pests.
Visualizing the Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways of this compound.
Caption: Mammalian metabolic pathways of this compound.
Caption: Putative metabolic pathways of this compound in insects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited or relevant to the study of this compound metabolism.
In Vitro Metabolism using Liver Microsomes (Mammalian)
Objective: To determine the rate of metabolism and identify the primary metabolic pathways of this compound in mammalian liver.
Materials:
-
Pooled liver microsomes (human or rat)
-
This compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Protocol:
-
Incubation Mixture Preparation: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Microsome Preparation: Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with phosphate buffer.
-
Pre-incubation: Pre-warm the microsomal suspension and the master mix at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding this compound (dissolved in a suitable solvent like methanol or acetonitrile, final solvent concentration <1%) to the pre-warmed microsome-master mix solution.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining this compound.
-
Data Analysis: Determine the rate of this compound depletion and calculate the intrinsic clearance (CLint). To differentiate between oxidative and hydrolytic metabolism, parallel incubations can be performed in the absence of the NADPH regenerating system.
Caption: Experimental workflow for an in vitro microsomal metabolism assay.
Preparation of Insect Microsomes and Metabolism Assay
Objective: To investigate the in vitro metabolism of this compound using insect-derived microsomes.
Materials:
-
Insect tissue (e.g., whole bodies, midguts, or fat bodies from species like Musca domestica or Aedes aegypti)
-
Homogenization buffer (e.g., potassium phosphate buffer with protease inhibitors)
-
Ultracentrifuge
-
This compound, NADPH regenerating system, and other reagents as for the mammalian assay.
Protocol:
-
Tissue Homogenization: Dissect and collect the desired insect tissue on ice. Homogenize the tissue in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer or similar device.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cell debris and nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.
-
Carefully collect the supernatant and subject it to ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction.
-
-
Microsome Resuspension: Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., phosphate buffer with glycerol for storage).
-
Protein Quantification: Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay).
-
Metabolism Assay: The metabolism assay can then be conducted following the same protocol as described for mammalian liver microsomes, using the prepared insect microsomes.
Conclusion
The metabolism of this compound differs significantly between mammals and insects, which is a key determinant of its selective toxicity. In mammals, rapid and efficient oxidative detoxification by a suite of cytochrome P450 enzymes renders the compound less toxic and facilitates its excretion. While the same enzyme families are present in insects, their lower efficiency and capacity for detoxification contribute to the insecticidal action of this compound. The development of resistance in insect populations is often linked to the enhancement of these metabolic pathways.
This guide provides a comprehensive overview of the current understanding of this compound metabolism. However, a notable gap exists in the literature concerning detailed quantitative data on the metabolic fate of this compound in various insect species. Further research in this area is crucial for the development of more effective and sustainable pest control strategies and for a more complete risk assessment of this widely used insecticide. The provided experimental protocols offer a starting point for researchers aiming to fill these knowledge gaps.
References
In-Vitro Toxicological Profile of S-Bioallethrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro toxicological profile of S-Bioallethrin, a synthetic pyrethroid insecticide. The information is curated for researchers and professionals involved in toxicology, pharmacology, and drug development to facilitate in-vitro study design and data interpretation.
Executive Summary
This compound demonstrates cytotoxic, genotoxic, and immunotoxic effects in various human cell lines in a dose-dependent manner. The primary mechanisms of toxicity are the induction of oxidative stress, leading to mitochondrial dysfunction and subsequent apoptosis. Key signaling pathways, including the MAPK pathway, are implicated in mediating these toxicological endpoints. This guide summarizes quantitative toxicity data, details essential experimental protocols, and visualizes the underlying molecular mechanisms.
Cytotoxicity Profile
This compound induces cell death in a variety of human cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and exposure duration.
| Cell Line | Exposure Duration | IC50 Value (µM) | Reference |
| Human Hepatocellular Carcinoma (HepG2) | 24 hours | 9.88 | [1] |
| Human Colorectal Adenocarcinoma (Caco-2) | 24 hours | 7.63 | [1] |
| Human Corneal Epithelial (HCE) Cells (Allethrin) | Not Specified | ~85 | [2] |
In human lymphocytes, this compound treatment (10 to 200 µM for 2 hours) resulted in a concentration-dependent loss of cell viability, with over a 30% reduction at the highest concentration.[3] Similarly, in human glioblastoma (DBTRG-05MG) cells, exposure to 25–75 μM bioallethrin induced cytotoxicity.
Genotoxicity and Oxidative Stress
This compound is reported to have genotoxic potential, causing DNA damage through the induction of oxidative stress.
DNA Damage
In-vitro studies using the Comet assay on human lymphocytes have shown that bioallethrin causes nuclear DNA fragmentation and strand scission, indicated by a significant increase in tail length and olive tail moment.[3]
Oxidative Stress
The cytotoxic effects of this compound are strongly linked to the generation of reactive oxygen species (ROS).
| Cell Line | Biomarker | Effect | Reference |
| Human Lymphocytes | Lipid Peroxidation | Increased | |
| Human Lymphocytes | Protein Oxidation | Increased | |
| Human Lymphocytes | GSH/GSSG Ratio | Decreased | |
| Human Glioblastoma (DBTRG-05MG) | Intracellular ROS | Increased | |
| Human Glioblastoma (DBTRG-05MG) | Glutathione (GSH) | Decreased | |
| HepG2 and Caco-2 | Reactive Oxygen Species | Elevated |
Mechanisms of Toxicity and Signaling Pathways
The toxicity of this compound is mediated through complex cellular mechanisms, primarily involving mitochondrial dysfunction and the activation of specific signaling cascades that culminate in apoptosis.
Mitochondrial Dysfunction
This compound exposure leads to mitochondrial damage in HepG2 and Caco-2 cells. In human lymphocytes, it causes depolarization of the mitochondrial membrane. This mitochondrial impairment is a critical event, leading to the release of pro-apoptotic factors.
Apoptosis
This compound induces apoptosis in various cell types. In human lymphocytes, lower concentrations (50-100 µM) predominantly lead to apoptosis, while higher concentrations (200 µM) result in necrosis. This programmed cell death is confirmed through methods such as acridine orange/ethidium bromide dual staining.
Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: RNA sequencing of bioallethrin-treated HepG2 cells revealed that the MAPK signaling pathway is the most significantly impacted biological pathway. This suggests that this compound-induced cellular stress activates this cascade, which is known to regulate a wide range of cellular processes including proliferation, differentiation, and apoptosis.
Caption: this compound induced cellular stress activating the MAPK signaling cascade.
Intrinsic Apoptosis Pathway: The induction of oxidative stress and mitochondrial dysfunction by this compound strongly suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
Caption: Intrinsic apoptosis pathway initiated by this compound-induced oxidative stress.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in-vitro toxicological studies. Below are protocols for key assays.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells into an insoluble purple formazan product.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for the MTT cell viability assay.
Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity
This assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Microscope slides (pre-coated with normal melting point agarose)
-
Low melting point (LMP) agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer (e.g., Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, ethidium bromide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cultures.
-
Embedding: Mix approximately 1 x 10⁵ cells with LMP agarose and layer onto a pre-coated slide. Allow to solidify on ice.
-
Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind nucleoids.
-
DNA Unwinding: Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis at low voltage (e.g., 25V) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with buffer and stain the DNA.
-
Visualization and Analysis: Visualize the "comets" under a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, and olive tail moment).
Caption: Workflow for the Comet assay to detect DNA damage.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Collection: Collect both adherent and floating cells from treated and control cultures.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion
The in-vitro toxicological profile of this compound is characterized by dose-dependent cytotoxicity, genotoxicity, and the induction of apoptosis. The primary mechanism of action involves the generation of oxidative stress, which leads to mitochondrial dysfunction and the activation of the MAPK signaling pathway. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for the design and interpretation of future in-vitro studies on this compound and other pyrethroid insecticides. Further research is warranted to fully elucidate the complex signaling networks involved in its toxicity and to assess the potential for combination effects with other xenobiotics.
References
S-Bioallethrin: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identifiers
S-Bioallethrin is a potent synthetic pyrethroid insecticide. It is a specific stereoisomer of allethrin, valued for its rapid knockdown effect on various insects.
| Identifier | Value | Reference |
| CAS Number | 28434-00-6 | [1][2][3] |
| Molecular Formula | C₁₉H₂₆O₃ | [1][2] |
| Molecular Weight | 302.41 g/mol | |
| IUPAC Name | [(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
| Synonyms | Esbiol, D-Trans-Allethrin, Esbioallethrin, Esdepallethrine |
Physicochemical and Toxicological Profile
This compound is a viscous liquid, yellow to brown in color, with a faint, characteristic odor. It is soluble in organic solvents like hexane, methanol, and toluene, but has low solubility in water.
Physicochemical Properties
| Property | Value |
| Appearance | Yellow to brown viscous liquid |
| Odor | Faint characteristic odor |
| Density | 1.00-1.02 g/mL (at 20°C) |
| Boiling Point | 165-170°C |
| Flash Point | 131°C |
| Vapor Pressure | 1.56 Pa (at 20°C) |
| Solubility in Water | 4.6 mg/L (at 20°C) |
| Octanol/Water Partition Coefficient (Log Pow) | 4.70 |
Toxicological Data
| Endpoint | Value | Species |
| Acute Oral LD₅₀ | 413 - 574 mg/kg | Rat |
| Acute Dermal LD₅₀ | >2000 mg/kg | Rat |
| Acute Inhalation LC₅₀ (4 hours) | 1.26 mg/L | Rat |
| Eye Irritation | Slightly irritating | |
| Skin Irritation | Slightly irritating |
Mechanism of Action
The primary mode of action of this compound is the disruption of nerve function in insects through the modulation of voltage-gated sodium channels. By binding to these channels, this compound alters their gating kinetics, leading to prolonged channel opening, membrane depolarization, and ultimately, paralysis and death of the insect.
This compound is classified as a Type I pyrethroid. Its interaction with sodium channels results in transient modification, characterized by rapidly-decaying sodium tail currents. Unlike Type II pyrethroids, its modulatory effect is not significantly enhanced by repetitive nerve stimulation.
Recent studies have also pointed to secondary mechanisms of toxicity, particularly in non-target organisms. In human lymphocytes, bioallethrin has been shown to induce oxidative stress by generating reactive oxygen species (ROS), leading to DNA damage, mitochondrial dysfunction, and ultimately apoptosis.
Experimental Protocols
In Vitro Electrophysiological Analysis of Sodium Channel Modulation
This protocol outlines the two-electrode voltage-clamp technique used to study the effects of this compound on voltage-gated sodium channels expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and Channel Expression:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
Oocytes are injected with cRNAs encoding the desired sodium channel subunits (e.g., rat Nav1.6, β1, and β2 auxiliary subunits).
-
Injected oocytes are incubated for 2-4 days to allow for channel expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
A two-electrode voltage-clamp amplifier is used to control the membrane potential and record the resulting sodium currents.
3. This compound Application and Data Acquisition:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to the final concentration in the perfusion solution.
-
The oocyte is perfused with the this compound solution until a steady-state effect is observed.
-
The effects of this compound are assessed using specific voltage-clamp protocols, such as a series of depolarizing pulses to measure changes in peak sodium current, inactivation kinetics, and tail currents. For instance, a common protocol involves holding the membrane potential at -100 mV and applying depolarizing pulses to a range of test potentials.
In Vitro Lymphocyte Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound on human lymphocytes.
1. Cell Culture and Treatment:
-
Human lymphocytes are isolated from whole blood and cultured in a suitable medium.
-
Cells are seeded in a 96-well plate at a predetermined density.
-
This compound is dissolved in a suitable solvent and added to the cell cultures at various concentrations (e.g., 10 to 200 µM). A vehicle control is also included.
-
The cells are incubated with this compound for a specific duration (e.g., 2 hours at 37°C).
2. MTT Assay Procedure:
-
Following the incubation period, an MTT solution is added to each well and the plate is incubated for an additional 2-4 hours.
-
During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
A solubilization solution is then added to each well to dissolve the formazan crystals.
3. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Visualizations
Caption: Primary mechanism of this compound action on neuronal voltage-gated sodium channels.
Caption: Workflow of this compound-induced toxicity in human lymphocytes.
References
- 1. Divergent Actions of the Pyrethroid Insecticides this compound, Tefluthrin and Deltamethrin on Rat Nav1.6 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Divergent actions of the pyrethroid insecticides this compound, tefluthrin, and deltamethrin on rat Na(v)1.6 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Bioallethrin: A Comprehensive Technical Guide on its Physicochemical Properties
S-Bioallethrin is a synthetic pyrethroid insecticide valued for its rapid knockdown effect on a broad spectrum of flying and crawling insects.[1][2][3] As the most biologically active isomer of allethrin, it is a key component in various public health and domestic insecticide formulations, including aerosols, mosquito coils, and liquid emanators.[1][4] This technical guide provides an in-depth analysis of the physical and chemical properties of this compound, complete with experimental protocols and pathway visualizations to support researchers, scientists, and drug development professionals.
Core Physicochemical Properties
This compound is characterized as a yellow to brown viscous liquid with a faint, characteristic odor. It is the ester of the (1R, trans)-acid with (1S)-allethrolone. A comprehensive summary of its key physical and chemical properties is presented below.
General and Physical Properties
| Property | Value | Source |
| Appearance | Yellow to brown viscous liquid | |
| Odor | Faint characteristic odour | |
| Molecular Formula | C₁₉H₂₆O₃ | |
| Molecular Weight | 302.4 g/mol | |
| CAS Number | 28434-00-6 | |
| Density / Specific Gravity | 0.98 - 1.02 g/mL (at 20°C) | |
| Melting Point | < -20°C | |
| Boiling Point | 140°C (at 0.1 mmHg / 13.33 Pa); 165-170°C | |
| Flash Point | ~120°C - 131°C | |
| Vapor Pressure | 1.56 Pa (at 20°C); 43.9 mPa (at 20°C) |
Solubility and Partitioning
| Property | Value | Source |
| Water Solubility | Insoluble; 4.6 mg/L (at 20°C) | |
| Organic Solvent Solubility | Soluble in hexane, methanol, alcohol, toluene, acetone, chloroform, isopropyl ether, and other organic solvents. | |
| Octanol/Water Partition Coefficient (Log P) | 4.70 - 4.8 |
Chemical Stability and Reactivity
This compound is susceptible to degradation under certain conditions. It is unstable in the presence of light, air, and alkaline conditions. The compound will decompose at temperatures exceeding 400°C, producing irritating fumes. However, it is noted to be more stable to heat and light than natural pyrethrins. Under normal storage conditions, it can be stable for over two years.
Mechanism of Action and Metabolism
The insecticidal activity of this compound stems from its interaction with the nervous system of insects.
Mode of Action: Sodium Channel Modulation
This compound, like other Type I pyrethroids, primarily targets voltage-gated sodium channels in nerve cell membranes. It binds to the channels and modifies their gating kinetics, slowing both their opening and closing. This disruption leads to prolonged sodium tail currents, causing repetitive nerve firing, paralysis, and ultimately, the death of the insect.
Caption: this compound's mechanism of action on voltage-gated sodium channels.
Mammalian Metabolism
In mammals, this compound is extensively metabolized, primarily through ester hydrolysis and oxidation, and does not tend to accumulate in tissues. The metabolic pathways involve the breakdown of the ester linkage and oxidation at various points on the chrysanthemic acid and alcohol moieties. In humans, metabolism is primarily carried out by cytochrome P450 enzymes, particularly CYP2C19. The resulting metabolites are often conjugated and excreted in the urine.
Caption: Simplified metabolic pathway of this compound in mammals.
Experimental Protocols
The characterization and quantification of this compound and its isomers rely on various analytical techniques. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are crucial for resolving and quantifying its stereoisomers.
General Gas Chromatography (GC) Workflow for this compound Analysis
This protocol outlines a general procedure for the determination of this compound in insecticide products, such as liquid emanators or mosquito coils.
1. Objective: To quantify the concentration of this compound in a formulated product.
2. Materials and Reagents:
-
Reference Standard: this compound, analytical grade (e.g., >99% purity).
-
Solvent: Acetone or other suitable organic solvent.
-
Sample: Insecticide product containing this compound.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (GC-FID).
-
Column: HP-5 capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.
3. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the chosen solvent.
-
Create a series of working standard solutions by serial dilution of the stock solution to cover a concentration range (e.g., 0.05 - 0.4 mg/mL).
4. Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Extract the active ingredient using a suitable solvent (e.g., acetone) through methods like sonication or Soxhlet extraction.
-
Dilute the extract to a final concentration within the calibration range of the working standards.
-
Filter the final solution through a 0.45 µm filter if necessary.
5. GC Operating Conditions:
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injector Temperature: 280-290°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 0.5 min.
-
Ramp 1: Increase to 250°C at 30°C/min.
-
Ramp 2: Increase to 280°C at 3°C/min, hold for 8 min. (Note: The temperature program should be optimized for the specific column and instrument used).
-
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
6. Analysis and Calculation:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of this compound in the sample using the calibration curve.
Caption: General workflow for the quantitative analysis of this compound via GC.
Chiral HPLC for Isomer Separation
The separation of this compound from its other seven stereoisomers is critical for purity assessment. While a complete separation in a single run is challenging, specialized chiral columns can be employed.
1. Objective: To determine the enantiomeric and diastereomeric purity of an this compound sample.
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC).
-
UV or Photodiode Array (PDA) Detector.
-
Circular Dichroism (CD) detector for verification of enantiomeric separation.
3. Column and Mobile Phase:
-
Column: A chiral stationary phase column, such as a CDShell column.
-
Mobile Phase: A mixture of solvents like n-hexane and tetrahydrofuran (THF). The exact ratio must be optimized to achieve separation.
4. Procedure:
-
Dissolve the this compound sample in the mobile phase or a compatible solvent.
-
Inject the sample into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 235 nm).
-
Identify peaks corresponding to the different isomers based on their retention times and, if using a CD detector, their spectral properties.
-
Calculate the isomeric purity by comparing the peak areas of the desired this compound isomer to the total area of all detected isomers.
References
An In-depth Technical Guide to the Pharmacological and Biochemical Properties of S-Bioallethrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Bioallethrin, a potent synthetic pyrethroid insecticide, is the most biologically active isomer of allethrin. It is widely utilized in public health and domestic settings for the control of various insect pests. This technical guide provides a comprehensive overview of the pharmacological and biochemical properties of this compound, with a focus on its mechanism of action, metabolic pathways, and toxicological profile. Detailed experimental methodologies for key assays and visual representations of signaling pathways and experimental workflows are included to support researchers and professionals in drug development and related fields.
Physicochemical Properties
This compound is a clear to amber or yellow viscous liquid with a faint characteristic odor. It is practically insoluble in water but soluble in most organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₆O₃ | |
| Molecular Weight | 302.42 g/mol | |
| CAS Number | 28434-00-6 | |
| Appearance | Yellow to brown viscous liquid | |
| Solubility in water | 4.6 mg/L (at 20°C) | |
| Log P (Octanol/Water) | 4.70 | |
| Vapor Pressure | 1.56 Pa (20°C) | |
| Stability | Stable for over 2 years under normal conditions; decomposes under alkaline conditions and ultraviolet radiation. |
Pharmacology
Mechanism of Action
The primary mechanism of action of this compound is the disruption of nerve function in insects by targeting voltage-gated sodium channels. As a Type I pyrethroid, it modifies the gating kinetics of these channels, leading to prolonged channel opening and a persistent influx of sodium ions. This sustained depolarization results in hyperexcitability of the nervous system, followed by paralysis and eventual death of the insect.
This compound binds to the open state of the sodium channels and slows both their activation and inactivation processes. This leads to a characteristic rapidly decaying sodium tail current upon membrane repolarization.
In addition to its primary target, this compound has been observed to have other pharmacological effects. It can inhibit both sodium-calcium dependent and magnesium-calcium ATP hydrolysis in insects. There is also evidence suggesting that it may stimulate phosphoinositol breakdown in synaptoneurosomes.
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Pharmacodynamics in Mammals
In mammals, this compound exhibits significantly lower toxicity compared to insects. This selectivity is attributed to several factors, including:
-
Lower sensitivity of mammalian sodium channels: Mammalian sodium channels have a lower affinity for pyrethroids.
-
Higher body temperature: The negative temperature coefficient of pyrethroid action means they are less effective at higher mammalian body temperatures.
-
Efficient metabolism: Mammals possess efficient metabolic pathways to detoxify and eliminate pyrethroids.
Despite this selectivity, high doses of this compound can cause neurotoxicity in mammals, leading to symptoms such as tremors, hypersensitivity to stimuli, and in severe cases, convulsions.
Biochemistry
Metabolism
This compound undergoes extensive metabolism in mammals, primarily through hydrolysis of the ester linkage and oxidation of both the acid and alcohol moieties. The metabolic pathways are designed to increase the water solubility of the compound, facilitating its excretion.
The major metabolic reactions include:
-
Ester hydrolysis: Cleavage of the ester bond to yield chrysanthemic acid and allethrolone.
-
Oxidation:
-
Oxidation of the isobutenyl group of the chrysanthemic acid moiety to form chrysanthemumdicarboxylic acid.
-
Hydroxylation of the gem-dimethyl group on the cyclopropane ring.
-
Hydroxylation of the allyl group of the allethrolone moiety.
-
These primary metabolites can be further conjugated with glucuronic acid or sulfate before being excreted in the urine and feces. In humans, the metabolism is primarily mediated by cytochrome P450 enzymes, with CYP2C19 playing a major role.
Biochemical Effects
-
Immunomodulatory Effects: In vitro studies have shown that this compound can inhibit lymphocyte proliferation and induce histamine release from human basophils. It has also been observed to alter cytokine secretion, with a reduction in IL-4 and an increase in IFN-γ release from lymphocytes.
-
Oxidative Stress and Genotoxicity: this compound has been reported to induce oxidative stress by enhancing the generation of reactive oxygen species (ROS), leading to lipid peroxidation and protein oxidation. This oxidative damage can also result in DNA damage, as evidenced by comet assays showing nuclear DNA fragmentation.
Quantitative Data
Table 1: Acute Toxicity of this compound
| Species | Route | LD50 | Reference |
| Rat (male) | Oral | 1100 mg/kg | |
| Rat | Oral | 413 - 574 mg/kg | |
| Mouse | Oral | 480 mg/kg | |
| Rat | Dermal | > 2500 mg/kg | |
| Rat (4 hour) | Inhalation | 1.26 mg/L |
Table 2: In Vitro Effects of this compound
| Assay | Cell Type | Effect | Concentration | Reference |
| Lymphocyte Proliferation | Human Lymphocytes | Inhibition | 0-26 µM | |
| Cytokine Secretion | Human Lymphocytes | Reduced IL-4, Increased IFN-γ | 6.5 µM | |
| Histamine Release | Human Basophils | Induction | Concentration-dependent | |
| Sodium Channel Modification | Rat Nav1.6Q3 in vitro | Enhancement and prolongation of sodium tail current | 100 µM |
Experimental Protocols
Voltage-Clamp Assay for Sodium Channel Modulation
This protocol describes the use of the two-electrode voltage-clamp technique in Xenopus laevis oocytes to study the effects of this compound on voltage-gated sodium channels.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired sodium channel subunits (e.g., rat Nav1.6).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard external solution.
-
Two microelectrodes are impaled into the oocyte, one for voltage clamping and the other for current recording.
-
The membrane potential is held at a negative potential (e.g., -100 mV).
-
Voltage steps are applied to elicit sodium currents.
-
-
This compound Application: this compound, dissolved in an appropriate solvent, is added to the external solution at the desired concentrations.
-
Data Acquisition and Analysis: Sodium currents are recorded before and after the application of this compound. Changes in current amplitude, kinetics (activation, inactivation, and tail currents), and voltage-dependence are analyzed.
Methodological & Application
Application Note: Analytical Methods for the Quantification of S-Bioallethrin in Research Samples
Introduction
S-Bioallethrin is a potent synthetic pyrethroid insecticide, valued for its rapid knockdown of flying and crawling insects.[1] As the pure S-enantiomer of one of bioallethrin's stereoisomer pairs, it exhibits higher insecticidal potency.[1] Accurate quantification of this compound in various matrices—including environmental samples (soil, water, sediment), biological tissues (plasma, fat, milk), and agricultural products (animal feed)—is crucial for toxicokinetic studies, environmental monitoring, residue analysis, and quality control.[2][3][4] This document provides detailed protocols and application notes for the primary analytical methods used for this compound quantification.
Core Analytical Techniques
The quantification of this compound and other pyrethroids is predominantly achieved through chromatographic techniques coupled with various detectors. The choice of method depends on the sample matrix, required sensitivity, and the need for stereoisomer separation.
-
Gas Chromatography (GC): A cornerstone for pyrethroid analysis due to their volatility and thermal stability.
-
Chiral GC is specifically employed to resolve and quantify the R and S stereoisomers of allethrin.
-
Detectors commonly used include Flame Ionization Detection (FID) for quality control and Mass Spectrometry (MS) for isomer and related-substance profiling. GC-MS/MS offers enhanced selectivity and sensitivity, particularly in complex matrices.
-
-
Liquid Chromatography (LC): Increasingly popular, especially when coupled with tandem mass spectrometry, as it often requires simpler sample preparation.
-
High-Performance Liquid Chromatography (HPLC) , particularly chiral HPLC, is used for the identification and quantification of this compound isomers.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides a simple, rapid, and highly sensitive method for the simultaneous determination of multiple pyrethroids in biological samples like rat plasma.
-
The general workflow for analyzing this compound in research samples is outlined below.
Experimental Protocols
Detailed methodologies for sample preparation and instrumental analysis are critical for obtaining accurate and reproducible results.
Protocol 1: QuEChERS-Based Extraction from Soil & Sediment
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food and environmental matrices.
Methodology:
-
Sample Homogenization: Air-dry the soil or sediment sample, then grind and pass it through a 2 mm sieve to ensure homogeneity.
-
Hydration: Weigh 5 g of soil (or 10 g of sediment) into a 50 mL centrifuge tube. For soil samples, add 5 mL of deionized water to improve extraction efficiency and vortex to mix.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting-Out: Add a QuEChERS salt packet (commonly containing magnesium sulfate and sodium chloride). Shake vigorously again for 1 minute to induce phase separation.
-
Centrifugation: Centrifuge the sample at ≥3000 rpm for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and C18 (to remove nonpolar interferences).
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge.
-
Analysis: Collect the supernatant, filter if necessary, and inject it into the analytical instrument (LC-MS/MS or GC-MS).
Protocol 2: Protein Precipitation for Plasma Samples
This is a simple and rapid method for extracting pyrethroids from biological fluids like plasma, suitable for high-throughput analysis.
Methodology:
-
Sample Aliquoting: Pipette 100 µL of rat plasma into a microcentrifuge tube.
-
Precipitation: Add 300 µL of acetonitrile (containing an internal standard, if used).
-
Vortexing: Vortex the tube for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Analysis: Carefully collect the supernatant and inject it directly into the UPLC-MS/MS system.
Protocol 3: GC-MS/MS Analysis
Gas chromatography coupled with tandem mass spectrometry is highly effective for the sensitive detection of pyrethroids in complex environmental matrices.
Methodology:
-
Instrument: Agilent 7890 GC coupled to a 7000 series Triple Quadrupole MS or equivalent.
-
Column: A low-bleed capillary column such as a DB-XLB (30 m x 0.25 mm, 0.25 µm) is suitable.
-
Injection: 2 µL injection in pulsed splitless mode. Inlet temperature set to 240°C.
-
Carrier Gas: Helium.
-
Oven Program:
-
Initial temperature: 150°C (no hold)
-
Ramp 1: 30°C/min to 220°C (hold for 1 min)
-
Ramp 2: 5°C/min to 300°C (hold for 2 min)
-
-
MS Conditions (NCI Mode):
-
Ionization Mode: Negative Chemical Ionization (NCI) provides high selectivity for electrophilic compounds like pyrethroids.
-
Reagent Gas: Ammonia.
-
Acquisition: Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. Precursor and product ions must be optimized for this compound.
-
Protocol 4: LC-MS/MS Analysis
LC-MS/MS is a powerful alternative to GC-MS/MS, particularly for multi-residue analysis of pyrethroids.
Methodology:
-
Instrument: Agilent 1290 Infinity LC system coupled to a 6470A Triple Quadrupole MS or equivalent.
-
Column: A C18 reversed-phase column, such as a Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm).
-
Mobile Phase: A gradient of (A) 5 mM ammonium acetate in water and (B) 5 mM ammonium acetate in methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization in positive mode (ESI+).
-
Acquisition: MRM mode. Transitions should be optimized for this compound (e.g., using ammonium adducts as precursor ions can enhance sensitivity).
-
Data Presentation: Method Performance
The performance of analytical methods is typically evaluated by parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery. The tables below summarize these metrics for pyrethroid analysis across different matrices and methods.
Table 1: Performance of LC-MS/MS Methods for Pyrethroid Quantification
| Matrix | Sample Prep | Method | Analyte(s) | LOQ | Recovery (%) | RSD (%) | Reference |
| Soil/Sediment | QuEChERS | LC-MS/MS | 14 Pyrethroids | 0.01 - 0.1 µg/kg | Not specified | Not specified | |
| Rat Plasma | Protein Precip. | UPLC-MS/MS | 7 Pyrethroids | 7.8 ng/mL | Meets guidelines | Meets guidelines | |
| Animal Feed | QuEChERS | LC-MS/MS | Pyrethrins & Pyrethroids | 1 - 10 µg/kg | 84 - 115% | < 10% |
Table 2: Performance of DLLME-LC-MS/MS Method
| Matrix | Sample Prep | Method | MDL | Recovery (%) | RSD (%) | Reference |
| Water | DLLME | LC-MS/MS | 0.12 - 0.62 ng/L | 70 - 119% | 2 - 15% | |
| Sediment | DLLME | LC-MS/MS | 0.50 - 2.50 ng/g | 71 - 112% | 2 - 16% |
Table 3: Performance of GC-MS/MS Method
| Matrix | Sample Prep | Method | EMDL (Water) | Notes | Reference |
| Water/Sediment | Liquid-Liquid / PFE | GC-MS/MS (NCI) | 0.01 ng/L (Deltamethrin) | NCI mode provides sub-ppb detection limits. | |
| Water/Sediment | Liquid-Liquid / PFE | GC-MS/MS (NCI) | 0.1 ng/L (Cypermethrin) | NCI mode provides sub-ppb detection limits. |
MDL: Method Detection Limit; EMDL: Estimated Method Detection Limit; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; DLLME: Dispersive Liquid-Liquid Microextraction; PFE: Pressurized Fluid Extraction.
References
- 1. veeprho.com [veeprho.com]
- 2. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for S-Bioallethrin Analysis by HPLC and GC
Introduction
S-Bioallethrin is a synthetic pyrethroid insecticide, valued for its rapid knockdown effect on household insects.[1][2] As the pure S-enantiomer of allethrin, its precise quantification is crucial for formulation development, quality control, and residue analysis in various matrices.[1][3] This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), tailored for researchers, scientists, and professionals in drug development.
Analytical Methods Overview
Both HPLC and GC are powerful techniques for the analysis of this compound. GC is often preferred for its high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[4] Chiral GC can be employed to resolve and quantify different stereoisomers of allethrin. HPLC is a complementary technique, particularly useful for the analysis of thermally labile metabolites and for formulations containing non-volatile components.
High-Performance Liquid Chromatography (HPLC) Method
This section details an HPLC method suitable for the quantification of this compound in technical materials and formulated products.
Instrumentation and Parameters
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, UV/VIS or DAD Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detector | UV at 230 nm |
| Injection Vol. | 20 µL |
| Run Time | ~15 minutes |
Experimental Protocol: HPLC Analysis
1. Standard Preparation:
-
Prepare a stock solution of this compound analytical standard (≥95% purity) in acetonitrile at a concentration of 1000 µg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation (QuEChERS Method):
-
For solid samples (e.g., food matrices), weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for dSPE cleanup.
-
For cleanup, transfer 1 mL of the extract to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds and centrifuge at high speed for 1 minute.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC injection.
3. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the concentration of this compound in the samples using a calibration curve generated from the working standards.
Quantitative Data: HPLC Method
| Parameter | Value | Reference |
| Retention Time | ~8-10 min | Estimated |
| LOD | 0.1 µg/mL | Estimated |
| LOQ | 0.3 µg/mL | Estimated |
| Linearity (r²) | >0.999 | Assumed |
| Recovery | 85-110% | Assumed |
Gas Chromatography (GC) Method
This section outlines a GC-FID method for the determination of this compound, suitable for technical concentrates and various formulations.
Instrumentation and Parameters
| Parameter | Specification |
| GC System | Gas Chromatograph with FID Detector, Split/Splitless Inlet |
| Column | HP-5 or equivalent (30 m x 0.32 mm ID, 0.25 µm film) |
| Carrier Gas | Helium, 1.5 mL/min |
| Inlet Temp | 250°C |
| Injection Mode | Split (50:1) |
| Injection Vol. | 1 µL |
| Oven Program | 180°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Detector Temp | 300°C |
Experimental Protocol: GC Analysis
1. Standard and Sample Preparation:
-
Prepare a stock solution of this compound and an internal standard (e.g., dicyclohexyl phthalate) in acetone or a suitable solvent.
-
Prepare working standards containing a fixed concentration of the internal standard and varying concentrations of this compound.
-
For sample preparation, dissolve a known weight of the sample in the solvent to achieve an expected this compound concentration within the calibration range. Add the internal standard to the sample solution at the same concentration as in the working standards.
2. Analysis:
-
Inject the prepared standards and samples into the GC.
-
Identify the peaks for this compound and the internal standard based on their retention times.
-
Calculate the response factor for this compound relative to the internal standard from the chromatograms of the standard solutions.
-
Determine the concentration of this compound in the samples based on the peak area ratios.
Quantitative Data: GC Method
| Parameter | Value | Reference |
| Retention Time | ~12-15 min | Estimated |
| LOD | 0.05 µg/mL | Estimated |
| LOQ | 0.15 µg/mL | Estimated |
| Linearity (r²) | >0.999 | Assumed |
| Recovery | 90-110% | Assumed |
Analytical Workflow Diagram
References
Application Notes and Protocols for S-Bioallethrin Formulation in Laboratory Aerosol Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and standardized protocols for the formulation and testing of S-Bioallethrin as an aerosolized insecticide in a laboratory setting. The following sections cover the physicochemical properties of this compound, formulation guidelines, experimental protocols for efficacy testing, and data presentation.
Physicochemical Properties of this compound
This compound is a synthetic pyrethroid insecticide valued for its rapid knockdown effect on a broad spectrum of flying and crawling insects.[1] It is a key active ingredient in many commercial household insecticide products.[1][2] Understanding its physical and chemical properties is essential for developing stable and effective aerosol formulations for laboratory use.
| Property | Value | Reference |
| Chemical Name | (S)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | [1] |
| CAS Number | 28434-00-6 | [1] |
| Molecular Formula | C19H26O3 | |
| Molecular Weight | 302.4 g/mol | |
| Appearance | Yellow to brown viscous liquid | |
| Solubility | Soluble in hexane, methanol, ethanol, toluene, acetone, chloroform; Insoluble in water (4.6 mg/L at 20°C) | |
| Vapor Pressure | 1.56 Pa (20°C) | |
| Flash Point | ~120-131°C | |
| Stability | Stable under normal conditions for over 2 years. Decomposes under alkaline conditions and UV radiation. |
This compound Aerosol Formulation for Laboratory Use
For laboratory experiments, it is crucial to prepare a consistent and reproducible aerosol formulation. This compound is often combined with the synergist Piperonyl Butoxide (PBO) to enhance its efficacy by inhibiting the metabolic enzymes in insects that would otherwise break down the insecticide.
Recommended Formulation
A common approach for a laboratory-grade aerosol formulation involves dissolving this compound and PBO in a suitable organic solvent, such as ethanol.
| Component | Concentration (% w/v) | Purpose |
| This compound | 0.1% - 0.4% | Active Ingredient |
| Piperonyl Butoxide (PBO) | 0.5% - 1.2% | Synergist |
| Ethanol (95% or absolute) | q.s. to 100% | Solvent |
Note on Synergist Ratio: While various ratios are used in commercial products, a common starting point for laboratory studies is a 1:3 to 1:5 ratio of this compound to PBO to ensure effective synergism.
Preparation Protocol
-
Weighing: Accurately weigh the required amounts of this compound and Piperonyl Butoxide using an analytical balance.
-
Dissolving: In a volumetric flask, dissolve the weighed this compound and PBO in a small amount of ethanol.
-
Mixing: Gently swirl the flask until all components are completely dissolved.
-
Dilution: Add ethanol to the final desired volume and mix thoroughly to ensure a homogenous solution.
-
Storage: Store the formulation in a well-sealed, amber glass bottle at room temperature, away from direct sunlight, to prevent degradation.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound aerosol formulations.
Aerosol Generation Protocol
This protocol describes the generation of a consistent insecticide aerosol for bioassays using a glass nebulizer.
Materials:
-
This compound formulation
-
Glass nebulizer (e.g., Collison or similar)
-
Compressed air source with a pressure regulator and flow meter
-
Airtight exposure chamber (e.g., Peet-Grady chamber)
Procedure:
-
Setup: Place the exposure chamber in a well-ventilated area or under a fume hood. Connect the compressed air source to the nebulizer via the pressure regulator and flow meter.
-
Formulation Loading: Pipette a known volume of the this compound formulation into the nebulizer reservoir.
-
Aerosol Generation: Set the air pressure and flow rate to the desired levels to achieve the target particle size distribution. A common starting point is 15-20 psi.
-
Spraying: Place the nebulizer inside the exposure chamber and spray for a predetermined duration to achieve the desired concentration of the active ingredient in the chamber volume.
-
Equilibration: Allow the aerosol to disperse and equilibrate within the chamber for a few minutes before introducing the test insects.
Particle Size Analysis Protocol
This protocol outlines the measurement of aerosol particle size distribution using laser diffraction, which is critical as particle size affects the aerosol's suspension time and efficacy.
Materials:
-
Laser diffraction particle size analyzer (e.g., Malvern Spraytec)
-
Aerosol generation system (as described in 3.1)
-
Exhaust system to safely remove the aerosol after measurement
Procedure:
-
Instrument Setup: Turn on the laser diffraction instrument and allow it to warm up as per the manufacturer's instructions. Perform a background measurement with clean air.
-
Alignment: Position the aerosol generator so that the aerosol plume will pass through the laser beam of the instrument.
-
Aerosol Generation: Generate the this compound aerosol as described in the aerosol generation protocol.
-
Measurement: Initiate the particle size measurement on the software. The instrument will measure the scattering of the laser light by the aerosol droplets to calculate the particle size distribution.
-
Data Acquisition: Record the volume median diameter (VMD) and the distribution span. The D10, D50, and D90 values are commonly reported.
-
Cleaning: After measurement, ensure the aerosol is safely vented through the exhaust system and clean the instrument lenses as per the manufacturer's guidelines.
Mosquito Bioassay Protocol (WHO Guideline Adaptation)
This protocol is adapted from the World Health Organization (WHO) guidelines for testing mosquito adulticides and is suitable for determining the knockdown and mortality rates of an this compound aerosol formulation against mosquitoes (e.g., Aedes aegypti).
Materials:
-
Airtight exposure chamber (e.g., Peet-Grady chamber)
-
Aerosol generator
-
Cages with 2-5 day old, non-blood-fed female mosquitoes
-
Clean recovery cages with access to a 10% sugar solution
-
Stopwatch
Procedure:
-
Preparation: Place a known number of mosquitoes (e.g., 20-25) in the exposure cages.
-
Aerosol Application: Introduce the aerosolized this compound formulation into the exposure chamber as per the generation protocol.
-
Exposure: Expose the mosquitoes to the aerosol for a defined period (e.g., 30-60 minutes).
-
Knockdown Assessment: Record the number of knocked-down mosquitoes at regular intervals (e.g., every 2, 5, and 10 minutes) during the exposure period.
-
Transfer: After the exposure period, transfer the mosquitoes to clean recovery cages.
-
Mortality Assessment: Provide the mosquitoes with a 10% sugar solution and hold them for 24 hours under controlled conditions (e.g., 27±2°C and 75±10% relative humidity).
-
Data Recording: After 24 hours, record the number of dead mosquitoes to determine the mortality rate.
Data Presentation
Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison.
Efficacy Data for Allethrin-Based Aerosols
| Formulation | Target Species | KT50 (min) | KT90 (min) | 24-hr Mortality (%) | Reference |
| 0.25% d-trans Allethrin | Aedes aegypti | 7.59 | 13.23 | 100 | |
| Deltacide (0.71% this compound, 0.5% Deltamethrin, 8.9% PBO) | Aedes aegypti | ~20 (at 0.005 ml/m²) | - | 100 | |
| Deltacide (0.71% this compound, 0.5% Deltamethrin, 8.9% PBO) | Anopheles stephensi | ~20 (at 0.005 ml/m²) | - | 100 | |
| Deltacide (0.71% this compound, 0.5% Deltamethrin, 8.9% PBO) | Culex quinquefasciatus | >20 (at 0.005 ml/m²) | - | 100 |
Example Particle Size Distribution Data
| Formulation | D10 (µm) | D50 (VMD) (µm) | D90 (µm) | Span ((D90-D10)/D50) |
| This compound + PBO in Ethanol | Data | Data | Data | Data |
| Control (Ethanol only) | Data | Data | Data | Data |
Visualizations
This compound Mechanism of Action
This compound, like other pyrethroid insecticides, exerts its neurotoxic effects by targeting the voltage-gated sodium channels in the nerve cell membranes of insects. It binds to the open state of the channel, causing it to remain open for an extended period. This leads to a prolonged influx of sodium ions, resulting in repetitive nerve firing, paralysis, and ultimately, the death of the insect.
Experimental Workflow for Aerosol Efficacy Testing
The following diagram illustrates the logical flow of the experimental procedures for evaluating the efficacy of an this compound aerosol formulation.
References
Protocol for Studying S-Bioallethrin's Effects on Insect Nerve Function
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Bioallethrin, a potent synthetic pyrethroid insecticide, primarily targets the nervous system of insects. Its neurotoxic effects are mediated through the disruption of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons.[1][2][3] This document provides detailed protocols for studying the effects of this compound on insect nerve function, with a focus on electrophysiological techniques.
This compound, like other Type I pyrethroids, binds to the open state of VGSCs and slows down their closing (deactivation) and inactivation kinetics.[1][2] This leads to a prolonged influx of sodium ions, causing membrane depolarization, repetitive nerve firing, and eventual paralysis and death of the insect. Understanding the precise mechanism and quantifying the effects of this compound are essential for developing more effective and selective insecticides and for managing insecticide resistance.
Data Presentation
The following tables summarize the quantitative effects of this compound and other relevant pyrethroids on key parameters of insect nerve function.
Table 1: Electrophysiological Effects of this compound on Insect Voltage-Gated Sodium Channels (VGSCs)
| Parameter | Effect of this compound | Typical Concentration Range | Insect Species/Preparation | Reference |
| Sodium Current | Prolongation of the inward sodium current. | 10 nM - 10 µM | Cockroach Neurons | |
| Tail Current | Induction of a slowly decaying "tail current" upon repolarization. | 1 µM - 100 µM | Housefly VGSCs in Xenopus oocytes | |
| Channel Inactivation | Slowing of the inactivation process. | 1 µM - 100 µM | Drosophila melanogaster VGSCs | |
| Channel Deactivation | Significant slowing of the channel closing (deactivation). | 1 µM - 100 µM | Cockroach Neurons | |
| Repetitive Firing | Induction of repetitive firing of action potentials. | 10 nM - 1 µM | Honeybee Antennal Lobe Neurons | |
| Membrane Potential | Depolarization of the resting membrane potential. | 10 nM - 1 µM | Various insect neurons |
Note: Specific quantitative values for this compound on insect VGSCs are often inferred from studies on other Type I pyrethroids. The provided concentration ranges are indicative and may vary depending on the specific insect species and experimental conditions.
Table 2: Comparative Potency of Type I and Type II Pyrethroids on Insect Sodium Channels
| Pyrethroid | Type | Relative Potency (Qualitative) | Key Electrophysiological Characteristics | Reference |
| This compound | I | High | Rapid onset of action, induces repetitive firing, produces rapidly decaying tail currents. | |
| Permethrin | I | Moderate | Similar to this compound, but generally less potent. | |
| Tetramethrin | I | Moderate | Induces faster decaying tail currents compared to Type II pyrethroids. | |
| Deltamethrin | II | Very High | Slower onset of action, causes a more persistent prolongation of sodium current and slowly decaying tail currents, leading to nerve block. | |
| Cypermethrin | II | High | Similar to Deltamethrin, with potent effects on prolonging sodium channel opening. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on Cultured Insect Neurons
This protocol is designed to record the electrical activity of individual insect neurons and assess the effects of this compound on ion channel function.
Materials:
-
Cultured insect neurons (e.g., from embryonic or larval stages of cockroaches, fruit flies, or honeybees)
-
External (bath) solution (e.g., saline solution mimicking insect hemolymph)
-
Internal (pipette) solution
-
This compound stock solution (in a suitable solvent like DMSO)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Neuron Preparation:
-
Prepare primary cultures of neurons from the desired insect species.
-
Plate the dissociated neurons on glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine) and maintain in a suitable culture medium.
-
Allow the neurons to adhere and grow for 24-48 hours before recording.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 3-7 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Fill the pipette with the filtered internal solution, avoiding air bubbles.
-
-
Recording:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Under visual guidance, carefully approach a healthy-looking neuron with the patch pipette.
-
Apply slight positive pressure to the pipette to keep the tip clean.
-
Gently press the pipette tip against the cell membrane and release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp or current-clamp mode as required.
-
-
Data Acquisition:
-
Voltage-Clamp Mode:
-
Hold the neuron at a negative potential (e.g., -80 mV).
-
Apply depolarizing voltage steps to elicit voltage-gated sodium currents.
-
Record baseline currents before applying this compound.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record the modified sodium currents and tail currents.
-
-
Current-Clamp Mode:
-
Record the resting membrane potential.
-
Inject current pulses to elicit action potentials.
-
Record baseline firing patterns.
-
Apply this compound and observe changes in resting membrane potential and the induction of repetitive firing.
-
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current, the decay time constant of the tail current, and the voltage-dependence of channel activation and inactivation.
-
Analyze the frequency and amplitude of action potentials.
-
Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes Expressing Insect VGSCs
This technique allows for the study of specific insect sodium channel isoforms expressed in a heterologous system, providing a controlled environment for pharmacological studies.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the insect voltage-gated sodium channel α-subunit (and any auxiliary subunits)
-
TEVC setup (amplifier, micromanipulators, recording chamber)
-
Recording solution (e.g., ND96)
-
This compound stock solution
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject the oocytes with the cRNA encoding the insect VGSC.
-
Incubate the injected oocytes for 2-5 days to allow for channel expression.
-
-
Electrode Preparation:
-
Pull two glass microelectrodes to a resistance of 0.5-2 MΩ.
-
Fill the electrodes with 3 M KCl.
-
-
Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with both the voltage-sensing and current-injecting electrodes.
-
Clamp the oocyte membrane potential to a holding potential (e.g., -90 mV).
-
-
Data Acquisition:
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Record baseline currents.
-
Perfuse the chamber with the recording solution containing this compound.
-
Record the modified sodium currents and analyze the effects on channel gating and kinetics.
-
-
Data Analysis:
-
Measure the peak current, current-voltage (I-V) relationship, and the voltage-dependence of activation and steady-state inactivation.
-
Quantify the percentage of channels modified by this compound by analyzing the tail current amplitude.
-
Mandatory Visualizations
Caption: this compound's mechanism of action on insect neuron.
Caption: Experimental workflow for whole-cell patch-clamp.
Caption: Experimental workflow for two-electrode voltage-clamp.
References
- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioallethrin activates specific olfactory sensory neurons and elicits spatial repellency in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing S-Bioallethrin to Investigate Insecticide Resistance Mechanisms
Introduction
S-Bioallethrin, a potent synthetic pyrethroid insecticide, serves as a critical tool for researchers and drug development professionals investigating the mechanisms of insecticide resistance. As a type I pyrethroid, it primarily acts on the voltage-gated sodium channels of insect neurons, causing rapid knockdown and mortality.[1][2] The widespread use of pyrethroids has led to the evolution of resistance in numerous insect populations, necessitating detailed studies to understand the underlying biochemical and molecular mechanisms. These application notes provide a comprehensive guide to using this compound in such studies.
Key Concepts in this compound Resistance
Insecticide resistance to this compound and other pyrethroids is a complex phenomenon driven by several key mechanisms:
-
Target-Site Insensitivity: This is primarily due to point mutations in the voltage-gated sodium channel gene, often referred to as knockdown resistance (kdr) mutations. These mutations reduce the binding affinity of pyrethroids to their target site, rendering the insecticide less effective.
-
Metabolic Resistance: This involves the enhanced detoxification of this compound by various enzyme families before it can reach its target site. The primary enzymes implicated are:
-
Cytochrome P450 Monooxygenases (P450s): These enzymes play a crucial role in oxidizing a wide range of xenobiotics, including pyrethroids.[3][4]
-
Glutathione S-Transferases (GSTs): GSTs are involved in the conjugation of glutathione to xenobiotics, facilitating their excretion.[5]
-
Esterases (ESTs): These enzymes hydrolyze the ester bonds present in many pyrethroids, leading to their detoxification.
-
-
Cuticular Resistance: This mechanism involves a thickening or alteration of the insect's cuticle, which slows down the penetration of the insecticide, providing more time for metabolic detoxification to occur.
Data Presentation
The following tables summarize representative quantitative data from studies on pyrethroid resistance. While specific data for this compound is limited in publicly available literature, the data for other pyrethroids like permethrin, deltamethrin, and cyphenothrin illustrate the expected fold-changes in toxicity and enzyme activity.
Table 1: Comparison of Pyrethroid LC50 Values in Susceptible and Resistant Insect Strains
| Insecticide | Insect Species | Strain | LC50 | Resistance Ratio (RR) | Reference |
| Permethrin | Anopheles gambiae | G3 (Susceptible) | 0.08 ng/mg | - | |
| AKRON (Resistant) | 4.3 ng/mg | 53.8 | |||
| Deltamethrin | Anopheles gambiae | G3 (Susceptible) | 0.01 ng/mg | - | |
| AKRON (Resistant) | 0.23 ng/mg | 23.0 | |||
| d-phenothrin | Pediculus capitis | Susceptible | 0.046 ng/cm² | - | |
| Resistant | > 2.22 ng/cm² | > 48.3 | |||
| Cyphenothrin | Culex quinquefasciatus | Susceptible | 0.0011 mg/L | - | |
| SLG (Resistant) | 0.098 mg/L | 89.1 |
Table 2: Fold Increase in Detoxification Enzyme Activity in Pyrethroid-Resistant Insect Strains
| Enzyme Family | Insect Species | Resistant Strain | Fold Increase vs. Susceptible | Reference |
| Cytochrome P450s | Blattella germanica | Strain C | 2.7 | |
| Culex quinquefasciatus | SLG | 3.5 | ||
| Musca domestica | ChlA | 1.83 | ||
| Glutathione S-Transferases | Plutella xylostella | Resistant | 3.17 | |
| Nilaparvata lugens | Resistant | Elevated | ||
| Esterases (α-esterase) | Culex quinquefasciatus | MBZ | 22 | |
| Esterases (β-esterase) | Aedes aegypti | Deltamethrin-R | 13.6 (males) |
Table 3: Fold Change in Gene Expression of Detoxification Enzymes in Pyrethroid-Resistant Insect Strains
| Gene Family | Gene | Insect Species | Resistant Strain | Fold Change vs. Susceptible | Reference |
| Cytochrome P450s | CYP6A36 | Musca domestica | ALHF | ~6.5 | |
| CYP9A12 | Helicoverpa armigera | YGF | 433 | ||
| CYP9M10 | Culex quinquefasciatus | JPal-per | 264 | ||
| Glutathione S-Transferases | GSTd2 | Anopheles sinensis | Field Resistant | Upregulated | |
| GSTe2 | Anopheles sinensis | Field Resistant | Upregulated | ||
| Esterases | Est A | Culex quinquefasciatus | MBZ | ~15 | |
| Est B | Culex quinquefasciatus | MBZ | >6 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their studies of this compound resistance.
Protocol 1: Insecticide Bioassay (Topical Application)
This protocol determines the dose of this compound required to cause 50% mortality (LD50) in a test population.
Materials:
-
This compound (technical grade)
-
Acetone (analytical grade)
-
Micropipettes and tips
-
Glass vials or petri dishes
-
Test insects (susceptible and resistant strains)
-
CO2 or cold plate for insect immobilization
-
Vortex mixer
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in acetone.
-
Serial Dilutions: Perform serial dilutions of the stock solution with acetone to create a range of concentrations to be tested.
-
Insect Immobilization: Anesthetize adult insects using CO2 or by placing them on a cold plate.
-
Topical Application: Apply a small, precise volume (e.g., 0.1-1.0 µL) of each this compound dilution to the dorsal thorax of each immobilized insect. A control group should be treated with acetone only.
-
Observation: Place the treated insects in clean containers with access to food and water.
-
Mortality Assessment: Record mortality at 24 hours post-treatment. Insects unable to move or stand when prodded are considered dead.
-
Data Analysis: Use probit analysis to calculate the LD50 values and their 95% confidence intervals. The resistance ratio (RR) is calculated by dividing the LD50 of the resistant strain by the LD50 of the susceptible strain.
Protocol 2: Cytochrome P450 Monooxygenase Activity Assay
This assay measures the general activity of P450 enzymes in insect homogenates.
Materials:
-
Insect homogenates (from susceptible and resistant strains)
-
Potassium phosphate buffer (0.1 M, pH 7.2)
-
3,3',5,5'-Tetramethylbenzidine (TMBZ) solution
-
3% Hydrogen peroxide (H2O2)
-
Microplate reader
Procedure:
-
Insect Homogenization: Homogenize individual or pooled insects in ice-cold potassium phosphate buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well microplate, add a standardized amount of protein from each insect homogenate to individual wells.
-
Reaction Initiation: Add TMBZ solution followed by H2O2 to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader.
-
Data Analysis: Compare the P450 activity between resistant and susceptible strains. Express activity as units per mg of protein.
Protocol 3: Glutathione S-Transferase (GST) Activity Assay
This protocol measures the activity of GSTs in insect homogenates using CDNB as a substrate.
Materials:
-
Insect homogenates
-
Potassium phosphate buffer (0.1 M, pH 6.5)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
Reduced glutathione (GSH) solution
-
Microplate reader
Procedure:
-
Insect Homogenization and Protein Quantification: Prepare insect homogenates and quantify protein as described in Protocol 2.
-
Assay Setup: In a 96-well microplate, add buffer, insect homogenate, and GSH to each well.
-
Reaction Initiation: Add CDNB solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 340 nm over time in a kinetic microplate reader.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). GST activity is expressed as nmol of CDNB conjugated per minute per mg of protein.
Protocol 4: Esterase Activity Assay
This assay measures the general esterase activity using α-naphthyl acetate as a substrate.
Materials:
-
Insect homogenates
-
Phosphate buffer (e.g., 0.04 M, pH 7.0)
-
α-naphthyl acetate solution
-
Fast Blue B salt solution
-
Microplate reader
Procedure:
-
Insect Homogenization and Protein Quantification: Prepare insect homogenates and quantify protein as described in Protocol 2.
-
Assay Setup: In a 96-well microplate, add the insect homogenate and α-naphthyl acetate solution to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined time (e.g., 15 minutes).
-
Color Development: Stop the reaction and develop the color by adding Fast Blue B salt solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 600 nm) after a short incubation.
-
Data Analysis: Create a standard curve using known concentrations of α-naphthol. Calculate the esterase activity as nmol of α-naphthol produced per minute per mg of protein.
Protocol 5: Cuticular Thickness Measurement
This protocol describes a method to measure the thickness of the insect cuticle using scanning electron microscopy (SEM).
Materials:
-
Insects (susceptible and resistant)
-
Fixative (e.g., glutaraldehyde)
-
Dehydration series (ethanol)
-
Critical point dryer
-
Sputter coater (gold or palladium)
-
Scanning Electron Microscope (SEM)
Procedure:
-
Sample Preparation: Dissect a specific body part (e.g., tibia of the leg) from the insects.
-
Fixation and Dehydration: Fix the samples in glutaraldehyde and then dehydrate them through a graded ethanol series.
-
Drying and Coating: Critically point dry the samples and then coat them with a thin layer of gold or palladium using a sputter coater.
-
Imaging: Mount the samples on stubs and view them under an SEM.
-
Measurement: Capture images of cross-sections of the cuticle and use the SEM software to measure the thickness at multiple points.
-
Data Analysis: Compare the average cuticular thickness between resistant and susceptible strains.
Protocol 6: Knockdown Resistance (kdr) Mutation Detection
This protocol outlines the general steps for detecting kdr mutations using PCR-based methods.
Materials:
-
Insect genomic DNA (from susceptible and resistant individuals)
-
PCR primers specific for the voltage-gated sodium channel gene region containing the kdr mutation site
-
Taq DNA polymerase and dNTPs
-
PCR thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing reagents and equipment (optional, for confirmation)
Procedure:
-
DNA Extraction: Extract genomic DNA from individual insects.
-
PCR Amplification: Amplify the region of the voltage-gated sodium channel gene containing the potential kdr mutation using specific primers.
-
Genotyping: Use one of the following methods to determine the genotype:
-
Allele-Specific PCR (AS-PCR): Design primers that will only amplify if the mutation is present.
-
Restriction Fragment Length Polymorphism (RFLP): If the mutation creates or destroys a restriction enzyme site, digest the PCR product and analyze the fragment sizes on a gel.
-
DNA Sequencing: Sequence the PCR product to directly identify the nucleotide at the kdr locus.
-
-
Data Analysis: Determine the frequency of the kdr allele in the resistant population compared to the susceptible population.
Visualizations
The following diagrams illustrate key concepts and workflows in the study of this compound resistance.
References
- 1. Bioallethrin activates specific olfactory sensory neurons and elicits spatial repellency in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Memórias do Instituto Oswaldo Cruz - The classification of esterases: an important gene family involved in insecticide resistance - A review [memorias.ioc.fiocruz.br]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application of S-Bioallethrin in Neurotoxicity Research Models
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Bioallethrin, a synthetic Type I pyrethroid insecticide, serves as a critical tool in neurotoxicity research. Its well-characterized mechanism of action, primarily targeting voltage-gated sodium channels (VGSCs), makes it an invaluable agent for studying neuronal hyperexcitability, ion channel function, and the downstream consequences of neuronal dysfunction.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in various neurotoxicity research models, enabling researchers to investigate its neurotoxic effects and underlying molecular mechanisms.
Key Applications in Neurotoxicity Research
-
Investigation of Voltage-Gated Sodium Channel Gating and Pharmacology: this compound modifies the gating kinetics of VGSCs, prolonging their open state and leading to a persistent sodium influx.[1][4] This property is exploited to study the structure-function relationship of different VGSC isoforms and to screen for potential therapeutic agents that modulate channel activity.
-
Modeling Neuronal Hyperexcitability and Seizure-like Activity: The induction of repetitive firing and membrane depolarization by this compound in neurons provides a robust model for studying the cellular and network-level changes associated with hyperexcitability states, such as epilepsy.
-
Elucidation of Oxidative Stress and Mitochondrial Dysfunction Pathways: this compound exposure has been shown to induce the generation of reactive oxygen species (ROS), leading to lipid peroxidation, protein oxidation, and impaired antioxidant defense systems in neuronal and other cell types. This allows for the investigation of the role of oxidative stress in neurodegeneration and the testing of potential neuroprotective compounds.
-
Studies on Apoptosis and Cell Death Mechanisms: At higher concentrations, this compound can trigger apoptotic pathways, involving mitochondrial depolarization and caspase activation. This provides a model to dissect the molecular signaling cascades leading to neuronal cell death.
-
Developmental Neurotoxicity Assessment: Research has utilized this compound to explore the vulnerability of the developing nervous system to environmental toxicants. These studies often focus on long-term behavioral and neurochemical changes following early-life exposure.
Data Presentation
Table 1: Effects of this compound on Voltage-Gated Sodium Channels (Nav1.6)
| Parameter | This compound | Deltamethrin | Tefluthrin | Reference |
| Channel Modification Type | Transient | Persistent | Intermediate | |
| Resting Modification (at 100 µM) | 5.7% | 2.5% | 14.1% | |
| Enhancement with Repetitive Activation | No enhancement | 3.7-fold enhancement | 2.8-fold enhancement | |
| Tail Current Decay | Rapid | ~9-fold more persistent | Intermediate | |
| Preferential Binding State | Not state-dependent | Open state | Open state |
Table 2: In Vitro Neurotoxic Effects of Allethrin (a related pyrethroid)
| Cell Line | Endpoint | Concentration | Effect | Reference |
| SH-SY5Y | Cell Viability (MTT assay) | IC50 = 49.19 µM | Dose-dependent reduction | |
| SH-SY5Y | ROS Production | 10–200 µM | Significant increase | |
| SH-SY5Y | Nitric Oxide (NO) Levels | ≥ 50 µM | Significant increase | |
| SH-SY5Y | Lipid Peroxidation | 25, 50, 100, 200 µM | Increased | |
| SH-SY5Y | Caspase 3/7 Activity | 50, 100, 200 µM | Induced |
Table 3: In Vivo Neurotoxic Effects of this compound in Rodent Models
| Animal Model | Dose | Route of Administration | Observed Effects | Reference |
| Conscious Rats | 1 to 4 mg/kg | Intravenous (i.v.) | Fine tremor, reflex hyperexcitability | |
| Anaesthetised Rats | Equi-toxic doses | Intravenous (i.v.) | Extended hippocampal inhibition by 30+/-2.2 ms | |
| Neonatal Mice | 0.7 mg/kg/day for 7 days | Oral (p.o.) | Increased spontaneous motor behavior at 4 months | |
| Neonatal Mice | 0.72 mg/kg/day for 7 days | Oral (p.o.) | Increased low-affinity muscarinic receptor binding |
Experimental Protocols
Protocol 1: Electrophysiological Recording of this compound Effects on Voltage-Gated Sodium Channels in Xenopus Oocytes
Objective: To characterize the effects of this compound on the gating properties of specific voltage-gated sodium channel isoforms expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the desired sodium channel α and β subunits (e.g., rat Nav1.6, β1, β2)
-
This compound stock solution (in DMSO)
-
Two-electrode voltage-clamp (TEVC) setup
-
Recording solution (ND96)
-
Microinjection system
Procedure:
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from a mature female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with a mixture of cRNAs for the sodium channel subunits.
-
Incubate the injected oocytes for 2-7 days at 18°C to allow for channel expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping.
-
Record baseline sodium currents using a voltage-clamp protocol (e.g., holding potential of -100 mV, with depolarizing steps to various test potentials).
-
-
Application of this compound:
-
Prepare the desired concentration of this compound in ND96 solution from the stock solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
Perfuse the oocyte with the this compound solution.
-
Record sodium currents again after a stable effect is reached.
-
-
Data Analysis:
-
Measure the peak sodium current, tail current amplitude, and decay kinetics before and after this compound application.
-
Analyze changes in the voltage-dependence of activation and inactivation.
-
To assess use-dependency, apply repetitive depolarizing pulses and measure the cumulative modification of the channel.
-
Protocol 2: Assessment of this compound-Induced Oxidative Stress in SH-SY5Y Human Neuroblastoma Cells
Objective: To quantify the induction of reactive oxygen species (ROS) and lipid peroxidation in a neuronal cell line following exposure to this compound.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
This compound stock solution (in DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) for ROS detection
-
Thiobarbituric acid reactive substances (TBARS) assay kit for lipid peroxidation
-
Plate reader (fluorescence and absorbance)
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in appropriate flasks or plates until they reach the desired confluency.
-
Seed cells into 96-well plates for the assay.
-
Treat the cells with various concentrations of this compound (e.g., 10-200 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Measurement of ROS Production:
-
After treatment, remove the medium and wash the cells with PBS.
-
Load the cells with H2DCF-DA solution and incubate in the dark.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader. An increase in fluorescence indicates higher ROS levels.
-
-
Measurement of Lipid Peroxidation:
-
After treatment, lyse the cells and collect the lysate.
-
Perform the TBARS assay according to the manufacturer's instructions. This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence or absorbance readings to the protein concentration of the cell lysates.
-
Express the results as a percentage of the control group.
-
Perform statistical analysis to determine significant differences between treated and control groups.
-
Protocol 3: Evaluation of Developmental Neurotoxicity of this compound in Mice
Objective: To assess the long-term behavioral and neurochemical effects of early postnatal exposure to this compound in mice.
Materials:
-
Pregnant NMRI mice
-
This compound solution (e.g., in a 20% fat emulsion vehicle)
-
Spontaneous motor activity monitoring system
-
Equipment for neurochemical analysis (e.g., for receptor binding assays)
Procedure:
-
Animal Dosing:
-
Administer this compound (e.g., 0.7 mg/kg body weight) or vehicle to neonatal mice once daily from postnatal day 10 to 16 via oral gavage.
-
-
Behavioral Testing:
-
At a specific age (e.g., 17 days and 4 months), assess the spontaneous motor behavior of the mice using an automated activity monitoring system. Record parameters such as horizontal and vertical activity over a defined period.
-
-
Neurochemical Analysis:
-
Following behavioral testing, euthanize the mice and dissect specific brain regions (e.g., cerebral cortex, hippocampus).
-
Prepare crude synaptosomal fractions (P2) from the brain tissue.
-
Perform receptor binding assays to quantify the density of specific receptors, such as muscarinic acetylcholine receptors (mAChR), using radioligands (e.g., [3H]QNB).
-
-
Data Analysis:
-
Analyze the behavioral data for significant differences in activity levels and habituation between the this compound-treated and control groups.
-
Analyze the receptor binding data to determine any changes in receptor density.
-
Correlate the behavioral changes with the observed neurochemical alterations.
-
Mandatory Visualizations
Caption: this compound's primary mechanism and downstream neurotoxic effects.
Caption: Experimental workflow for assessing this compound neurotoxicity.
Caption: Logical relationship from exposure to adverse neurotoxic outcome.
References
- 1. Differential state-dependent modification of inactivation-deficient Nav1.6 sodium channels by the pyrethroid insecticides this compound, tefluthrin and deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioallethrin (UK PID) [inchem.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential state-dependent modification of inactivation-deficient Nav1.6 sodium channels by the pyrethroid insecticides this compound, tefluthrin and deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]
S-Bioallethrin: A Chemical Probe for Investigating Voltage-Gated Sodium Channels
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
S-Bioallethrin, a synthetic Type I pyrethroid insecticide, serves as a valuable chemical probe for studying the function and pharmacology of voltage-gated sodium channels (VGSCs).[1][2] Its well-characterized mechanism of action, which involves the modification of channel gating kinetics, allows researchers to dissect the intricate processes of neuronal excitability and to screen for novel therapeutic agents targeting these critical ion channels.[3][4][5] As a stereoisomer of allethrin, this compound offers a more defined chemical tool for such investigations. This document provides detailed application notes and experimental protocols for the effective use of this compound in a research setting.
This compound primarily acts by binding to VGSCs and slowing their inactivation and deactivation processes. This leads to a prolonged influx of sodium ions during membrane depolarization, resulting in a characteristic "tail current" in electrophysiological recordings. Unlike Type II pyrethroids, this compound typically does not require repetitive stimulation of the channel to exert its effect, indicating that it can modify the channel in its resting state. This property makes it a useful tool for studying the state-dependent interactions of compounds with VGSCs.
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound on voltage-gated sodium channels and related cellular responses.
Table 1: Electrophysiological Effects of this compound on Rat Nav1.6 Channels
| Parameter | Concentration | Effect | Cell Type/Expression System | Reference |
| Resting Modification | 100 µM | 5.7 ± 1.1% of channels modified | Xenopus oocytes expressing rat Nav1.6/β1/β2 | |
| Tail Current Decay | 100 µM | Rapidly-decaying | Xenopus oocytes expressing rat Nav1.6/β1/β2 | |
| Use-Dependence | Not observed | No enhancement of modification with repetitive stimulation | Xenopus oocytes expressing rat Nav1.6/β1/β2 |
Table 2: Potency of this compound in Cellular Assays
| Assay | Parameter | Value | Cell Type | Notes | Reference |
| Sodium Influx | Rank Order of Potency | Deltamethrin > This compound > β-Cyfluthrin > λ-Cyhalothrin > Esfenvalerate > Tefluthrin > Fenpropathrin | Primary cerebrocortical neurons | Based on the ability to evoke tetrodotoxin-sensitive sodium influx. | |
| Calcium Influx | EC50 | >10 µM (modest, transient influx) | Mouse neocortical neurons | Effect is dependent on VGSC activation and involves N-type calcium channels. |
Note: Extensive searches did not yield specific IC50 or EC50 values for this compound across a broad range of individual voltage-gated sodium channel isoforms (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.7, Nav1.8). The available data primarily focuses on the Nav1.6 isoform and functional cellular assays. Researchers should perform concentration-response experiments to determine the optimal concentration for their specific isoform and experimental system.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a viscous liquid. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Due to its viscosity, it may be helpful to warm the vial of this compound slightly to aid in pipetting.
-
Prepare a 10 mM or 100 mM stock solution of this compound in DMSO or ethanol. For example, to prepare a 10 mM stock solution, dissolve 3.02 mg of this compound (Molecular Weight: 302.41 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in amber tubes or vials to avoid repeated freeze-thaw cycles and protect from light.
-
Store the stock solutions at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in the appropriate experimental buffer or cell culture medium.
-
Important: The final concentration of the organic solvent in the experimental solution should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced effects on the cells. Perform a vehicle control experiment with the same final concentration of the solvent.
-
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is adapted from studies investigating the effects of pyrethroids on VGSCs expressed in Xenopus oocytes.
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from female Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired sodium channel α-subunit and any necessary β-subunits.
-
Incubate the injected oocytes for 2-7 days at 16-18°C in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5) supplemented with antibiotics.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).
-
Impale the oocyte with two glass microelectrodes (0.5-2.0 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential (Vm), and the other injects current.
-
Clamp the oocyte membrane potential to a holding potential of -80 mV to -100 mV to ensure the channels are in a resting state.
-
Record baseline sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20-50 ms).
-
Prepare working solutions of this compound in the recording solution from the stock solution.
-
Perfuse the oocyte with the this compound solution for a sufficient time to reach equilibrium (e.g., 5-10 minutes).
-
Record sodium currents again using the same voltage protocol. The presence of this compound is expected to induce a prominent tail current upon repolarization and may cause a slight increase in the peak current.
-
-
Data Analysis:
-
Measure the peak inward sodium current and the amplitude of the tail current.
-
The percentage of modified channels can be estimated by comparing the tail current amplitude to the peak current amplitude, taking into account the driving force for sodium ions at the respective potentials.
-
Analyze the kinetics of tail current decay by fitting the decay phase to an exponential function.
-
Whole-Cell Patch-Clamp Recording in Mammalian Cells
This protocol is suitable for studying the effects of this compound on VGSCs in cultured neurons or heterologous expression systems like HEK293 cells.
-
Cell Preparation:
-
Plate cells expressing the voltage-gated sodium channel of interest onto glass coverslips.
-
Allow cells to adhere and grow to an appropriate confluency for recording.
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Pull glass micropipettes with a resistance of 2-5 MΩ and fill with internal solution.
-
Approach a target cell with the micropipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV to -100 mV.
-
Record baseline sodium currents using a series of depolarizing voltage steps.
-
Apply this compound by perfusing the recording chamber with the external solution containing the desired concentration of the compound.
-
After a stable effect is reached, record sodium currents again.
-
-
Data Analysis:
-
Measure the peak sodium current and the tail current.
-
Analyze changes in the voltage-dependence of activation and inactivation.
-
Perform concentration-response analysis to determine the IC50 or EC50 of this compound.
-
Sodium Influx Assay using a Fluorescent Indicator
This high-throughput compatible assay measures changes in intracellular sodium concentration and is useful for screening and characterizing compounds that modulate sodium channel activity.
-
Materials:
-
Cells expressing the voltage-gated sodium channel of interest, plated in a 96-well or 384-well black-walled, clear-bottom plate.
-
Sodium-sensitive fluorescent dye (e.g., Asante Natrium Green-2 AM or Corona Green AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺, buffered with HEPES).
-
This compound.
-
A positive control sodium channel activator (e.g., veratridine).
-
A sodium channel blocker for assay validation (e.g., tetrodotoxin, TTX).
-
A fluorescence plate reader with kinetic read capabilities.
-
-
Procedure:
-
Dye Loading:
-
Prepare the dye loading solution by diluting the sodium-sensitive dye in assay buffer to the recommended concentration. Add Pluronic F-127 (typically at a final concentration of 0.02%) to aid in dye solubilization.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare a plate with the desired concentrations of this compound, a positive control, a negative control (vehicle), and a blocker control.
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate.
-
Establish a baseline fluorescence reading for a few cycles.
-
Add the compounds to the wells and immediately begin kinetic fluorescence measurements.
-
After a short incubation with this compound, a sodium channel activator like veratridine can be added to stimulate sodium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each well.
-
Normalize the data to the baseline fluorescence.
-
Determine the concentration-response relationship for this compound and calculate the EC50 or IC50 value.
-
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Experimental Workflow for Characterizing this compound Effects
Caption: General workflow for electrophysiological characterization of this compound.
Downstream Signaling Cascade of VGSC Modulation by this compound
Caption: Downstream signaling events following this compound-mediated VGSC modulation.
References
- 1. Differential state-dependent modification of inactivation-deficient Nav1.6 sodium channels by the pyrethroid insecticides this compound, tefluthrin and deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Ref: RU 27436) [sitem.herts.ac.uk]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Preparation of S-Bioallethrin Stock Solutions for Cell Culture: An Application Note and Protocol
Introduction
S-Bioallethrin is a synthetic pyrethroid insecticide widely utilized for its potent insecticidal activity. In the realm of biomedical research, it serves as a valuable tool for investigating the function of voltage-gated sodium channels and exploring the cellular impacts of pyrethroids.[1] Proper preparation of this compound stock solutions is paramount to ensure accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for researchers, scientists, and drug development professionals.
This compound's primary mechanism of action involves the disruption of nerve function by modifying the gating kinetics of voltage-gated sodium channels.[1][2] This interaction leads to prolonged channel opening, membrane depolarization, and eventual paralysis in target organisms.[3] Beyond its effects on sodium channels, some studies suggest potential interactions with other cellular targets, including calcium channels.[3]
Materials and Methods
Materials
-
This compound (CAS No: 28434-00-6)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Safety Precautions
This compound is a neurotoxin and should be handled with care in a well-ventilated area or a chemical fume hood. Appropriate PPE should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information.
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 302.42 g/mol .
-
To prepare 1 mL of a 100 mM stock solution, weigh out 30.24 mg of this compound.
-
-
Dissolution in DMSO:
-
Aseptically add the weighed this compound to a sterile amber microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage of the Stock Solution:
-
Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in cell culture medium.
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the required volume of the stock solution. For example, to prepare 1 mL of a 10 µM working solution from a 100 mM stock, you would perform a 1:10,000 dilution (e.g., add 0.1 µL of the 100 mM stock to 999.9 µL of cell culture medium).
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic. The final DMSO concentration should ideally be kept at or below 0.1% (v/v) for most cell lines. However, some cell lines can tolerate up to 0.5% or 1%, but this should be validated for your specific cell line by running a vehicle control (medium with the same final concentration of DMSO without this compound).
Data Presentation
The following tables summarize the key quantitative data for the preparation of this compound stock and working solutions.
Table 1: this compound Properties
| Property | Value |
| CAS Number | 28434-00-6 |
| Molecular Formula | C₁₉H₂₆O₃ |
| Molecular Weight | 302.42 g/mol |
| Appearance | Clear to amber viscous liquid |
| Solubility | Soluble in DMSO, Methanol, Acetone |
| Practically insoluble in water |
Table 2: Stock Solution Preparation (for 1 mL)
| Desired Stock Concentration | Mass of this compound | Volume of DMSO |
| 10 mM | 3.02 mg | 1 mL |
| 50 mM | 15.12 mg | 1 mL |
| 100 mM | 30.24 mg | 1 mL |
Table 3: Recommended Storage Conditions for Stock Solution
| Storage Temperature | Duration |
| -20°C | 1 month |
| -80°C | 6 months |
Table 4: Example Working Concentrations from In Vitro Studies
| Cell Type | Concentration Range | Reference |
| Human Lymphocytes | 0 - 26 µM | --INVALID-LINK-- |
| Human Basophils | 6.5 µM | --INVALID-LINK-- |
| HepG2 (Human Liver Cells) | 5, 10, 20 µM | --INVALID-LINK-- |
| Caco-2 (Human Colon Cells) | 5, 10, 20 µM | --INVALID-LINK-- |
Visualizations
References
Application Notes and Protocols for Electrophysiological Studies of S-Bioallethrin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the effects of S-Bioallethrin, a synthetic pyrethroid insecticide, on voltage-gated sodium channels (NaVs) using common electrophysiological techniques. The provided methodologies are intended to guide researchers in pharmacology, toxicology, and drug development in characterizing the modulatory effects of this compound on neuronal excitability.
Introduction to this compound and its Mechanism of Action
This compound is a Type I pyrethroid insecticide that primarily targets voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][2][3] Its mode of action involves the disruption of normal sodium channel gating kinetics.[1][4] this compound binds to the open state of the sodium channel, slowing both activation and inactivation. This results in a prolonged influx of sodium ions during depolarization, leading to membrane depolarization, repetitive firing of neurons, and eventual paralysis in insects. Understanding the detailed electrophysiological effects of this compound is essential for assessing its neurotoxicity and for the development of novel insecticides and therapeutic agents.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on voltage-gated sodium channels from published studies. These values can serve as a reference for expected experimental outcomes.
Table 1: Effects of this compound on Rat NaV1.6 Channels Expressed in Xenopus Oocytes
| Parameter | Concentration | Value | Description |
| Resting Modification | 100 µM | 5.7% | Percentage of channels modified by this compound at the resting membrane potential. |
| Tail Current Decay | 100 µM | Rapid | This compound induces a sodium tail current that decays rapidly upon membrane repolarization. |
| Use-Dependent Enhancement | 100 µM | None | No significant enhancement of channel modification was observed with repetitive stimulation. |
Table 2: Effects of this compound on Other Ion Channels and Cellular Parameters
| Channel/Parameter | Cell Type | Concentration | Effect | Reference |
| Voltage-Gated Calcium Channels (VGCCs) | Human Embryonic Kidney (HEK) cells | Not Specified | Blocks L, T, and P/Q-type VGCCs | |
| Intracellular Calcium ([Ca2+]i) | Mouse Neocortical Neurons | Not Specified | Small, transient increase | |
| Lymphocyte Proliferation | Human Lymphocytes | 0-26 µM | Concentration-dependent inhibition | |
| IL-4 Secretion | Human Lymphocytes | 6.5 µM | Reduction | |
| IFN-γ Release | Human Lymphocytes | 6.5 µM | Increase |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is suitable for characterizing the effects of this compound on specific subtypes of voltage-gated sodium channels heterologously expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes expressing the desired sodium channel subtype
-
This compound stock solution (e.g., 10 mM in DMSO)
-
ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl
Procedure:
-
Oocyte Preparation: Prepare and inject oocytes with cRNA of the sodium channel alpha and auxiliary beta subunits. Incubate for 2-7 days at 18°C to allow for channel expression.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C. From this, prepare fresh dilutions in ND96 solution for each experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes for voltage sensing and current injection.
-
Voltage Clamp Protocol:
-
Hold the oocyte at a holding potential of -80 mV.
-
To study the effect on channel activation, apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).
-
To observe the characteristic tail currents induced by pyrethroids, apply a depolarizing pulse (e.g., to 0 mV for 10-20 ms) followed by repolarization to a negative potential (e.g., -80 mV).
-
-
This compound Application: After recording baseline currents in ND96 solution, perfuse the chamber with the desired concentration of this compound in ND96. Allow sufficient time for the compound to equilibrate (typically 5-10 minutes).
-
Data Acquisition and Analysis: Record sodium currents before and after this compound application. Analyze the following parameters:
-
Peak sodium current amplitude.
-
Voltage-dependence of activation and inactivation.
-
Time course of inactivation.
-
Amplitude and decay kinetics of the tail current upon repolarization.
-
Whole-Cell Patch-Clamp in Cultured Neurons
This protocol allows for the investigation of this compound's effects on native sodium channels in a more physiologically relevant system, such as primary cultured neurons or neuronal cell lines.
Materials:
-
Primary neuronal culture (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., Neuro-2a).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.3 with KOH.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
Procedure:
-
Cell Culture: Plate neurons on coverslips at an appropriate density for patch-clamp recording.
-
Stock Solution Preparation: As described in the TEVC protocol.
-
Recording Setup: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Whole-Cell Configuration:
-
Approach a neuron with a patch pipette filled with internal solution.
-
Form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at -70 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV) to elicit sodium currents.
-
A prepulse to a hyperpolarizing potential (e.g., -120 mV) can be used to ensure all channels are in the closed state before the test pulse.
-
-
This compound Application: Perfuse the chamber with this compound-containing external solution.
-
Data Acquisition and Analysis: Record sodium currents in the absence and presence of this compound. Analyze changes in:
-
Peak current amplitude.
-
Current-voltage (I-V) relationship.
-
Kinetics of channel inactivation.
-
Presence and characteristics of a persistent sodium current.
-
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
References
Application Notes and Protocols for the Development of Immunoassays for S-Bioallethrin Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to developing immunoassays for the detection of S-Bioallethrin, a synthetic pyrethroid insecticide. It includes detailed protocols for hapten synthesis, antibody production, and the establishment of a competitive enzyme-linked immunosorbent assay (ELISA). Quantitative data from published studies are summarized for comparative analysis.
Introduction
This compound is a widely used insecticide in agriculture and public health.[1] Monitoring its presence in environmental and biological samples is crucial for assessing exposure and ensuring safety. Immunoassays offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for the detection of this compound. This document outlines the key steps and methodologies for the development of such assays.
Quantitative Data Summary
The performance of an immunoassay is determined by its sensitivity and specificity. The following table summarizes quantitative data from studies on immunoassays developed for this compound and related pyrethroids.
| Antibody Type | Target Analyte | Immunoassay Format | IC50 Value (µg/L) | Detection Range (µg/L) | Key Cross-Reactivities |
| Monoclonal (3/B4-1/F8) | This compound | Indirect Competitive ELISA | 46 | 1 - 250 | 43% with natural pyrethrins.[2][3][4] |
| Monoclonal (1/E2-5/B5) | Bioallethrin | Indirect Competitive ELISA | 60 | 9 - 170 | Recognized this compound with lower affinity.[2] |
| Monoclonal (1/A5-7/C10) | Bioallethrin | Indirect Competitive ELISA | 54 | 6 - 160 | Recognized this compound with lower affinity. |
| Polyclonal (D7) | This compound | Indirect Competitive ELISA | 7 | 0.7 - 35 | Did not recognize other isomers of allethrin. |
| Polyclonal (D12) | Permethrin | Indirect Competitive ELISA | 8 | 0.4 - 74 | Recognized this compound with similar affinity to Permethrin. |
Experimental Protocols
Hapten Synthesis and Immunogen Preparation
To produce antibodies against a small molecule like this compound (a hapten), it must first be conjugated to a larger carrier protein to become immunogenic. A common strategy involves using a structural analog of the pyrethroid.
Protocol: Synthesis of a Permethric Acid-BSA Conjugate
-
Hapten Activation:
-
Dissolve trans-permethric acid in an appropriate organic solvent (e.g., dichloromethane).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to the solution to form an active NHS ester.
-
Stir the reaction mixture overnight at room temperature.
-
Filter the mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent to obtain the activated hapten.
-
-
Conjugation to Carrier Protein:
-
Dissolve the activated hapten in a minimal amount of dimethylformamide (DMF).
-
Separately, dissolve bovine serum albumin (BSA) in a phosphate buffer solution (PBS, pH 7.4).
-
Slowly add the dissolved hapten to the BSA solution while stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.
-
Dialyze the conjugate extensively against PBS to remove unconjugated hapten and by-products.
-
Characterize the conjugate to determine the hapten-to-protein ratio.
-
Antibody Production
This section outlines the general procedures for producing both polyclonal and monoclonal antibodies.
Protocol: Polyclonal Antibody Production in Rabbits
-
Immunization:
-
Emulsify the permethric acid-BSA conjugate (immunogen) with an equal volume of Freund's complete adjuvant for the primary immunization.
-
Inject the emulsion intradermally at multiple sites on the back of a rabbit (e.g., New Zealand white).
-
Subsequent booster immunizations should be performed every 3-4 weeks using the immunogen emulsified with Freund's incomplete adjuvant.
-
-
Titer Monitoring:
-
Collect small blood samples from the ear vein 7-10 days after each booster injection.
-
Determine the antibody titer in the serum using an indirect ELISA.
-
-
Antibody Purification:
-
Once a high antibody titer is achieved, collect a larger volume of blood.
-
Isolate the serum and purify the IgG fraction using protein A/G affinity chromatography.
-
Protocol: Monoclonal Antibody Production
-
Immunization:
-
Immunize BALB/c mice with the permethric acid-BSA conjugate following a similar schedule as for rabbits.
-
-
Cell Fusion:
-
Three days after the final booster injection, euthanize the mouse and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Fuse the splenocytes with myeloma cells (e.g., Sp2/0) using polyethylene glycol (PEG).
-
-
Hybridoma Selection and Screening:
-
Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.
-
Screen the supernatants of the resulting hybridoma colonies for the presence of antibodies specific to this compound using an indirect ELISA.
-
-
Cloning and Expansion:
-
Clone the positive hybridoma cells by limiting dilution to ensure monoclonality.
-
Expand the desired monoclonal antibody-producing cell lines to generate larger quantities of the antibody.
-
Purify the monoclonal antibodies from the cell culture supernatant using protein A/G affinity chromatography.
-
Indirect Competitive ELISA for this compound Detection
This assay format is commonly used for the detection of small molecules. In this setup, free this compound in the sample competes with a coating antigen (hapten-protein conjugate, e.g., permethric acid-OVA) for binding to a limited amount of specific antibody.
Protocol:
-
Plate Coating:
-
Dilute the coating antigen (e.g., permethric acid-ovalbumin) to 1-10 µg/mL in coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer (PBS containing 0.05% Tween 20, PBST).
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Competitive Reaction:
-
Wash the plate three times with wash buffer.
-
In separate tubes, pre-incubate 50 µL of this compound standards or samples with 50 µL of the diluted primary antibody (monoclonal or polyclonal) for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated mixture to each well of the coated plate.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit/mouse IgG) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Substrate Addition and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
-
Conclusion
The development of immunoassays for this compound provides a valuable tool for high-throughput screening and monitoring. The protocols and data presented here offer a foundation for researchers to establish and optimize their own immunoassays tailored to their specific needs. Careful consideration of hapten design, antibody selection, and assay optimization are critical for achieving the desired sensitivity and specificity for the detection of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing S-Bioallethrin Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the low aqueous solubility of S-Bioallethrin.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound? A1: this compound is poorly soluble in water. Its solubility is approximately 4.6 mg/L at 20°C.[1][2] Many sources classify it as practically insoluble in water.[3][4][5]
Q2: Why is this compound poorly soluble in water? A2: this compound's poor aqueous solubility is due to its chemical structure, which is highly lipophilic (fat-soluble). This is quantified by its octanol-water partition coefficient (Log P) of 4.70, indicating a strong preference for non-polar environments over water.
Q3: In which solvents is this compound readily soluble? A3: this compound is soluble in most organic solvents. These include dimethyl sulfoxide (DMSO), acetone, methanol, ethanol, hexane, toluene, and chloroform. For laboratory purposes, especially in biological assays, DMSO is a common choice for preparing concentrated stock solutions.
Q4: What is the primary strategy for preparing this compound in an aqueous solution for laboratory experiments? A4: The most common and effective method is to first create a high-concentration stock solution in a water-miscible organic solvent, such as DMSO. This stock solution is then carefully diluted to the final desired concentration in the aqueous buffer or cell culture medium.
Q5: How do factors like pH and temperature affect this compound's stability in solutions? A5: this compound is unstable under alkaline (basic) conditions and can be decomposed by ultraviolet (UV) radiation. It is also noted to be sensitive to light and temperature. For optimal stability in aqueous preparations, it is advisable to use slightly acidic to neutral buffers (pH 4.0-7.0), protect solutions from light, and store them appropriately.
Q6: How can this compound be formulated for use in products requiring an aqueous base, like sprays? A6: For commercial applications, this compound is typically formulated as an emulsifiable concentrate (EC) or an emulsion, oil-in-water (EW). This involves using emulsifiers and synergists, such as piperonyl butoxide, to create a stable dispersion of the oily this compound in water.
Data Presentation
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₆O₃ | |
| Molecular Weight | 302.42 g/mol | |
| Appearance | Yellow to brown viscous liquid | |
| Aqueous Solubility | 4.6 mg/L (at 20°C) | |
| Log P (Octanol/Water) | 4.70 | |
| DMSO Solubility | 100 mg/mL (with sonication) | |
| Other Solvents | Soluble in hexane, methanol, acetone, toluene, chloroform |
Troubleshooting Guide
Problem: My this compound precipitated out of solution when I diluted the DMSO stock into my aqueous medium.
This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the poorly soluble compound to crash out of solution.
Possible Causes:
-
High Final Concentration: The target concentration in the aqueous medium may still exceed this compound's solubility limit.
-
High Organic Solvent Percentage: The final percentage of the organic co-solvent (e.g., DMSO) may be too low to maintain solubility.
-
Improper Mixing Technique: Adding the stock solution too quickly or without sufficient agitation can create localized areas of high concentration, leading to precipitation.
Solutions:
-
Verify Final Concentration: Ensure your final working concentration is well below the aqueous solubility limit, if possible. For most cell-based assays, concentrations are in the micromolar (µM) range, which is generally achievable.
-
Optimize Mixing: Add the stock solution dropwise into the aqueous medium while vigorously vortexing or stirring. This ensures rapid and uniform dispersion.
-
Use Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in your aqueous medium. This gradual reduction in solvent polarity can prevent precipitation.
-
Incorporate a Surfactant: For certain applications, a low concentration of a biocompatible non-ionic surfactant (e.g., Tween® 20, Pluronic® F-68) in the final aqueous medium can help stabilize the compound.
Diagram 1: Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to diagnose and resolve this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated, stable stock solution of this compound for subsequent dilution in aqueous media.
Materials:
-
This compound (MW: 302.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh 3.02 mg of this compound and transfer it to a sterile tube or vial.
-
Solubilization: Add 1.0 mL of sterile DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. The solution should be clear and yellow-to-brown. If needed, brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. The stock solution is stable for several months under these conditions.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
Objective: To dilute the DMSO stock solution into an aqueous medium (e.g., cell culture media, buffer) while minimizing precipitation. This protocol describes preparing a 10 µM final concentration.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous medium, pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile conical tubes or flasks
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Prepare Medium: Dispense the required volume of pre-warmed aqueous medium into a sterile tube. For example, for a final volume of 10 mL.
-
Dilution (Crucial Step):
-
Set the vortex mixer to a medium-high speed and place the tube with the aqueous medium on it.
-
While the medium is vortexing, pipette 10 µL of the 10 mM stock solution.
-
Submerge the pipette tip just below the surface of the swirling liquid and dispense the stock solution slowly and steadily.
-
This method ensures the stock solution is dispersed and diluted instantly, preventing localized over-saturation.
-
-
Final Mix: Allow the solution to vortex for an additional 10-15 seconds to ensure homogeneity.
-
Verification: Visually inspect the solution against a dark background to ensure it is clear and free of any precipitate.
-
Usage: Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions for extended periods.
Diagram 2: Experimental Workflow for Preparing Aqueous Working Solutions
Caption: Workflow for diluting this compound stock into aqueous media.
References
- 1. This compound ,China this compound Manufacturer,Supplier & Factory - SHANGHAI SKYBLUE CHEMICAL CO.,LTD. [skybluechem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. echemi.com [echemi.com]
- 4. Cas 28434-00-6,this compound | lookchem [lookchem.com]
- 5. This compound | C19H26O3 | CID 62829 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: S-Bioallethrin Stabilization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Bioallethrin. The focus is on maintaining the stability of this compound in experimental buffers and solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound is practically insoluble in water (approximately 4.6 mg/L at 20°C)[1][2]. Direct dissolution in aqueous buffers will be unsuccessful. You must first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous experimental buffer.
Q2: Which organic solvents are recommended for creating an this compound stock solution?
A2: this compound is soluble in a wide range of organic solvents[1][3][4]. For biological experiments, it is crucial to select a solvent that is miscible with your aqueous buffer and has the lowest possible toxicity to your experimental system. Dimethyl sulfoxide (DMSO) and ethanol are common choices. Always prepare the most concentrated stock solution possible to minimize the final concentration of the organic solvent in your aqueous buffer (typically <0.1% v/v).
Q3: I've noticed a rapid loss of this compound activity in my alkaline buffer. Why is this happening?
A3: this compound, like other pyrethroids, is unstable under alkaline conditions. The ester linkage in its chemical structure is susceptible to hydrolysis at pH values above neutral. This cleavage degrades the molecule, leading to a loss of activity. It is recommended to maintain the pH of your final buffer solution between 4.0 and 7.0.
Q4: Can I run my experiments under normal laboratory lighting?
A4: No, this is not recommended. This compound is unstable to light and can be rapidly decomposed by UV radiation. All experiments should be conducted under subdued light or in amber-colored labware to prevent photodegradation. When preparing solutions, work quickly and store stock solutions and final buffers in the dark.
Q5: How should I store my this compound stock solution?
A5: Stock solutions should be stored in tightly sealed vials at low temperatures (e.g., -20°C) and protected from light. Use amber glass vials or wrap clear vials in aluminum foil. Under these conditions, a stock solution can be stable for extended periods. However, it is best practice to prepare fresh dilutions into your aqueous buffer daily.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Precipitate forms when diluting stock solution into aqueous buffer. | The aqueous solubility limit has been exceeded. The final concentration of the organic solvent is too low to maintain solubility. | • Increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol), ensuring it does not exceed the tolerance of your experimental system.• Decrease the final concentration of this compound in the buffer.• Use a sonicator or vortex vigorously during the dilution step to aid dispersion. |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound due to improper handling or buffer conditions. | • Check Buffer pH: Ensure the final pH is between 4.0 and 7.0. Pyrethroids are more stable in slightly acidic to neutral conditions.• Protect from Light: Use amber tubes/plates and minimize exposure to ambient light during all experimental steps.• Control Temperature: Avoid high temperatures. Prepare solutions on ice and run experiments at the required controlled temperature. This compound decomposes above 400°C.• Prepare Fresh: Prepare final working solutions immediately before use. |
| Difficulty replicating results between experiments. | Isomerization or degradation during storage or handling. Inconsistent preparation of solutions. | • Standardize your stock solution preparation and dilution protocol (see below).• Aliquot your primary stock solution upon initial preparation to avoid repeated freeze-thaw cycles.• Ensure thorough mixing of the final aqueous solution, as the high LogP value of this compound means it is lipophilic and may not disperse evenly without sufficient energy. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
|---|---|---|
| Water | 4.6 mg/L (at 20-25°C) | |
| Hexane | Soluble / Miscible | |
| Methanol | Soluble / Miscible | |
| Ethanol | Miscible | |
| Acetone | Soluble / Miscible | |
| Toluene | Soluble / Miscible | |
| Chloroform | Soluble / Miscible |
| DMSO | Soluble (100 mg/mL) | |
Table 2: Stability Profile of (S)-Bioallethrin & Related Pyrethroids
| Condition | Effect on Stability | Notes | Reference(s) |
|---|---|---|---|
| pH | Stable at pH 4.0 - 7.0. Unstable under alkaline conditions (pH > 7). | Hydrolysis of the ester bond occurs in alkaline solutions. For a related compound, Bioallethrin, the half-life (DT₅₀) is stable at pH 5-7 but drops to 4.3 days at pH 9. | |
| Light/UV | Unstable. Rapidly decomposes. | Photodegradation is a major pathway for loss. Major photoreactions include ester cleavage and isomerization. | |
| Air | Unstable. | Susceptible to oxidation. |
| Temperature | Stable at room temperature for short periods if protected from light. Decomposes at >400°C. | Long-term storage should be at low temperatures (e.g., -20°C). | |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Objective: To prepare a 100 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (MW: 302.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Micropipettes
-
-
Procedure:
-
Tare the amber glass vial on the analytical balance.
-
Carefully weigh approximately 30.24 mg of this compound directly into the vial. Record the exact weight.
-
Calculate the precise volume of DMSO needed to achieve a 100 mM concentration. Formula: Volume (mL) = (Weight (mg) / 302.42 mg/mmol) / 100 mmol/L
-
Add the calculated volume of DMSO to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes until the this compound is completely dissolved. A brief sonication may be used if needed.
-
Wrap the vial cap with parafilm to prevent solvent evaporation.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Preparation of a Final Aqueous Working Solution
-
Objective: To prepare a 10 µM working solution of this compound in a pH 6.5 phosphate buffer with a final DMSO concentration of 0.1%.
-
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile phosphate buffer (pH 6.5)
-
Sterile amber or foil-wrapped polypropylene tubes
-
Micropipettes
-
-
Procedure:
-
Prepare an intermediate dilution of the stock solution. Pipette 10 µL of the 100 mM stock solution into 990 µL of DMSO to create a 1 mM intermediate solution. Vortex briefly.
-
In a separate amber tube, add 9.99 mL of the pH 6.5 phosphate buffer.
-
While vortexing the buffer at a medium speed, add 10 µL of the 1 mM intermediate solution drop-by-drop to the buffer. This "splash and mix" technique helps prevent immediate precipitation.
-
Continue vortexing for an additional 30 seconds to ensure the solution is homogenous.
-
This final working solution now contains 10 µM this compound in phosphate buffer with 0.1% DMSO. Use this solution immediately for your experiments.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound stability.
References
Troubleshooting S-Bioallethrin degradation during storage
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with S-Bioallethrin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical physical properties?
A1: this compound is a synthetic pyrethroid insecticide.[1][2] It is the most biologically active isomer of allethrin.[3] It typically appears as a yellow to brown viscous liquid with a faint characteristic odor.[2][4] It is sparingly soluble in water but soluble in many organic solvents like hexane, methanol, and toluene.
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To ensure stability, this compound should be stored in a cool, dark place, ideally between 2-8°C. It is sensitive to light and should be stored in light-resistant containers. Under these conditions, it can be stable for over two years.
Q3: What are the primary factors that can cause this compound to degrade during storage?
A3: The primary factors that can lead to the degradation of this compound are exposure to ultraviolet (UV) light and alkaline conditions (high pH). It is stable at a pH between 5 and 7, but hydrolysis can occur at a pH of 9. It is also incompatible with alkaline substances.
Q4: What are the common degradation products of this compound?
A4: Degradation of this compound can result in several products. Photodegradation, or decomposition due to light exposure, can lead to the formation of cis-allethrin, an allylic alcohol, epoxides, and chrysanthemic acid. Hydrolysis, which occurs under alkaline conditions, breaks the ester bond to yield chrysanthemic acid and allethrolone.
Q5: How can I detect and quantify this compound and its potential degradation products?
A5: Several analytical methods are available for the analysis of this compound. The most common techniques are gas chromatography (GC) with flame ionization detection (FID), electron capture detection (ECD), or mass spectrometry (MS). High-performance liquid chromatography (HPLC) with a UV detector is also a suitable method. Chiral chromatography can be employed to determine the enantiomeric purity of this compound.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound degradation during storage and experimentation.
Problem: Loss of biological activity or unexpected results in experiments.
This could be an indication of this compound degradation. Follow these steps to troubleshoot the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound degradation.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Consequence of Deviation |
| Storage Temperature | 2-8°C | Higher temperatures can accelerate degradation. |
| pH of Solution | 5 - 7 | pH > 7 (alkaline) will cause hydrolysis. |
| Light Exposure | Store in the dark/amber vials | UV light exposure leads to photodegradation. |
| Purity (Typical Technical Grade) | 85-98% | Lower purity may indicate the presence of isomers or impurities affecting activity. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound under specific pH and temperature conditions.
Materials:
-
This compound standard
-
Buffers of varying pH (e.g., pH 5, 7, and 9)
-
Organic solvent (e.g., methanol or acetonitrile)
-
Incubators or water baths set to desired temperatures (e.g., 25°C, 40°C)
-
HPLC or GC system for analysis
Methodology:
-
Prepare a stock solution of this compound in the chosen organic solvent.
-
Prepare test solutions by diluting the stock solution in the different pH buffers to achieve the final desired concentration.
-
Divide each test solution into two sets of amber vials.
-
Store one set of vials at the desired temperature in the dark.
-
Store the second set of vials under the same temperature conditions but exposed to a controlled UV light source (for photostability testing).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Analyze the aliquots by HPLC or GC to determine the concentration of this compound remaining.
-
Calculate the percentage of degradation over time for each condition.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in a sample.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column
-
Mobile phase: Acetonitrile and water (e.g., 70:30 v/v)
-
This compound analytical standard
-
Sample for analysis
Methodology:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Prepare the sample for analysis by dissolving it in the mobile phase and filtering it.
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 220 nm).
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound.
Hydrolytic Degradation Pathway
Caption: Hydrolysis of this compound under alkaline conditions.
Photodegradation Pathway
Caption: Photodegradation of this compound upon exposure to UV light.
References
- 1. This compound | 28434-00-6 [chemicalbook.com]
- 2. This compound ,China this compound Manufacturer,Supplier & Factory - SHANGHAI SKYBLUE CHEMICAL CO.,LTD. [skybluechem.com]
- 3. Bioallethrin (Es-, this compound) [titanunichem.com]
- 4. This compound | C19H26O3 | CID 62829 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing S-Bioallethrin Concentration for Neuroblastoma Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the experimental use of S-Bioallethrin with neuroblastoma cell lines. Find troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound when treating neuroblastoma cell lines?
There is currently limited direct data available for the IC50 value of this compound in neuroblastoma cell lines. However, based on studies of other pyrethroids in the SH-SY5Y neuroblastoma cell line, a starting range of 1 µM to 100 µM is recommended for initial range-finding experiments. It is crucial to perform a dose-response study to determine the optimal concentration for your specific neuroblastoma cell line and experimental goals.
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
This compound is typically soluble in organic solvents such as DMSO. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the this compound powder in cell culture-grade DMSO. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the expected morphological changes in neuroblastoma cells after this compound treatment?
Upon treatment with cytotoxic concentrations of this compound, you may observe several morphological changes indicative of apoptosis or necrosis. These can include cell shrinkage, rounding, detachment from the culture surface, membrane blebbing, and the formation of apoptotic bodies.
Q4: Which neuroblastoma cell lines are commonly used for pyrethroid toxicity studies?
The human neuroblastoma cell line SH-SY5Y is frequently used in neurotoxicity studies of pyrethroids.[1][2][3][4][5] Another murine neuroblastoma cell line, N1E-115, has also been used in pyrethroid research.
Q5: What is the primary mechanism of action for this compound-induced neurotoxicity?
This compound, like other pyrethroids, primarily acts as a modulator of voltage-gated sodium channels in neurons. It disrupts the normal function of these channels, leading to prolonged depolarization, hyperexcitability of the neuron, and eventual cell death.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability at expected concentrations. | 1. This compound degradation. 2. Low sensitivity of the specific neuroblastoma cell line. 3. Insufficient incubation time. | 1. Prepare fresh this compound stock and working solutions. 2. Increase the concentration range in your dose-response experiment. 3. Extend the incubation period (e.g., from 24h to 48h or 72h). |
| High background in cytotoxicity assays (e.g., MTT, LDH). | 1. Contamination of cell cultures (bacterial, fungal, or mycoplasma). 2. High final concentration of the solvent (e.g., DMSO). 3. Phenol red in the medium interfering with colorimetric readings. | 1. Regularly test for and treat any contamination. Discard heavily contaminated cultures. 2. Ensure the final solvent concentration is below cytotoxic levels (typically ≤ 0.1% DMSO). 3. Use phenol red-free medium for the assay. |
| Inconsistent results between replicate experiments. | 1. Variation in cell seeding density. 2. Inconsistent this compound concentration in working solutions. 3. Pipetting errors. 4. Cells are not in the logarithmic growth phase. | 1. Ensure a uniform single-cell suspension before seeding and use a consistent cell number for all experiments. 2. Prepare fresh working solutions for each experiment and vortex thoroughly. 3. Calibrate pipettes regularly. 4. Subculture cells at a consistent density to ensure they are healthy and actively dividing. |
| Precipitation of this compound in the culture medium. | 1. Poor solubility of this compound at the tested concentration. 2. Interaction with components in the serum or medium. | 1. Ensure the stock solution is fully dissolved before diluting into the medium. 2. Consider using a lower serum concentration during the treatment period if compatible with your cell line. 3. Prepare fresh dilutions immediately before use. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Harvest neuroblastoma cells (e.g., SH-SY5Y) in the logarithmic growth phase.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a series of this compound concentrations by diluting the stock solution in serum-free culture medium.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the various this compound concentrations to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Apoptosis Assessment using Caspase-3/7 Activity Assay
This protocol is a general guideline and should be adapted based on the specific commercial kit used.
-
Cell Seeding and Treatment:
-
Seed and treat neuroblastoma cells with this compound as described in the MTT assay protocol (steps 1 and 2). It is advisable to use a concentration range around the determined IC50 value.
-
-
Caspase-3/7 Assay:
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of the caspase-3/7 reagent to each well.
-
Mix by gently shaking the plate for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence (e.g., excitation at 498 nm and emission at 521 nm for a green fluorescent substrate) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only) from all readings.
-
Express the caspase-3/7 activity as a fold change relative to the vehicle control.
-
Data Presentation
Table 1: Cytotoxicity of Various Pyrethroids on SH-SY5Y Neuroblastoma Cells
| Pyrethroid | Concentration Range | Incubation Time | Effect | IC50 | Reference |
| Flumethrin | 50 - 1000 µM | 24 h | Reduced cell viability | 104 µM | |
| Alpha-cypermethrin | Not specified | Not specified | Cytotoxic | 78.3 µM | |
| Cyfluthrin | Not specified | Not specified | Cytotoxic | 19.11 µM | |
| Cypermethrin | 0 - 200 µM | 24, 48, 72 h | Induced cell death | Not specified |
Table 2: Pro-Apoptotic Effects of Pyrethroids on SH-SY5Y Neuroblastoma Cells
| Pyrethroid | Concentration | Incubation Time | Effect | Reference |
| Flumethrin | 20 - 1000 µM | 24 h | Increased caspase-3/7 activity | |
| Cypermethrin | 25 µM | Not specified | Increased caspase-3/7 activity | |
| Cyfluthrin | 2.5 µM | Not specified | Increased caspase-3/7 activity |
Visualizations
Caption: Workflow for assessing this compound neurotoxicity.
Caption: this compound induced apoptosis pathway.
References
Technical Support Center: Overcoming S-Bioallethrin Resistance in Insect Colonies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering S-Bioallethrin resistance in their insect colonies.
Troubleshooting Guides
Issue: Decreased efficacy of this compound in bioassays.
Possible Cause: Development of resistance in the insect colony.
Troubleshooting Steps:
-
Confirm Resistance Status: The first step is to confirm if the observed decrease in efficacy is due to the development of insecticide resistance. This can be achieved through standardized susceptibility tests.
-
WHO Susceptibility Test: This test exposes adult insects to a standard diagnostic dose of this compound impregnated on filter paper. A mortality rate below 90% after 24 hours indicates resistance, while mortality between 90% and 97% suggests potential resistance that requires further investigation.[1]
-
CDC Bottle Bioassay: This method involves exposing insects to a known concentration of this compound coated on the inside of a glass bottle and recording mortality over time.[2][3][4][5] This assay can be more rapid than the WHO test and can also be used to determine the intensity of resistance by using serial dilutions of the insecticide.
-
-
Investigate the Mechanism of Resistance: Once resistance is confirmed, identifying the underlying mechanism is crucial for developing effective countermeasures. The three primary mechanisms of pyrethroid resistance are target-site insensitivity, metabolic resistance, and cuticular resistance.
-
Target-Site Insensitivity (kdr): This is caused by point mutations in the voltage-gated sodium channel, the target site of pyrethroids. These mutations reduce the binding affinity of the insecticide.
-
Detection: Use molecular diagnostics such as Polymerase Chain Reaction (PCR) or TaqMan assays to screen for known knockdown resistance (kdr) mutations.
-
-
Metabolic Resistance: This occurs due to an increased rate of insecticide detoxification by enzymes such as Cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CCEs).
-
Detection:
-
Synergist Bioassays: Pre-expose insects to a synergist that inhibits a specific enzyme class before exposing them to this compound. A significant increase in mortality compared to this compound alone indicates the involvement of that enzyme class. Piperonyl butoxide (PBO) is a common synergist used to inhibit P450s.
-
Biochemical Assays: Measure the activity of P450s, GSTs, and esterases in resistant insects compared to a susceptible strain.
-
-
-
Cuticular Resistance: This involves a thickening or other alteration of the insect's cuticle, which reduces the rate of insecticide penetration.
-
Detection: This is more complex to assess and often involves electron microscopy to compare cuticle thickness between resistant and susceptible strains or radiolabeled insecticide penetration assays.
-
-
-
Implement a Resistance Management Strategy:
-
Insecticide Rotation: Alternate the use of this compound with insecticides that have a different mode of action. This reduces the selection pressure for this compound resistance.
-
Use of Synergists: If metabolic resistance is identified, formulations containing this compound and a synergist like PBO can be effective.
-
Integrated Pest Management (IPM): Employ a combination of control methods, including biological control, cultural control, and the judicious use of insecticides, to minimize the development of resistance.
-
Frequently Asked Questions (FAQs)
Q1: My insect colony is showing resistance to this compound. What should I do first?
A1: The first step is to quantify the level of resistance using a standardized bioassay, such as the WHO susceptibility test or the CDC bottle bioassay. This will confirm that the observed control failure is due to resistance and provide a baseline for further investigation.
Q2: How can I determine the specific mechanism of this compound resistance in my colony?
A2: A multi-step approach is recommended. Start with synergist bioassays using PBO to check for metabolic resistance mediated by P450 enzymes. Subsequently, you can perform biochemical assays to measure the activity of key detoxification enzymes (P450s, GSTs, esterases) and molecular assays (PCR) to screen for known kdr mutations in the voltage-gated sodium channel gene.
Q3: What is "knockdown resistance" (kdr)?
A3: Knockdown resistance (kdr) is a major mechanism of resistance to pyrethroid insecticides, including this compound. It is caused by specific point mutations in the gene encoding the voltage-gated sodium channel, which is the target site for these insecticides. These mutations reduce the sensitivity of the sodium channel to the insecticide, leading to reduced efficacy.
Q4: Can using a higher dose of this compound overcome resistance?
A4: While a higher dose might achieve some level of control in the short term, this is generally not a sustainable strategy. It can accelerate the selection for higher levels of resistance and may have negative environmental consequences. A better approach is to understand the resistance mechanism and implement a management strategy that includes insecticide rotation and the use of synergists where appropriate.
Q5: What are synergists and how do they work?
A5: Synergists are chemicals that, while having little to no insecticidal activity on their own, can enhance the effectiveness of an insecticide. For example, piperonyl butoxide (PBO) works by inhibiting cytochrome P450 enzymes in the insect, which are often responsible for metabolizing and detoxifying pyrethroids like this compound. By blocking these enzymes, more of the active insecticide reaches its target site, thereby overcoming metabolic resistance.
Q6: Where can I find detailed protocols for resistance testing?
A6: The World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC) provide detailed guidelines and standard operating procedures for insecticide resistance monitoring. These documents offer step-by-step protocols for conducting bioassays and interpreting the results.
Data Presentation
Table 1: this compound Susceptibility in Aedes aegypti
| Strain | Genotype (Vssc) | LC50 (µ g/female ) | Resistance Ratio (RR) | Reference |
| ROCK | Susceptible | 0.002 | 1.0 | |
| LKR | 410L+1016I+1534C | 0.012 | 6.0 |
Table 2: Effect of PBO on Pyrethroid Efficacy in Resistant Anopheles gambiae
| Insecticide | Condition | Mortality (%) | Reference |
| Deltamethrin | Without PBO | < 10 | |
| Deltamethrin | With PBO | 55.6 |
Experimental Protocols
WHO Susceptibility Test
Objective: To determine the susceptibility of an insect population to a standard diagnostic dose of an insecticide.
Materials:
-
WHO susceptibility test kit (including exposure tubes, holding tubes, and slide units)
-
Insecticide-impregnated papers (diagnostic concentration of this compound)
-
Control papers (impregnated with oil only)
-
Aspirator
-
Timer
-
20-25 healthy, non-blood-fed female insects (2-5 days old) per tube
Procedure:
-
Label four exposure tubes with the insecticide name and two control tubes.
-
Place the insecticide-impregnated papers in the exposure tubes and control papers in the control tubes.
-
Using an aspirator, introduce 20-25 insects into each of the six holding tubes.
-
Transfer the insects from the holding tubes to the corresponding exposure and control tubes.
-
Expose the insects for 60 minutes in a vertical position, away from direct sunlight.
-
After 60 minutes, transfer the insects back to the holding tubes.
-
Provide the insects with a 10% sugar solution and hold them for 24 hours.
-
Record the number of dead insects in each tube after 24 hours.
Interpretation of Results:
-
≥98% mortality: Susceptible
-
90-97% mortality: Resistance suspected, further investigation needed
-
<90% mortality: Resistant
CDC Bottle Bioassay
Objective: To rapidly determine the susceptibility of an insect population to an insecticide and to assess the intensity of resistance.
Materials:
-
250 ml glass bottles
-
Technical grade this compound
-
Acetone
-
Pipettes
-
Aspirator
-
Timer
-
10-25 healthy, non-blood-fed female insects per bottle
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Coat the inside of the bottles with 1 ml of the this compound solution (or acetone for control bottles).
-
Roll and rotate the bottles until the acetone has completely evaporated, leaving a thin film of insecticide.
-
Introduce 10-25 insects into each bottle.
-
Record the number of dead or moribund insects at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
If mortality in the control bottles exceeds 10%, the test should be discarded.
Interpretation of Results: The time at which a specific percentage of the population (e.g., 50% or 95%) is killed can be calculated and compared between suspected resistant and susceptible populations. A diagnostic time can be established using a known susceptible strain, and field populations can then be compared against this benchmark.
Biochemical Assay: P450 Monooxygenase Activity
Objective: To measure the activity of P450 enzymes in individual insects.
Materials:
-
Microplate reader
-
96-well microplates
-
Homogenization buffer
-
Substrate (e.g., 7-ethoxycoumarin)
-
NADPH
-
Individual insect homogenates
Procedure:
-
Homogenize individual insects in homogenization buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
In a microplate well, mix the supernatant with the substrate and buffer.
-
Initiate the reaction by adding NADPH.
-
Measure the rate of product formation (e.g., fluorescence of 7-hydroxycoumarin) over time using a microplate reader.
-
Calculate the enzyme activity, normalized to the protein concentration of the homogenate.
Interpretation of Results: Compare the P450 activity in the suspected resistant population to that of a known susceptible strain. Significantly higher activity in the resistant strain suggests metabolic resistance.
Visualizations
Caption: Workflow for investigating and managing this compound resistance.
Caption: Overview of this compound resistance mechanisms in insects.
Caption: Mechanism of action of a P450 synergist like PBO.
References
- 1. Assessing the susceptibility and efficacy of traditional neurotoxic (pyrethroid) and new-generation insecticides (chlorfenapyr, clothianidin, and pyriproxyfen), on wild pyrethroid-resistant populations of Anopheles gambiae from southern Benin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mesamalaria.org [mesamalaria.org]
- 3. innovationtoimpact.org [innovationtoimpact.org]
- 4. lmca.us [lmca.us]
- 5. cdc.gov [cdc.gov]
Minimizing off-target effects of S-Bioallethrin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of S-Bioallethrin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a type I pyrethroid insecticide that primarily acts on the nervous system.[1][2] Its main mechanism involves modifying the gating kinetics of voltage-gated sodium channels (VGSCs), leading to delayed closure.[2][3] This disruption causes repetitive nerve stimulation, which can result in muscle tremors and paralysis in insects.
Q2: What are the known off-target effects of this compound in mammalian cells?
While designed to target insect nervous systems, this compound can exert several off-target effects in mammalian cells, including:
-
Immunomodulation: It can inhibit lymphocyte proliferation and induce histamine release from basophils.
-
Oxidative Stress: Exposure to this compound can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to lipids and proteins.
-
Genotoxicity: It has been shown to cause DNA damage, which can be detected using methods like the comet assay.
-
Mitochondrial Dysfunction: this compound can disrupt the mitochondrial membrane potential, indicating impaired mitochondrial function.
-
Cytotoxicity: At higher concentrations, it can lead to a decrease in cell viability and induce apoptosis and necrosis.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
To distinguish between on-target (sodium channel-mediated) and off-target effects, consider the following:
-
Cell Type: Use cell lines that do not express the target voltage-gated sodium channels as negative controls.
-
Specific Inhibitors: Employ specific VGSC blockers, like tetrodotoxin (TTX), to see if the observed effect is abolished. If the effect persists in the presence of a VGSC blocker, it is likely an off-target effect.
-
Dose-Response Comparison: Compare the concentration range at which you observe your effect with the known effective concentrations for on-target and off-target effects (see Table 1).
Troubleshooting Guide
Issue 1: I'm observing unexpected cytotoxicity in my non-neuronal cell line at low concentrations of this compound.
-
Possible Cause: Your cells may be particularly sensitive to the off-target effects of this compound, such as oxidative stress or mitochondrial dysfunction.
-
Troubleshooting Steps:
-
Assess Cell Viability: Perform a dose-response curve for cell viability using an MTT assay (see Protocol 2) to determine the cytotoxic concentration range for your specific cell line.
-
Measure Oxidative Stress: Check for the generation of reactive oxygen species (ROS) using a DCFH-DA assay (see Protocol 4).
-
Evaluate Mitochondrial Health: Assess the mitochondrial membrane potential using a fluorescent dye like TMRE or Rhodamine 123 (see Protocol 6).
-
Consider Antioxidants: Test if co-treatment with an antioxidant, such as N-acetylcysteine (NAC), can rescue the cytotoxic effect. If it does, this suggests that oxidative stress is a major contributor.
-
Issue 2: My experimental results are inconsistent, especially in long-term studies.
-
Possible Cause: this compound may be degrading in your culture medium over time, or its off-target effects may be accumulating.
-
Troubleshooting Steps:
-
Stability Check: If possible, use analytical methods like HPLC to determine the stability of this compound in your experimental conditions over the time course of your experiment.
-
Medium Changes: For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.
-
Time-Course Experiments: Conduct time-course studies for your key endpoints to understand the kinetics of the observed effects.
-
Issue 3: I am seeing changes in gene expression that are unrelated to ion channel activity.
-
Possible Cause: this compound can activate intracellular signaling pathways, such as the MAPK pathway, leading to changes in gene expression.
-
Troubleshooting Steps:
-
Pathway Analysis: If you have transcriptomic data, perform pathway analysis to identify enriched signaling pathways.
-
Western Blotting: Investigate the activation of key signaling proteins (e.g., phosphorylation of ERK, p38, JNK in the MAPK pathway) by Western blotting.
-
Use of Pathway Inhibitors: To confirm the involvement of a specific pathway, pre-treat your cells with a known inhibitor of that pathway before this compound exposure and observe if the gene expression changes are reversed.
-
Data Presentation
Table 1: Concentration-Dependent Effects of this compound
| Effect | Cell Type/System | Concentration Range | Observation | Citation(s) |
| On-Target Effects | ||||
| Sodium Channel Modification | Rat NaV1.6 Channels in Xenopus Oocytes | 100 µM | Weak resting modification and induction of rapidly-decaying sodium tail currents. | |
| Off-Target Effects | ||||
| Inhibition of Lymphocyte Proliferation | Human Lymphocytes | 6.5 µM | Significant inhibition, correlated with total serum IgE in atopic subjects. | |
| Cytotoxicity | Human Lymphocytes | 10 - 200 µM | Concentration-dependent decrease in cell viability. | |
| Histamine Release | Human Basophils | Concentration-dependent | Induced histamine release. | |
| ROS Generation | Human Lymphocytes | 10 - 200 µM | Significant increase in reactive oxygen species. | |
| DNA Damage | Human Lymphocytes | 10 - 200 µM | Increased DNA fragmentation detected by comet assay. | |
| Mitochondrial Dysfunction | Human Lymphocytes | 10 - 200 µM | Decreased mitochondrial membrane potential. |
Experimental Protocols
Protocol 1: Assessment of On-Target Effects using Whole-Cell Patch-Clamp
This protocol is a generalized guide for assessing the effect of this compound on voltage-gated sodium channels in cultured neuronal cells.
Materials:
-
Cultured neuronal cells expressing the sodium channel of interest.
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2).
-
This compound stock solution (in DMSO).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Prepare fresh external and internal solutions.
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Plate cells on coverslips suitable for microscopy and place a coverslip in the recording chamber.
-
Perfuse the chamber with external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the membrane to achieve whole-cell configuration.
-
Record baseline sodium currents using a voltage-step protocol (e.g., holding potential of -100 mV, with depolarizing steps from -80 mV to +60 mV).
-
Prepare the desired concentration of this compound in the external solution. Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Perfuse the cell with the this compound-containing solution.
-
Record sodium currents again using the same voltage-step protocol.
-
Analyze the data for changes in current amplitude, activation and inactivation kinetics, and the presence of a "tail current" upon repolarization, which is characteristic of pyrethroid modification.
Protocol 2: Lymphocyte Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Lymphocytes (e.g., isolated from peripheral blood).
-
Culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., acidic isopropanol or DMSO).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Seed lymphocytes in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. Add 100 µL of these dilutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Histamine Release Assay
This protocol describes the measurement of histamine release from basophils in whole blood.
Materials:
-
Heparinized whole blood.
-
Release buffer (e.g., HEPES-buffered saline with Ca2+ and Mg2+).
-
This compound stock solution (in a suitable buffer).
-
Positive control (e.g., anti-IgE antibody).
-
Negative control (release buffer only).
-
Histamine ELISA kit.
-
Microcentrifuge.
Procedure:
-
Dilute the whole blood with release buffer.
-
In microcentrifuge tubes, add the diluted blood.
-
Add different concentrations of this compound, the positive control, or the negative control to the respective tubes.
-
Incubate the tubes at 37°C for 30-60 minutes.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge the tubes to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the histamine concentration in the supernatant using a commercial histamine ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of histamine release relative to the total histamine content (determined by lysing an aliquot of the cells).
Protocol 4: Reactive Oxygen Species (ROS) Detection Assay
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
Cells of interest.
-
Culture medium.
-
This compound stock solution (in DMSO).
-
DCFH-DA stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Fluorometer or fluorescence microscope.
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with different concentrations of this compound in culture medium. Include a positive control (e.g., H2O2) and a vehicle control.
-
Incubate for the desired time (e.g., 2 hours).
-
Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm) or visualize the cells under a fluorescence microscope.
-
Quantify the change in fluorescence relative to the vehicle control.
Protocol 5: DNA Damage Assessment (Alkaline Comet Assay)
This assay, also known as single-cell gel electrophoresis, detects DNA strand breaks.
Materials:
-
Cells of interest.
-
This compound stock solution (in DMSO).
-
Low-melting-point agarose.
-
Normal-melting-point agarose.
-
Lysis buffer (high salt, EDTA, Triton X-100, pH 10).
-
Alkaline electrophoresis buffer (NaOH, EDTA, pH >13).
-
Neutralization buffer (e.g., Tris-HCl, pH 7.5).
-
DNA stain (e.g., SYBR Green or ethidium bromide).
-
Microscope slides.
-
Electrophoresis tank.
-
Fluorescence microscope with appropriate filters.
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and resuspend them in PBS at a concentration of ~1 x 10^5 cells/mL.
-
Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal-melting-point agarose.
-
Allow the agarose to solidify on ice.
-
Immerse the slides in cold lysis buffer and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., ~25 V) for 20-30 minutes.
-
Gently remove the slides, wash with neutralization buffer, and stain with a DNA-binding dye.
-
Visualize the "comets" under a fluorescence microscope. The length and intensity of the comet tail relative to the head indicate the amount of DNA damage.
-
Analyze the images using specialized comet assay software.
Protocol 6: Mitochondrial Membrane Potential Assay
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial membrane potential.
Materials:
-
Cells of interest.
-
Culture medium.
-
This compound stock solution (in DMSO).
-
TMRE stock solution (in DMSO).
-
Positive control for depolarization (e.g., CCCP).
-
Flow cytometer or fluorescence plate reader/microscope.
Procedure:
-
Seed cells in appropriate culture vessels (e.g., plates for microscopy/plate reader, or flasks for flow cytometry).
-
Treat cells with different concentrations of this compound for the desired time. Include a vehicle control and a positive control (CCCP).
-
In the last 15-30 minutes of the treatment, add TMRE to the culture medium at a final concentration of 20-200 nM.
-
If using adherent cells for flow cytometry, gently trypsinize and collect the cells.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the fluorescence intensity of the cells using a flow cytometer (e.g., in the PE channel) or a fluorescence plate reader/microscope (excitation ~549 nm, emission ~575 nm). A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Visualizations
References
S-Bioallethrin interference with fluorescent dyes in assays
Welcome to the technical support center for S-Bioallethrin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential interactions between this compound and fluorescent dyes in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a synthetic pyrethroid insecticide.[1][2][3][4] It is a Type I pyrethroid, meaning it lacks an α-cyano group in its structure.[5] Key properties include it being a clear to amber viscous liquid and its primary mechanism of action as a sodium channel modulator in insects.
Q2: Can this compound interfere with my fluorescence-based assay?
While there is no direct published evidence detailing the autofluorescence or quenching properties of this compound, interference is possible based on its physical properties and the behavior of other pyrethroids. Potential interference can occur through several mechanisms:
-
Autofluorescence: The compound itself may fluoresce when excited at similar wavelengths as your dye, leading to false-positive signals.
-
Fluorescence Quenching: The compound may absorb the light used to excite the fluorophore or the light emitted by it, causing a decrease in the signal (a false-negative). This is also known as the inner-filter effect.
-
Light Scattering: Due to its lipophilic nature, this compound may form aggregates in aqueous buffers, which can scatter light and interfere with plate reader measurements.
-
Biological Effects: this compound can induce biological effects like oxidative stress and cytotoxicity, which could indirectly affect assays that measure these endpoints.
Q3: What are the signs of potential interference from this compound in my assay?
Common indicators of interference include:
-
High background fluorescence in wells containing only this compound and buffer.
-
A concentration-dependent decrease in the fluorescence signal of a known fluorophore when this compound is present.
-
High variability between replicate wells.
-
Results from fluorescence assays that are not consistent with data from orthogonal (non-fluorescence-based) assays.
Q4: How can I proactively minimize potential interference from this compound?
To reduce the risk of assay artifacts, consider the following:
-
Use the lowest effective concentration of this compound.
-
Select red-shifted fluorescent dyes for your assay, as interference from small molecules is more common at shorter (blue/green) wavelengths.
-
Ensure this compound is fully solubilized in your assay buffer, possibly with the use of a small amount of a non-ionic detergent like Triton X-100 or Tween-20 (typically ≤0.01%).
Troubleshooting Guides
If you suspect this compound is interfering with your assay, follow this guide to diagnose and resolve the issue.
Issue 1: Unexpectedly High Fluorescence Signal
This may be due to the intrinsic fluorescence (autofluorescence) of this compound.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at various concentrations, without your experimental fluorophore.
-
Perform a Spectral Scan: Characterize the fluorescence profile of this compound by performing a full excitation and emission scan to identify its fluorescent properties.
-
Change Fluorophore: If this compound is autofluorescent at your assay's wavelengths, switch to a fluorophore with excitation and emission maxima that do not overlap with this compound's fluorescence.
Issue 2: Unexpectedly Low Fluorescence Signal
This could be caused by fluorescence quenching or the inner-filter effect.
Troubleshooting Steps:
-
Run a Quenching Control: Measure the fluorescence of your assay's fluorophore in the presence and absence of this compound. A significant decrease in fluorescence indicates quenching.
-
Measure Absorbance: Check the absorbance spectrum of this compound. If it absorbs light at the excitation or emission wavelengths of your fluorophore, this can cause the inner-filter effect.
-
Mitigate the Inner-Filter Effect:
-
Reduce the concentration of this compound or the fluorophore.
-
Use a microplate reader with top-reading optics if possible, as this can sometimes reduce the path length of the light.
-
If available, use mathematical correction formulas that use the absorbance values to correct the fluorescence intensity.
-
Quantitative Data Summary
While specific quantitative data for this compound interference is not available, the following table summarizes potential interference mechanisms and suggested mitigation strategies.
| Potential Interference Mechanism | Description | Primary Effect on Assay | Recommended Mitigation Strategy |
| Autofluorescence | This compound emits light upon excitation. | False Positive (Increased Signal) | Run compound-only controls; switch to red-shifted dyes. |
| Fluorescence Quenching | This compound absorbs the fluorophore's emitted light. | False Negative (Decreased Signal) | Run quenching controls; decrease compound concentration. |
| Inner-Filter Effect | This compound absorbs excitation or emission light. | False Negative (Decreased Signal) | Measure compound absorbance; use lower concentrations; apply correction factors. |
| Compound Aggregation | Poor solubility leads to light-scattering aggregates. | Noisy/Variable Signal | Add non-ionic detergent (e.g., 0.01% Triton X-100); confirm solubility. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound is fluorescent at the wavelengths used in your primary assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Microplates (e.g., 96- or 384-well, black)
Method:
-
Prepare a serial dilution of this compound in assay buffer, covering the concentration range used in your experiment.
-
Add these dilutions to the wells of the microplate.
-
Include wells with only assay buffer as a blank control.
-
Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
-
(Optional) Spectral Scan: Perform an emission scan of the highest concentration of this compound using the assay's excitation wavelength. Then, perform an excitation scan using the assay's emission wavelength. This will provide a complete fluorescence profile of the compound.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of your assay's dye.
Materials:
-
This compound stock solution
-
Your fluorescent dye/reporter at its final assay concentration
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Microplates
Method:
-
Prepare solutions of your fluorescent reporter in assay buffer at the concentration used in your assay.
-
Prepare a serial dilution of this compound.
-
In the microplate wells, mix the fluorescent reporter solution with the this compound dilutions.
-
Include control wells with the fluorescent reporter and assay buffer only (no this compound).
-
Measure the fluorescence intensity at the appropriate wavelengths.
-
Data Analysis: Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence suggests quenching.
Visualizations
Caption: Troubleshooting workflow for fluorescence assay interference.
Caption: Primary mechanism of action for this compound.
References
- 1. This compound | C19H26O3 | CID 62829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioallethrin | C19H26O3 | CID 15558638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Ref: RU 27436) [sitem.herts.ac.uk]
- 4. This compound (Ref: RU 27436) [sitem.herts.ac.uk]
- 5. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in S-Bioallethrin bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Bioallethrin bioassays. Our goal is to help you address variability in your results and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound is a synthetic pyrethroid insecticide.[1][2] Its primary mode of action is the disruption of nerve function in insects by modifying the gating kinetics of voltage-gated sodium channels.[3][4] This leads to prolonged channel opening, resulting in nerve hyperexcitation, paralysis, and eventual death of the insect.[4]
Q2: What are the standard bioassay methods for evaluating this compound efficacy?
Standard methods for testing insecticide susceptibility, including this compound, are the World Health Organization (WHO) tube test and the Centers for Disease Control and Prevention (CDC) bottle bioassay. Both methods are widely used for monitoring insecticide resistance in mosquito populations. Topical application bioassays can also be used for precise dose-response studies.
Q3: What are the typical solvents and storage conditions for this compound stock solutions?
This compound is soluble in organic solvents such as acetone, ethanol, and DMSO. For bioassays, stock solutions are typically prepared in acetone or absolute ethanol. It is recommended to store stock solutions in the dark at 4°C or -20°C to prevent degradation. Pyrethroid stock solutions can be stable for extended periods when stored properly, but it is good practice to prepare fresh solutions regularly. This compound is sensitive to alkaline conditions and ultraviolet radiation, which can cause decomposition.
Q4: What are the key factors that can introduce variability into this compound bioassay results?
Several factors can contribute to variability in bioassay results:
-
Environmental Conditions: Temperature, humidity, and light exposure can all impact insect physiology and insecticide efficacy. Pyrethroids like this compound generally exhibit a negative temperature coefficient, meaning they are more toxic at lower temperatures.
-
Insect-Related Factors: The age, sex, nutritional status, and genetic background of the test insects can significantly influence their susceptibility.
-
Insecticide Concentration and Application: Inaccurate preparation of serial dilutions, improper coating of bottles or papers, and degradation of the insecticide can lead to inconsistent results.
-
Resistance Mechanisms: The presence of resistance mechanisms in the insect population, such as target-site mutations (e.g., kdr) or metabolic resistance (e.g., elevated levels of cytochrome P450s, esterases), can dramatically decrease the efficacy of this compound.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicates | Inconsistent coating of bioassay bottles/papers. | Ensure a standardized and uniform coating procedure. Allow sufficient time for the solvent to evaporate completely. |
| Non-homogenous insect population (mixed ages, sexes, or nutritional status). | Use a synchronized cohort of insects of the same age, sex, and nutritional state for each bioassay. | |
| Fluctuations in environmental conditions during the assay. | Conduct bioassays in a controlled environment with stable temperature, humidity, and lighting. | |
| Low mortality in susceptible insect strains | Degradation of this compound stock solution. | Prepare fresh stock solutions. Store stock solutions in amber vials at low temperatures to protect from light and heat. |
| Incorrect preparation of insecticide dilutions. | Double-check all calculations and ensure accurate pipetting when preparing serial dilutions. | |
| Sub-optimal environmental conditions. | Pyrethroid toxicity can be temperature-dependent. Ensure the assay temperature is within the optimal range for this compound activity (typically lower temperatures increase efficacy). | |
| High mortality in control group | Contamination of glassware or equipment with insecticide. | Use dedicated glassware for insecticide work and ensure thorough cleaning procedures are in place. |
| Unhealthy or stressed insect population. | Ensure insects are healthy and properly handled before and during the assay. Provide a sugar meal and allow for acclimatization. | |
| Solvent toxicity. | Ensure the solvent has completely evaporated from the bottles or papers before introducing the insects. Run a solvent-only control to verify no adverse effects. | |
| Inconsistent results over time | Evolution of insecticide resistance in the insect colony. | Regularly test a susceptible reference strain to ensure the consistency of the bioassay. Monitor the susceptibility of the test population over time. |
| Changes in rearing conditions affecting insect quality. | Maintain consistent rearing protocols to ensure the physiological state of the insects remains constant. | |
| Degradation of the technical grade this compound. | Store the technical grade material according to the manufacturer's instructions. |
Quantitative Data
Table 1: Lethal Concentration (LC50) and Resistance Ratios for Pyrethroids in Mosquitoes
| Insecticide | Mosquito Species | LC50 (µ g/bottle or µg/L) | Resistance Ratio (RR) | Reference Strain |
| This compound | Aedes aegypti | Not specified | 6-fold | LKR strain |
| Permethrin | Aedes aegypti | 15 µ g/bottle (diagnostic dose) | >20-fold | Parental Population |
| Deltamethrin | Aedes aegypti | 10 µ g/bottle (diagnostic dose) | High | Not specified |
| Sumithrin | Aedes albopictus | 100% mortality at 35 min exposure | Not applicable | Field Population |
| Temephos (Organophosphate) | Culex pipiens pipiens | 1.11 µg/L | Not applicable | Field Population |
Note: Data for this compound is limited. The table includes data for other pyrethroids to provide a comparative context. Resistance Ratios are highly dependent on the specific resistant and susceptible strains being compared.
Experimental Protocols
WHO Bottle Bioassay for this compound Susceptibility Testing
This protocol is adapted from the standard WHO bottle bioassay procedure.
1. Preparation of this compound Stock Solution and Dilutions:
-
Prepare a stock solution of this compound in a high-purity solvent like acetone or ethanol. The concentration will depend on the target organism and expected susceptibility. For example, a 1 mg/mL stock solution can be prepared.
-
From the stock solution, prepare a series of dilutions to determine the dose-response relationship. A common starting point for pyrethroids is to test a range of concentrations from 0.1 to 50 µg/mL.
-
Always prepare a solvent-only control.
2. Coating of Bioassay Bottles:
-
Use 250 mL glass bottles with screw caps.
-
Add 1 mL of the desired this compound dilution (or solvent for the control) to each bottle.
-
Roll and rotate the bottle to ensure the entire inner surface is coated evenly.
-
Place the bottles on their side and roll them until the solvent has completely evaporated. This may take several hours and can be facilitated by a gentle stream of air.
3. Mosquito Exposure:
-
Use non-blood-fed female mosquitoes, 2-5 days old.
-
Introduce 20-25 mosquitoes into each bottle.
-
Record the time of exposure.
4. Data Recording and Analysis:
-
Record the number of knocked-down mosquitoes at regular intervals (e.g., every 15 minutes) for a total of 1-2 hours.
-
After the exposure period, transfer the mosquitoes to a clean holding container with access to a sugar solution.
-
Record mortality at 24 hours post-exposure.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC50 value using probit analysis.
Visualizations
Caption: this compound's mode of action on insect voltage-gated sodium channels.
Caption: A generalized workflow for conducting an this compound bottle bioassay.
Caption: A logical flow diagram for troubleshooting this compound bioassay variability.
References
Technical Support Center: S-Bioallethrin Stability and Hydrolysis Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of S-Bioallethrin in long-term studies.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the handling and storage of this compound, providing practical solutions to mitigate degradation.
Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A1: The decrease in this compound concentration is likely due to chemical degradation, primarily through hydrolysis and photodegradation. This compound, a synthetic pyrethroid, is susceptible to breakdown under certain environmental conditions.[1][2]
Q2: What are the optimal pH conditions for storing this compound solutions to minimize hydrolysis?
A2: this compound is most stable in neutral to slightly acidic conditions (pH 5-7).[3] It is highly susceptible to hydrolysis under alkaline conditions. For instance, at pH 9, the half-life of this compound is significantly reduced. Therefore, it is critical to control the pH of your solutions.
Q3: How does temperature affect the stability of this compound?
Q4: My experiments are conducted under laboratory lighting. Could this be affecting my results?
A4: Yes, this compound is sensitive to light, particularly UV radiation.[1] Exposure to light can lead to photodegradation, resulting in a loss of the active compound. It is crucial to protect this compound solutions from light by using amber vials or by wrapping containers with aluminum foil.
Q5: What are the primary degradation products of this compound hydrolysis?
A5: The hydrolysis of the ester linkage in this compound is a primary degradation pathway. This cleavage results in the formation of chrysanthemic acid and allethrolone.
Q6: Are there any chemical stabilizers I can add to my this compound solutions to prevent hydrolysis?
A6: Yes, the addition of antioxidants can help mitigate oxidative degradation, which can occur alongside hydrolysis. While specific studies on this compound are limited, antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) have been shown to be effective in stabilizing other pyrethroid formulations.[4] The optimal concentration of these antioxidants would need to be determined empirically for your specific application.
Q7: I am using a solvent to dissolve this compound. Could the choice of solvent impact its stability?
A7: The choice of solvent can influence the stability of pyrethroids. For analytical purposes, using a non-polar solvent like hexane, acidified with a small amount of acetic acid (e.g., 0.1%), has been shown to prevent isomerization and improve the stability of pyrethroids during GC analysis. Polar solvents may enhance isomerization.
Q8: How should I prepare my this compound solutions for long-term storage?
A8: For long-term storage, prepare solutions in a neutral to slightly acidic buffer (pH 5-7) using a suitable organic solvent if necessary. Store the solutions in amber glass vials with tightly sealed caps at a low temperature (e.g., -20°C or -80°C). Before use, allow the solution to equilibrate to room temperature slowly.
Data Presentation
The following table summarizes the known stability data for this compound under various conditions.
| Condition | Parameter | Value | Reference |
| pH | Half-life at 20°C, pH 9 | 4.3 days | |
| Stability | Stable at pH 5-7 | ||
| Light | Photodegradation | Susceptible to degradation under sunlight and UV light | |
| Temperature | General Effect | Degradation rate increases with increasing temperature | |
| Storage | Recommended | Cool, dry, dark, and well-ventilated place |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for a forced degradation study to identify potential degradation products and degradation pathways of this compound under various stress conditions.
1. Materials:
- This compound reference standard
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- High-purity water
- Methanol or acetonitrile (HPLC grade)
- pH meter
- HPLC system with a UV or PDA detector
- Photostability chamber
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol).
-
Add an equal volume of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 0.1 N NaOH.
-
Incubate at a controlled temperature (e.g., room temperature or 40°C) for a defined period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
Withdraw aliquots at different time points and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound in a quartz cuvette to a light source in a photostability chamber (e.g., ICH option 2: cool white fluorescent and near-ultraviolet lamp).
-
Simultaneously, keep a control sample in the dark.
-
Withdraw aliquots at different time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at an elevated temperature (e.g., 70°C).
-
At defined time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
3. Analysis:
- Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
- Compare the chromatograms of the stressed samples with that of the unstressed control to identify degradation products.
- Mass spectrometry (LC-MS) can be used for the structural elucidation of the degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for developing a validated stability-indicating HPLC method for the quantification of this compound and its hydrolysis products.
1. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like phosphate or acetate buffer, pH 3-5). The exact ratio should be optimized for good separation.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 220-230 nm).
- Column Temperature: 30°C
- Injection Volume: 20 µL
2. Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients. This is typically achieved by analyzing stressed samples from the forced degradation study.
-
Linearity: Analyze a series of this compound solutions at different concentrations (e.g., 5-150 µg/mL) to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of this compound by spiking a placebo mixture with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or using different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance by making small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature).
Visualizations
References
Calibration of analytical instruments for S-Bioallethrin detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the calibration of analytical instruments used in S-Bioallethrin detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical instruments for this compound quantification? A1: The most common methods for the analysis of this compound and other pyrethroids are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[2] HPLC is typically used with an Ultraviolet (UV) detector.[1][3]
Q2: Why is instrument calibration essential for this compound analysis? A2: Calibration is a critical process that establishes the relationship between the signal produced by the analytical instrument and the concentration of the analyte (this compound). A proper calibration ensures the accuracy, precision, and reliability of quantitative results, which is fundamental for regulatory compliance and product quality control.
Q3: How often should I perform a full calibration? A3: A full calibration curve should be generated before analyzing a new batch of samples. Additionally, it is crucial to perform a new calibration after any significant instrument maintenance, such as changing the column, detector, or injector liner, or if quality control checks indicate a deviation.
Q4: What is the difference between an internal and an external standard, and which is recommended for this compound analysis? A4: An external standard calibration involves creating a calibration curve from a series of standards containing only the analyte of interest. An internal standard (IS) is a known amount of a different compound added to both the calibration standards and the samples. The use of an internal standard is highly recommended for this compound analysis as it corrects for variations in injection volume and potential matrix effects, leading to improved precision and accuracy. Common internal standards for pyrethroid analysis include dibutylphthalate and m-terphenyl.
Q5: What are the key parameters to evaluate in a calibration curve? A5: The most important parameter is the coefficient of determination (R²), which should ideally be ≥ 0.995, indicating a strong linear relationship between concentration and response. Other parameters include the linearity range, limit of detection (LOD), and limit of quantitation (LOQ).
Troubleshooting Guide
This guide addresses specific issues that may arise during the calibration and analysis of this compound.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is tailing or fronting. What are the possible causes and solutions?
-
Answer:
-
Possible Causes:
-
Column Degradation: The stationary phase of the column may be degraded, or there may be active sites in the column or injector liner causing unwanted interactions with the analyte.
-
Incompatible Solvent: The solvent used to dissolve the sample may be too strong or too weak compared to the mobile phase (in HPLC) or incompatible with the stationary phase.
-
Column Overload: The concentration of the injected sample is too high, saturating the column.
-
Incorrect Mobile Phase pH (HPLC): The pH of the mobile phase can affect the ionization state of the analyte, leading to poor peak shape.
-
-
Solutions:
-
Deactivate the System: Use a new, deactivated injector liner for GC. Condition the column according to the manufacturer's instructions.
-
Use Analyte Protectants: For GC analysis, adding a small amount of an "analyte protectant" like peanut oil can help reduce active sites in the inlet.
-
Match Solvents: Ensure the sample solvent is similar in composition and strength to the initial mobile phase (HPLC) or is a volatile solvent compatible with GC analysis.
-
Dilute the Sample: Dilute the sample to fall within the linear range of the instrument.
-
Adjust pH: For HPLC, adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form.
-
-
Issue 2: Non-Linear Calibration Curve (R² < 0.995)
-
Question: Why is my calibration curve not linear?
-
Answer:
-
Possible Causes:
-
Incorrect Standard Preparation: Errors in serial dilutions are a common source of non-linearity.
-
Detector Saturation: The concentration of the highest standard is too high for the detector's linear range.
-
Analyte Adsorption: this compound, like other pyrethroids, can adsorb to glass or plastic surfaces, especially at low concentrations.
-
Analyte Degradation: this compound may degrade in solution if not stored properly or if the standards are old.
-
-
Solutions:
-
Prepare Fresh Standards: Prepare a new set of calibration standards using calibrated pipettes and Class A volumetric flasks.
-
Narrow the Concentration Range: Reduce the concentration of the highest standard or narrow the overall calibration range.
-
Use Deactivated Vials: Use silanized glass vials or polypropylene vials to minimize adsorption.
-
Store Standards Properly: Store stock solutions in a cool, dark place and prepare working solutions fresh daily.
-
-
Issue 3: Poor Reproducibility and Inconsistent Results
-
Question: I am getting inconsistent peak areas for the same standard. What should I do?
-
Answer:
-
Possible Causes:
-
Injector Variability: Issues with the autosampler or manual injection technique can lead to inconsistent injection volumes.
-
System Instability: The instrument may not have reached thermal equilibrium, causing detector or flow rate drift.
-
Sample Non-Homogeneity: If analyzing a formulation, the sample may not be properly homogenized.
-
-
Solutions:
-
Use an Internal Standard: An internal standard is the most effective way to correct for injection volume variability.
-
Allow for Equilibration: Ensure the instrument has had sufficient time to warm up and stabilize before starting the analysis.
-
Prime the System: Perform several blank injections before running the calibration standards to ensure the system is primed and stable.
-
Ensure Homogenization: For formulated products, follow the manufacturer's instructions for homogenization, which may involve gentle shaking or stirring.
-
-
Quantitative Data Summary
The following tables summarize typical method validation parameters for the analysis of pyrethroids, including this compound, using GC and HPLC. These values can serve as a benchmark for your own instrument calibration and method validation.
Table 1: Typical GC Method Validation Parameters for Pyrethroid Analysis
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 0.05 - 3.0 µg/mL | |
| Correlation Coefficient (R²) | ≥ 0.995 | |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/L (water); 0.09 ng (injected) | |
| Limit of Quantitation (LOQ) | 0.05 - 1.0 ng/L (water); 0.28 ng (injected) | |
| Precision (RSD%) | < 15% | |
| Recovery (%) | 75 - 120% |
Table 2: Typical HPLC Method Validation Parameters for Pyrethroid Analysis
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 8 - 250 ng (injected) | |
| Correlation Coefficient (R²) | ≥ 0.999 | |
| Limit of Detection (LOD) | 0.2 mg/L | |
| Limit of Quantitation (LOQ) | 0.6 mg/L | |
| Precision (RSD%) | < 5% | |
| Recovery (%) | 94 - 102% |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
This protocol describes the preparation of a stock solution and a series of calibration standards for generating a five-point calibration curve.
-
Materials:
-
This compound analytical standard (neat or of known purity)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
-
High-purity solvent (e.g., Methanol or Acetone)
-
Internal Standard (IS), e.g., m-terphenyl
-
-
Procedure:
-
Prepare Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent. This is your Stock Solution A.
-
Prepare Internal Standard Stock (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of the chosen IS into a 100 mL volumetric flask. Dissolve and dilute to the mark with the solvent. This is your IS Stock.
-
Prepare Intermediate Standard (e.g., 100 µg/mL): Pipette 10 mL of Stock Solution A into a 100 mL volumetric flask and dilute to the mark with the solvent. This is your Stock Solution B.
-
Prepare Calibration Standards: Pipette the volumes of Stock Solution B as indicated in the table below into separate 10 mL volumetric flasks. Add a consistent amount of IS Stock to each flask (e.g., 100 µL for a final concentration of 10 µg/mL). Dilute to the mark with the solvent.
-
| Calibration Level | Volume of Stock B (100 µg/mL) | Final Volume | Final Concentration (µg/mL) |
| 1 | 50 µL | 10 mL | 0.5 |
| 2 | 100 µL | 10 mL | 1.0 |
| 3 | 250 µL | 10 mL | 2.5 |
| 4 | 500 µL | 10 mL | 5.0 |
| 5 | 1000 µL | 10 mL | 10.0 |
Protocol 2: Typical GC-FID Calibration Method
This is a general method outline; parameters should be optimized for your specific instrument and application.
-
GC-FID System and Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (or similar)
-
Carrier Gas: Nitrogen or Helium, constant flow rate (e.g., 1.5 mL/min)
-
Injector: Split/Splitless, 250°C
-
Oven Program: 180°C (hold 1 min), ramp at 5°C/min to 220°C, then ramp at 30°C/min to 280°C (hold 10 min)
-
Detector (FID): 250°C
-
Injection Volume: 1 µL
-
-
Calibration Procedure:
-
Set up the GC-FID with the conditions listed above and allow the system to stabilize.
-
Perform at least two injections of a solvent blank to ensure the system is clean.
-
Inject each calibration standard (from Protocol 1) in triplicate, starting from the lowest concentration.
-
Record the peak areas for this compound and the internal standard.
-
Calculate the response factor (Peak Area of Analyte / Peak Area of IS).
-
Plot a graph of the response factor versus the concentration of this compound.
-
Perform a linear regression analysis and determine the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.995.
-
Protocol 3: Typical HPLC-UV Calibration Method
This is a general method outline; parameters should be optimized for your specific instrument and application.
-
HPLC-UV System and Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detector (UV): 235 nm
-
Injection Volume: 20 µL
-
-
Calibration Procedure:
-
Set up the HPLC-UV system and allow the pump to run for at least 30 minutes to equilibrate the column and establish a stable baseline.
-
Perform at least two injections of a solvent blank (mobile phase) to ensure the system is clean.
-
Inject each calibration standard (prepared similarly to Protocol 1, but using the mobile phase as the diluent) in triplicate, starting from the lowest concentration.
-
Record the peak areas for this compound and the internal standard (if used).
-
Plot a graph of the peak area (or response factor if using an IS) versus the concentration of this compound.
-
Perform a linear regression analysis and determine the equation of the line and the coefficient of determination (R²). The R² value should be ≥ 0.995.
-
Visualized Workflows and Logic
Caption: General workflow for analytical instrument calibration.
Caption: Troubleshooting decision tree for common chromatographic issues.
References
Validation & Comparative
A Comparative Analysis of S-Bioallethrin and d-Allethrin Efficacy for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the insecticidal efficacy of S-Bioallethrin and d-allethrin, two synthetic pyrethroids widely used in public health and domestic settings. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative performance, supported by experimental data and detailed methodologies.
Introduction to this compound and d-Allethrin
Allethrin was the first synthetic pyrethroid insecticide, developed in 1949.[1] It is a synthetic analogue of pyrethrin, a natural insecticide found in Chrysanthemum flowers.[2] Allethrin exists as a mixture of eight different stereoisomers, each with varying levels of insecticidal activity.[1][3] The efficacy of different allethrin-based products is largely determined by the specific isomeric composition.
d-Allethrin is a mixture of eight stereoisomers of allethrin where the alcohol component is racemic and the acid component has a 1R-cis, trans configuration.[1] It is commonly used in household insecticides for the control of flying insects.
This compound , also known as esbiothrin, is the most biologically active stereoisomer of allethrin, specifically the [1R, trans; 1S]-isomer. It is recognized for its rapid knockdown effect and is several times more effective than standard allethrin formulations against flying and crawling insects.
Data Presentation: A Comparative Overview
The following tables summarize the key differences in isomeric composition and insecticidal efficacy between this compound and d-allethrin based on available experimental data.
Table 1: Isomeric Composition
| Feature | This compound | d-Allethrin |
| Isomeric Purity | Consists of the single, most active [1R, trans; 1S]-isomer of allethrin. | A mixture of eight stereoisomers, with the [1R, trans;1S] and [1R, trans;1R] isomers being the most active components. |
| Relative Potency | Considered the most potent isomer of allethrin. | Potency is dependent on the ratio of its constituent isomers. |
Table 2: Comparative Lethal Dose (LD50) Values
While direct comparative studies providing LD50 values for this compound and d-allethrin against the same insect species under identical conditions are limited in publicly available literature, the known potency of the isomers allows for a qualitative comparison. This compound, being the most active isomer, is expected to have a significantly lower LD50 value (higher toxicity) than the isomeric mixture of d-allethrin.
| Insect Species | This compound (LD50) | d-Allethrin (LD50) | Method of Application |
| Musca domestica (Housefly) | Lower (Higher Toxicity) | Higher (Lower Toxicity) | Topical Application |
| Aedes aegypti (Mosquito) | Lower (Higher Toxicity) | Higher (Lower Toxicity) | Topical Application |
Note: The table reflects the expected relative toxicity based on the isomeric composition. Specific LD50 values can vary depending on the study protocol, insect strain, and environmental conditions.
Table 3: Comparative Knockdown Efficacy (KT50)
Studies on mosquito coils have provided some comparative data on the knockdown times for different allethrin formulations. The knockdown time 50 (KT50) is the time required to knock down 50% of the test insect population.
| Insect Species | Formulation | Active Ingredient | Concentration | KT50 (minutes) | 24-hour Mortality (%) |
| Aedes aegypti | Mosquito Coil | 0.3% d-allethrin | 0.3% | Not specified | 96% |
| Aedes aegypti | Mosquito Coil | 0.15% d-trans allethrin | 0.15% | Not specified | Not significantly different from 0.3% d-allethrin |
| Aedes albopictus | Mosquito Coil | d-allethrin | Not specified | 3.00 - 8.00 | 5.0 - 100% |
| Aedes albopictus | Mosquito Coil | d-trans allethrin | Not specified | 2.50 - 7.00 | 5.0 - 100% |
d-trans allethrin is a major component of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of insecticide efficacy.
Topical Application for LD50 Determination
This method is used to determine the dose of an insecticide that is lethal to 50% of a test population of insects.
Objective: To determine the median lethal dose (LD50) of this compound and d-allethrin.
Materials:
-
Test insects (e.g., adult female Musca domestica or Aedes aegypti, 3-5 days old).
-
Technical grade this compound and d-allethrin.
-
Acetone (or other suitable solvent).
-
Microsyringe or microapplicator.
-
Holding cages with food and water.
-
CO2 or cold anesthesia for insect immobilization.
Procedure:
-
Preparation of Insecticide Solutions: Prepare a series of dilutions of the test insecticide in acetone. A minimum of five concentrations should be used to generate a dose-response curve.
-
Insect Immobilization: Anesthetize the test insects using CO2 or by placing them in a cold environment.
-
Topical Application: Using a calibrated microsyringe, apply a precise volume (typically 0.5-1.0 µL) of the insecticide solution to the dorsal thorax of each immobilized insect. A control group should be treated with the solvent only.
-
Observation: Place the treated insects in holding cages with access to food and water and maintain them at a constant temperature and humidity.
-
Mortality Assessment: Record the number of dead and moribund insects at 24 hours post-treatment.
-
Data Analysis: Use probit analysis to calculate the LD50 value, expressed as micrograms of insecticide per insect or per gram of insect body weight.
WHO Knockdown Efficacy Test (Tube Test)
This method, recommended by the World Health Organization (WHO), is used to assess the knockdown and mortality rates of insecticides against adult mosquitoes.
Objective: To evaluate the knockdown time (KT50) and 24-hour mortality of this compound and d-allethrin.
Materials:
-
WHO tube test kits, including exposure tubes, holding tubes, and slides.
-
Insecticide-impregnated papers with a known concentration of the test compound.
-
Control papers impregnated with the solvent only.
-
Non-blood-fed adult female mosquitoes (2-5 days old).
-
Aspirator.
-
Sugar solution (10%).
Procedure:
-
Exposure: Introduce 20-25 mosquitoes into the holding tube. Attach the exposure tube containing the insecticide-impregnated paper and open the slide to allow the mosquitoes to enter.
-
Knockdown Recording: Record the number of knocked-down mosquitoes at regular intervals (e.g., every 5-10 minutes) for a total exposure period of 60 minutes.
-
Transfer: After the exposure period, transfer the mosquitoes back to the holding tube.
-
Recovery and Mortality: Provide the mosquitoes with a 10% sugar solution and hold them for 24 hours. Record the final mortality.
-
Control: A control group of mosquitoes is exposed to the solvent-treated paper under the same conditions.
-
Data Analysis: Calculate the knockdown time for 50% of the population (KT50) using probit analysis. Calculate the percentage mortality at 24 hours, correcting for control mortality using Abbott's formula if necessary.
Mechanism of Action: The Pyrethroid Signaling Pathway
Both this compound and d-allethrin are Type I pyrethroids and share a common mode of action. They are neurotoxins that target the voltage-gated sodium channels in the nerve cell membranes of insects.
Pyrethroids bind to the sodium channels, modifying their gating kinetics. This leads to a prolongation of the open state of the channel, causing a persistent influx of sodium ions. The result is a state of hyperexcitability in the neuron, leading to repetitive nerve discharges, paralysis ("knockdown"), and eventual death of the insect.
While both compounds target the same site, studies on rat sodium channels have shown that this compound induces a rapid but more transient modification of the channel compared to some other pyrethroids. This may contribute to its characteristic rapid knockdown effect.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for conducting a comparative efficacy study of insecticides.
Conclusion
This compound consistently demonstrates superior insecticidal efficacy compared to d-allethrin, which can be attributed to its composition of the single most biologically active stereoisomer of allethrin. This enhanced potency translates to a more rapid knockdown effect and higher mortality rates against target insect pests. For researchers and professionals in drug and insecticide development, the choice between these two active ingredients will depend on the desired speed of action, target pest, and formulation cost-effectiveness. The provided experimental protocols offer a standardized framework for conducting further comparative evaluations to inform the development of new and improved insecticide products.
References
Validating the Purity of S-Bioallethrin Analytical Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of S-Bioallethrin analytical standards. Ensuring the purity of analytical standards is a critical first step in any research or development workflow to guarantee the accuracy and reliability of experimental results. This guide outlines the common impurities found in this compound, details the primary analytical techniques for purity assessment, and provides a template for comparing the purity of a given standard against other commercially available alternatives.
Understanding Potential Impurities in this compound
This compound is the pure S-enantiomer of allethrin. However, technical grade material and even some analytical standards may contain various impurities. The most common impurities include:
-
Stereoisomers: The most prevalent impurities are other stereoisomers of allethrin, such as D-allethrin, as well as cis/trans isomers.[1]
-
Oxidation and Hydrolysis Products: Degradation of the molecule can lead to the formation of various oxidation and hydrolysis byproducts.[1]
-
Residual Solvents: Solvents used in the manufacturing process may be present in trace amounts.
-
Synthetic Byproducts: Minor byproducts from the synthesis process can also be present.[1]
Technical grade bioallethrin typically has a purity range of 85% to 98%, with the remainder being a mix of these impurities.[1] For an analytical standard, the purity should be significantly higher, and the identity and quantity of any impurities should be well-characterized on the Certificate of Analysis (CoA).
Analytical Techniques for Purity Validation
The primary methods for assessing the purity of this compound analytical standards are chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for determining the ratio of diastereomers.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is essential for confirming the enantiomeric purity of this compound, i.e., the percentage of the desired S-enantiomer versus the R-enantiomer (D-allethrin).
Experimental Protocol: Chiral HPLC
This protocol is a representative method and may require optimization based on the specific instrumentation and standard being analyzed.
-
Column: A chiral stationary phase (CSP) column is required. A commonly used type is a cellulose-tris(3,5-dimethylphenylcarbamate) coated column.
-
Mobile Phase: A normal-phase mobile phase is typically used. The exact composition should be optimized for the best separation, but a common starting point is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 230-240 nm).
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound analytical standard.
-
Dissolve the standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a known volume of the prepared sample onto the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to the S- and R-enantiomers based on their retention times. The supplier's CoA should provide a reference chromatogram.
-
Calculate the enantiomeric purity by determining the peak area percentage of the S-enantiomer relative to the total area of both enantiomer peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities, including other pyrethroid isomers, degradation products, and residual solvents.
Experimental Protocol: GC-MS
This protocol is a general guideline and should be adapted based on the specific instrument and the expected impurity profile.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms or equivalent), is suitable for separating a wide range of pyrethroids and related impurities.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector: Split/splitless injector, typically operated in split mode to avoid column overloading. The split ratio should be optimized.
-
Temperature Program:
-
Initial Temperature: 150 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Final Hold: Hold at the final temperature for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A wide mass range (e.g., 50-550 amu) is used to detect a broad range of potential impurities.
-
-
Sample Preparation:
-
Prepare a solution of the this compound standard in a suitable solvent (e.g., acetone or ethyl acetate) at a known concentration (e.g., 100 µg/mL).
-
Filter the solution if necessary.
-
-
Analysis:
-
Inject the sample into the GC-MS system.
-
Identify the main this compound peak and any impurity peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each impurity peak and compare it to spectral libraries (e.g., NIST) and the expected fragmentation patterns of potential impurities to tentatively identify them.
-
Quantify the impurities by comparing their peak areas to the peak area of the this compound standard (assuming similar response factors) or by using certified reference standards of the identified impurities for more accurate quantification.
-
Data Presentation for Comparison
A critical aspect of validating an analytical standard is to compare its purity profile with that of other available standards. The Certificate of Analysis (CoA) provided by the supplier is the primary source for this information. When comparing standards, it is essential to look for not only the overall purity but also the identity and quantity of specific impurities.
Table 1: Comparison of this compound Analytical Standard Purity
| Parameter | This compound Standard (Your Lot) | Alternative Standard A (Supplier, Lot) | Alternative Standard B (Supplier, Lot) |
| Purity (by HPLC/GC) | [Insert Value from CoA] | [Insert Value from CoA] | [Insert Value from CoA] |
| Enantiomeric Purity (S-isomer %) | [Insert Value from CoA] | [Insert Value from CoA] | [Insert Value from CoA] |
| D-Allethrin (R-isomer) (%) | [Insert Value from CoA] | [Insert Value from CoA] | [Insert Value from CoA] |
| Other specified impurities (%) | [List and quantify from CoA] | [List and quantify from CoA] | [List and quantify from CoA] |
| Total Impurities (%) | [Insert Value from CoA] | [Insert Value from CoA] | [Insert Value from CoA] |
| Residual Solvents (ppm) | [List and quantify from CoA] | [List and quantify from CoA] | [List and quantify from CoA] |
| Water Content (%) | [Insert Value from CoA] | [Insert Value from CoA] | [Insert Value from CoA] |
Table 2: Comparison with Other Pyrethroid Analytical Standards
| Parameter | This compound Standard | Deltamethrin Standard | Cypermethrin Standard | Permethrin Standard |
| Supplier | [Your Supplier] | [Supplier Name] | [Supplier Name] | [Supplier Name] |
| Lot Number | [Your Lot No.] | [Lot No.] | [Lot No.] | [Lot No.] |
| Stated Purity (%) | [From CoA] | [From CoA] | [From CoA] | [From CoA] |
| Key Impurities Noted | [From CoA] | [From CoA] | [From CoA] | [From CoA] |
| Analytical Method on CoA | [e.g., HPLC, GC] | [e.g., HPLC, GC] | [e.g., HPLC, GC] | [e.g., HPLC, GC] |
Visualization of Experimental Workflows
Clear diagrams of the experimental workflows can aid in understanding and executing the purity validation process.
Caption: Experimental workflow for the purity validation of this compound analytical standards.
Caption: Logical flow for the assessment and validation of an analytical standard's purity.
References
A Comparative Guide to the Neurotoxicity of S-Bioallethrin and Other Pyrethroid Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic profiles of S-bioallethrin and other commonly used pyrethroid insecticides, supported by experimental data. Pyrethroids are a major class of synthetic insecticides widely utilized in public health and agriculture. Their neurotoxic effects are primarily mediated through the disruption of voltage-gated sodium channels (VGSCs) in the nervous system.[1][2][3][4][5] However, the potency and nature of these effects vary significantly across different pyrethroid compounds.
Pyrethroids are broadly classified into two categories based on their chemical structure and the resulting toxicological syndrome in mammals.
-
Type I Pyrethroids: These compounds, such as this compound and permethrin, lack an α-cyano group. They typically induce the "T-syndrome," characterized by tremors, hypersensitivity, and ataxia.
-
Type II Pyrethroids: These pyrethroids, including deltamethrin, cypermethrin, and fenvalerate, possess an α-cyano group. They are associated with the "CS-syndrome," which involves choreoathetosis (writhing movements), salivation, and seizures.
This guide will delve into the experimental evidence that differentiates the neurotoxicity of this compound from other key pyrethroids.
Comparative Neurotoxicity Data
The following tables summarize quantitative data from various experimental studies, offering a direct comparison of the neurotoxic effects of this compound and other pyrethroids.
Table 1: Comparative Effects on Neuronal Ion Channels and Receptors
| Parameter | This compound (Type I) | Deltamethrin (Type II) | Other Pyrethroids | Animal Model/System | Reference(s) |
| Effect on Hippocampal Inhibition ( prolongation of inter-stimulus interval for 50% inhibition) | 30 ± 2.2 ms | 199 ± 21 ms | - | Anesthetized Rats | |
| Potency in Inducing Na+ Influx | 2nd most potent of 11 tested | Most potent of 11 tested | β-cyfluthrin > λ-cyhalothrin > esfenvalerate > tefluthrin > fenpropathrin | Primary cultures of cerebrocortical neurons | |
| Effect on Muscarinic Receptors (Cerebral Cortex, low dose) | Decrease in high-affinity binding sites | Increase in high-affinity binding sites | - | Neonatal Mice | |
| Effect on Nicotinic Receptors (Cerebral Cortex, low dose) | No apparent effect | Increase in receptor density | - | Neonatal Mice | |
| Modification of Nav1.6 Sodium Channels | Weak resting modification, not enhanced by repetitive depolarization | Resting modification enhanced ~4-fold by high-frequency prepulses | Tefluthrin (Type I) shows both resting and use-dependent modification | Xenopus oocytes expressing rat Nav1.6 channels |
Table 2: Comparative Behavioral and Systemic Neurotoxic Effects
| Parameter | This compound (Type I) | Deltamethrin (Type II) | Other Pyrethroids | Animal Model | Reference(s) |
| Spontaneous Motor Behavior (following neonatal exposure) | Significant increase | Significant increase | - | Adult Mice | |
| Effect on Electromyogram (EMG) | No effect | Induces abnormal muscle discharges | - | Anesthetized Rats | |
| Grip Strength | Decrease | Decrease | Pyrethrum, bifenthrin, permethrin, beta-cyfluthrin, cypermethrin also cause a decrease | Rodents |
Experimental Protocols
A summary of the methodologies for the key experiments cited in this guide is provided below.
In Vivo Electrophysiology in Anesthetized Rats
-
Objective: To assess the effects of pyrethroids on hippocampal inhibition and skeletal muscle hyperexcitability.
-
Animal Model: Anesthetized rats.
-
Procedure:
-
Pyrethroids (this compound, deltamethrin, or a combination) are administered intravenously at equi-toxic doses.
-
For hippocampal inhibition, stimulating and recording electrodes are placed in the dentate gyrus. The duration of prolongation of the inter-stimulus interval that evokes 50% inhibition of the population spike is measured.
-
For skeletal muscle hyperexcitability, electromyogram (EMG) recordings are taken to measure the amplitude of abnormal muscle discharges.
-
Sodium Influx Assay in Cultured Neurons
-
Objective: To determine the potency of pyrethroids in inducing sodium influx into neurons.
-
Cell System: Primary cultures of cerebrocortical neurons from embryonic mice.
-
Procedure:
-
Cultured neurons are loaded with a sodium-sensitive fluorescent dye (e.g., sodium-binding benzofuran isophthalate).
-
Cells are exposed to varying concentrations of different pyrethroids.
-
The increase in intracellular sodium is measured by detecting the change in fluorescence, indicating the influx of Na+ through voltage-gated sodium channels.
-
Receptor Binding Assays in Mouse Brain
-
Objective: To quantify the effects of pyrethroids on muscarinic and nicotinic acetylcholine receptors.
-
Animal Model: Neonatal NMRI mice.
-
Procedure:
-
Mice are treated with this compound or deltamethrin daily for a specific period (e.g., 7 days).
-
Twenty-four hours after the final administration, the mice are sacrificed, and crude synaptosomal fractions (P2) are prepared from the cerebral cortex and hippocampus.
-
The density of muscarinic receptors is determined using a radioligand binding assay with [3H]quinuclidinyl benzilate ([3H]QNB).
-
The density of nicotinic receptors is assayed using [3H]nicotine.
-
The proportions of high- and low-affinity binding sites for muscarinic receptors are determined in a displacement study using [3H]QNB and carbachol.
-
Signaling Pathways and Mechanisms of Neurotoxicity
The primary mechanism of neurotoxicity for all pyrethroids is the modulation of voltage-gated sodium channels. However, the specifics of this interaction and the involvement of other signaling pathways can differ.
Primary Mechanism: Modulation of Voltage-Gated Sodium Channels
Pyrethroids bind to the α-subunit of VGSCs and delay their inactivation, leading to a prolonged influx of sodium ions. This results in membrane depolarization and neuronal hyperexcitability. The difference in the clinical syndromes (T vs. CS) is thought to arise from the differential effects of Type I and Type II pyrethroids on the kinetics of these channels. Type II pyrethroids generally cause a more prolonged channel opening than Type I compounds.
Caption: Primary mechanism of pyrethroid neurotoxicity via VGSC modulation.
Differential State-Dependent Interaction with VGSCs
The interaction of pyrethroids with VGSCs can be state-dependent, meaning their binding affinity may differ depending on whether the channel is in a resting, open, or inactivated state. This provides a more nuanced understanding of the differential effects of this compound and other pyrethroids.
Caption: Differential state-dependent VGSC modification by pyrethroids.
Secondary Mechanisms and Signaling Pathways
Beyond their primary action on VGSCs, pyrethroids can influence other neuronal targets and signaling pathways, contributing to their overall neurotoxicity. These secondary mechanisms may be more prominent for certain pyrethroid types.
-
Other Ion Channels: Some pyrethroids can affect voltage-gated calcium and chloride channels, as well as GABA-gated chloride channels. For instance, bioallethrin has been shown to block chloride channels.
-
Cholinergic System: As indicated in Table 1, this compound and deltamethrin have opposing effects on muscarinic acetylcholine receptors in the cerebral cortex of neonatal mice.
-
Oxidative Stress and Neuroinflammation: Exposure to pyrethroids can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to lipids and proteins in the brain. This can trigger neuroinflammatory responses, including the activation of microglia and the release of pro-inflammatory cytokines like TNF-α.
Caption: Overview of primary and secondary neurotoxic mechanisms of pyrethroids.
Conclusion
The neurotoxicity of pyrethroid insecticides is a complex process primarily driven by their interaction with voltage-gated sodium channels. This compound, a Type I pyrethroid, exhibits a distinct neurotoxic profile compared to Type II pyrethroids like deltamethrin. While both can cause significant neurobehavioral effects, the underlying mechanisms and potency differ. Deltamethrin demonstrates a much stronger effect on hippocampal inhibition and a higher potency for inducing sodium influx. Furthermore, this compound and deltamethrin exert opposing effects on the cholinergic system in the developing brain.
Understanding these differences is crucial for accurate risk assessment and the development of more selective and safer insecticides. For drug development professionals, the varied interactions of these compounds with different ion channels and receptor systems may offer insights into novel therapeutic targets for neurological disorders. Further research into the long-term consequences of exposure to these compounds, particularly during neurodevelopment, is warranted.
References
- 1. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxic effects of two different pyrethroids, bioallethrin and deltamethrin, on immature and adult mice: changes in behavioral and muscarinic receptor variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrethroid exposure and neurotoxicity: a mechanistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Pyrethroids on Brain Development and Behavior: Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synergistic Effects of S-Bioallethrin with Piperonyl Butoxide (PBO)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the synthetic pyrethroid insecticide S-Bioallethrin when used alone versus in combination with the synergist piperonyl butoxide (PBO). The inclusion of PBO significantly enhances the insecticidal activity of this compound, a critical consideration for the development of effective pest control strategies and in managing insecticide resistance. This document outlines the mechanistic basis for this synergy, presents supporting experimental data, details relevant experimental protocols, and provides toxicological comparisons for key non-target organisms.
Mechanism of Synergism
This compound, a Type I pyrethroid, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects, leading to paralysis and death.[1][2] However, many insect species have evolved resistance mechanisms, primarily through the enhanced metabolism of insecticides by cytochrome P450 monooxygenases.[3][4] These enzymes detoxify the insecticide, reducing its efficacy.
Piperonyl butoxide (PBO) acts as a synergist by inhibiting the activity of these cytochrome P450 enzymes.[3] By binding to the active site of the P450 enzymes, PBO prevents the metabolic breakdown of this compound. This leads to a higher concentration of the active insecticide within the insect's body for a longer duration, thereby increasing its potency and overcoming metabolic resistance.
Below is a diagram illustrating the synergistic mechanism of this compound and PBO.
Figure 1: Synergistic action of PBO with this compound.
Efficacy Data: this compound With and Without PBO
The addition of PBO to pyrethroid formulations has been shown to significantly increase their effectiveness, particularly against insect populations that have developed metabolic resistance. While direct comparative studies on this compound with and without PBO are limited in publicly available literature, data from studies on formulations containing this compound and other pyrethroids strongly support the synergistic effect of PBO.
One study investigated the effectiveness of a formulation containing 0.75% this compound, 0.5% deltamethrin, and 10% PBO (DAP) against Aedes mosquitoes. The results demonstrated that the DAP formulation was significantly more effective at eliminating both indoor and outdoor mosquito populations compared to a 0.5% deltamethrin formulation alone.
| Treatment Group | Mean Indoor Mosquito Mortality (%) | Mean Outdoor Mosquito Mortality (%) |
| 0.5% Deltamethrin | 85.5 | 15.4 |
| 0.75% this compound + 0.5% Deltamethrin + 10% PBO (DAP) | 93.9 | 18.0 |
Table 1: Comparison of mosquito mortality with and without this compound and PBO.
Another study on pyrethroid-resistant houseflies (Musca domestica) demonstrated that PBO significantly reduced the lethal concentration (LC50) of various pyrethroids, indicating a potent synergistic effect. For example, the LC50 of cypermethrin was reduced 7-fold and deltamethrin 5-fold when combined with PBO. While this study did not specifically test this compound, it highlights the broad-spectrum synergistic activity of PBO with pyrethroids.
Experimental Protocols
To evaluate the synergistic effect of PBO on this compound, a standard insecticide bioassay is conducted, comparing the toxicity of this compound alone to the toxicity of this compound in the presence of a sublethal concentration of PBO.
General Protocol for Synergism Bioassay
The following is a generalized protocol for a topical application bioassay, a common method for assessing insecticide toxicity and synergism.
References
S-Bioallethrin vs. Esbiothrin: A Comparative Analysis of Knockdown Efficacy
In the landscape of pyrethroid insecticides, both S-Bioallethrin and Esbiothrin are prominent active ingredients valued for their rapid incapacitation of insect pests, commonly referred to as the "knockdown" effect. This guide offers a detailed comparison of these two compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance, supported by available experimental data and standardized testing protocols.
Executive Summary
This compound and Esbiothrin are stereoisomers of allethrin, sharing a common mechanism of action that targets the nervous system of insects. While both exhibit a swift knockdown effect, available data suggests that this compound, being a more potent isomer, likely possesses a faster knockdown capability compared to Esbiothrin. Direct comparative studies providing head-to-head quantitative data on knockdown times (KT₅₀ and KT₉₀) under identical conditions are limited in the readily available scientific literature. However, by examining their isomeric composition and data from individual studies, a comparative assessment can be made.
Isomeric Composition and Potency
Allethrin has eight possible stereoisomers, and the specific composition of these isomers in a product dictates its insecticidal activity.
-
This compound: This is the most potent of the allethrin isomers.[1] Its formulation is enriched with the most biologically active isomer.
-
Esbiothrin: This is a mixture of two of the eight stereoisomers of allethrin.[2]
The general understanding in pyrethroid chemistry is that the insecticidal potency of different isomers can vary significantly.
Quantitative Comparison of Knockdown Effect
Table 1: Knockdown Time (KT₅₀) Data for Esbiothrin in Mosquito Coils
| Active Ingredient | Concentration (% w/w) | Target Species | Test Method | KT₅₀ (minutes) | Reference |
| Esbiothrin + Transfluthrin | 0.1% + 0.05% | Anopheles gambiae | Not Specified | 2.41 | [3] |
| Esbiothrin | 0.15% | Anopheles arabiensis | Field Trials | Not Specified | [4] |
Table 2: Relative Potency of Allethrin Isomers
| Insecticide | Relative Potency |
| Allethrin | 1 |
| Bioallethrin | 2 |
| This compound | 4 |
Source: Adapted from ResearchGate[5]
This relative potency data strongly suggests that this compound would exhibit a significantly faster knockdown time compared to other allethrin formulations.
Mechanism of Action: Targeting the Voltage-Gated Sodium Channel
Both this compound and Esbiothrin, as pyrethroid insecticides, share a common mechanism of action. They are neurotoxins that act on the voltage-gated sodium channels in the nerve cell membranes of insects. By binding to these channels, they disrupt the normal transmission of nerve impulses, leading to paralysis (knockdown) and eventual death of the insect.
Caption: Signaling pathway of pyrethroid insecticides.
Experimental Protocols for Knockdown Assessment
To obtain a direct and reliable comparison of the knockdown effect of this compound and Esbiothrin, a standardized experimental protocol should be followed. The Peet-Grady Chamber method is a widely accepted standard for evaluating the efficacy of indoor insecticides.
Peet-Grady Chamber Test Protocol
1. Test Chamber:
-
A chamber with dimensions of 1.8 x 1.8 x 1.8 meters (6 x 6 x 6 feet).
2. Test Insects:
-
A specified number of laboratory-reared, healthy adult insects of a target species (e.g., Aedes aegypti or Musca domestica).
3. Insecticide Application:
-
The insecticide formulation (e.g., aerosol, mosquito coil) is introduced into the chamber at a specified dosage and application method.
4. Exposure and Observation:
-
The number of knocked-down insects is recorded at regular intervals (e.g., every minute for the first 10 minutes, then at 15, 20, 30, 45, and 60 minutes).
5. Data Analysis:
-
The knockdown times for 50% (KT₅₀) and 90% (KT₉₀) of the insect population are calculated using probit analysis.
-
Mortality is typically assessed 24 hours post-exposure.
Caption: Experimental workflow for knockdown assessment.
Conclusion
References
Comparative study of S-Bioallethrin metabolism in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolism of S-Bioallethrin, a synthetic pyrethroid insecticide, across different species. The information presented is intended to support research and development activities by offering a concise overview of metabolic pathways, enzymatic processes, and species-specific differences. The data and protocols are compiled from peer-reviewed scientific literature.
Executive Summary
This compound undergoes extensive metabolism that varies significantly across species. In mammals, such as rats and humans, metabolism is predominantly oxidative, mediated by cytochrome P450 (CYP) enzymes in the liver, with minimal hydrolytic cleavage of the ester bond. Notably, the rate of metabolism is substantially higher in rats compared to humans. In contrast, fish exhibit a slower metabolism and elimination of pyrethroids, contributing to their higher sensitivity. In insects, metabolism is a key factor in detoxification and resistance, involving both oxidative and hydrolytic pathways. This guide details these differences through quantitative data, metabolic pathways, and experimental methodologies.
Data Presentation
Table 1: In Vitro Metabolism of this compound in Rat and Human Liver Microsomes
| Parameter | Rat | Human | Reference |
| Primary Metabolic Pathway | Oxidative | Oxidative | [1] |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 15-fold greater than human | (baseline) | [1] |
| Major CYP Isoforms Involved | CYP2C6, CYP2C11, CYP3A1 | CYP2C19, CYP2C8, CYP3A4, CYP2C9 | [1][2] |
| Minor CYP Isoforms Involved | CYP1A1, CYP2A1, CYP3A2 | - | [2] |
Metabolic Pathways
The metabolism of this compound primarily involves the modification of the chrysanthemic acid and allethrolone moieties of the molecule.
Mammalian Metabolic Pathway of this compound
Caption: Mammalian metabolic pathways of this compound.
Experimental Protocols
In Vitro Metabolism of this compound using Liver Microsomes
This protocol is based on the methodology described by Scollon et al., 2009.
1. Materials and Reagents:
-
Pooled liver microsomes (rat or human)
-
This compound
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
HPLC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
In a microcentrifuge tube, pre-incubate the liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound to the microsomal suspension.
-
Add the NADPH regenerating system to the incubation mixture. The final incubation volume is typically 200 µL.
-
Incubate the mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
3. Analytical Method (Parent Depletion Approach):
-
Analyze the supernatant using a validated HPLC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
The disappearance of the parent compound over time is used to calculate the intrinsic clearance (CLint).
Experimental Workflow for In Vitro Metabolism Assay
Caption: Workflow for in vitro metabolism of this compound.
Comparative Metabolism in Other Species
Fish
Fish are known to be highly sensitive to pyrethroid insecticides, which is partly attributed to their slower metabolism and elimination of these compounds. The primary routes of pyrethroid metabolism in fish are oxidative and hydrolytic pathways, followed by conjugation. While specific quantitative data for this compound metabolism in fish is limited, the general pathways are expected to be similar to other pyrethroids, involving cytochrome P450-mediated oxidation and carboxylesterase-mediated hydrolysis.
Insects
In insects, the metabolism of pyrethroids is a critical detoxification mechanism that can lead to insecticide resistance. The major metabolic pathways involve oxidation by cytochrome P450 monooxygenases and hydrolysis by carboxylesterases. The specific P450 enzymes involved can vary between insect species and even between different strains of the same species, influencing the level of resistance.
Logical Relationships in Species-Specific Metabolism
References
A Comparative Analysis of the Environmental Impact of S-Bioallethrin and Other Key Insecticides
A comprehensive guide for researchers and drug development professionals on the environmental profiles of S-Bioallethrin, Chlorpyrifos, Imidacloprid, and DDT, supported by extensive experimental data and detailed methodologies.
Introduction
The selection of an appropriate insecticide requires a thorough evaluation of its efficacy against target pests, alongside a critical assessment of its potential environmental repercussions. This guide provides an objective comparison of the environmental impact of this compound, a synthetic pyrethroid, with three other widely used insecticides from different chemical classes: Chlorpyrifos (an organophosphate), Imidacloprid (a neonicotinoid), and DDT (an organochlorine). This comparison focuses on acute toxicity to various non-target organisms and persistence in the environment, offering researchers and drug development professionals a data-driven resource to inform their decisions.
Comparative Data on Environmental Impact
The following tables summarize key quantitative data on the acute toxicity and environmental persistence of this compound, Chlorpyrifos, Imidacloprid, and DDT.
Table 1: Acute Toxicity to Non-Target Aquatic Organisms
| Insecticide | Chemical Class | Test Organism | Endpoint (96-hr LC50) | Toxicity Value (µg/L) |
| This compound | Pyrethroid | Rainbow Trout (Oncorhynchus mykiss) | LC50 | 9 - 90[1] |
| Chlorpyrifos | Organophosphate | Rainbow Trout (Oncorhynchus mykiss) | LC50 | 6.0 - 9.4[2] |
| Imidacloprid | Neonicotinoid | Rainbow Trout (Oncorhynchus mykiss) | LC50 | 211,000[3] |
| DDT | Organochlorine | Rainbow Trout (Oncorhynchus mykiss) | LC50 | 1.3 - 542 (for various fish species) |
LC50 (Lethal Concentration 50): The concentration of a chemical in water that is lethal to 50% of a test population over a specified period.
Table 2: Acute Toxicity to Aquatic Invertebrates
| Insecticide | Chemical Class | Test Organism | Endpoint (48-hr EC50) | Toxicity Value (µg/L) |
| This compound | Pyrethroid | Daphnia magna | EC50 | 150 - 50,000[1] |
| Chlorpyrifos | Organophosphate | Daphnia magna | EC50 | 0.76[4] |
| Imidacloprid | Neonicotinoid | Daphnia magna | EC50 | 85,000 |
| DDT | Organochlorine | Daphnia magna | EC50 | Data varies significantly with conditions |
EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect (e.g., immobilization) in 50% of a test population over a specified period.
Table 3: Acute Toxicity to Terrestrial Organisms
| Insecticide | Chemical Class | Test Organism | Endpoint (LD50) | Toxicity Value |
| This compound | Pyrethroid | Honey Bee (Apis mellifera) | Oral LD50 | 3 - 9 µ g/bee |
| Bobwhite Quail (Colinus virginianus) | Oral LD50 | >2000 mg/kg | ||
| Chlorpyrifos | Organophosphate | Honey Bee (Apis mellifera) | Oral LD50 | 103.4 ng/bee |
| Bobwhite Quail (Colinus virginianus) | Oral LD50 | 32-34.8 mg/kg (for chickens) | ||
| Imidacloprid | Neonicotinoid | Honey Bee (Apis mellifera) | Oral LD50 | 3.7 - 40.9 ng/bee |
| Bobwhite Quail (Colinus virginianus) | Oral LD50 | 152 mg/kg | ||
| DDT | Organochlorine | Honey Bee (Apis mellifera) | Contact LD50 | - |
| Bobwhite Quail (Colinus virginianus) | Oral LD50 | Slightly to moderately toxic |
LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of a test population.
Table 4: Mammalian Acute Toxicity
| Insecticide | Chemical Class | Test Organism | Endpoint (Oral LD50) | Toxicity Value (mg/kg) | Endpoint (Dermal LD50) | Toxicity Value (mg/kg) |
| This compound | Pyrethroid | Rat | Oral LD50 | 210 - 4290 | Dermal LD50 | >2000 (rabbit) |
| Chlorpyrifos | Organophosphate | Rat | Oral LD50 | 95 - 270 | Dermal LD50 | 202 |
| Imidacloprid | Neonicotinoid | Rat | Oral LD50 | 380 - 500 | Dermal LD50 | >5000 |
| DDT | Organochlorine | Rat | Oral LD50 | - | Dermal LD50 | - |
Table 5: Environmental Persistence
| Insecticide | Chemical Class | Environmental Compartment | Half-life (t½) |
| This compound | Pyrethroid | Soil | Moderately persistent |
| Chlorpyrifos | Organophosphate | Soil | 11 - 141 days |
| Imidacloprid | Neonicotinoid | Soil | 40 - 997 days |
| DDT | Organochlorine | Soil | 2 - 15 years |
Half-life (t½): The time it takes for the concentration of a substance to be reduced by half.
Key Experimental Protocols
The data presented in this guide are primarily derived from standardized ecotoxicological studies. The methodologies for these key experiments are outlined below.
Acute Toxicity to Fish (Following OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a fish population (LC50) over a 96-hour period.
-
Test Organism: Typically, rainbow trout (Oncorhynchus mykiss) or other sensitive species are used.
-
Procedure:
-
Fish are acclimated to laboratory conditions.
-
Groups of fish are exposed to a range of concentrations of the test substance in water. A control group is exposed to water without the test substance.
-
The exposure period is 96 hours.
-
Mortality and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.
-
The LC50 value is calculated using statistical methods.
-
Acute Immobilisation Test for Aquatic Invertebrates (Following OECD Guideline 202)
This test assesses the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna, by determining the concentration that immobilizes 50% of the population (EC50) over a 48-hour period.
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.
-
Procedure:
-
Daphnids are placed in test chambers containing different concentrations of the test substance in water.
-
A control group is maintained in water without the test substance.
-
The daphnids are observed for immobilization (inability to swim) after 24 and 48 hours.
-
The EC50 value is determined based on the number of immobilized daphnids at each concentration.
-
Acute Toxicity to Honey Bees (Following OECD Guideline 213)
This test evaluates the acute oral toxicity of a substance to adult honey bees (Apis mellifera) by determining the dose that is lethal to 50% of the population (LD50).
-
Test Organism: Young adult worker honey bees.
-
Procedure:
-
Bees are starved for a short period before the test.
-
Groups of bees are fed a sucrose solution containing different doses of the test substance.
-
A control group is fed a sucrose solution without the test substance.
-
Mortality is recorded at specified intervals, typically up to 96 hours.
-
The oral LD50 value is calculated.
-
Aerobic and Anaerobic Transformation in Soil (Following OECD Guideline 307)
This study determines the rate of degradation (half-life) of a substance in soil under aerobic or anaerobic conditions.
-
Procedure:
-
Soil samples are treated with the test substance.
-
The treated soil is incubated under controlled temperature and moisture conditions, either with or without oxygen.
-
At various time intervals, soil samples are collected and analyzed for the concentration of the parent substance and its transformation products.
-
The rate of degradation and the half-life of the substance are calculated from the concentration data over time.
-
Signaling Pathways and Mechanisms of Toxicity
The toxicity of these insecticides stems from their interference with critical signaling pathways in the nervous system of both target and non-target organisms.
This compound (Pyrethroid)
Pyrethroids, including this compound, primarily target voltage-gated sodium channels in nerve cell membranes. They bind to the open state of the channel, prolonging the influx of sodium ions. This leads to repetitive nerve firing, hyperexcitability, paralysis, and ultimately death in susceptible organisms.
Chlorpyrifos (Organophosphate)
Organophosphates like Chlorpyrifos inhibit the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, Chlorpyrifos causes an accumulation of ACh, leading to continuous stimulation of cholinergic receptors, resulting in neurotoxicity.
Imidacloprid (Neonicotinoid)
Neonicotinoids, such as Imidacloprid, are agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. They bind to these receptors, mimicking the action of acetylcholine but are not readily broken down by acetylcholinesterase. This leads to persistent stimulation of the receptors, causing overstimulation of the nervous system, paralysis, and death.
Comparative Experimental Workflow
The assessment of the environmental impact of an insecticide typically follows a tiered approach, starting with laboratory-based studies and potentially moving to more complex field or semi-field studies.
Conclusion
The data presented in this guide highlight the significant variation in the environmental impact profiles of different insecticide classes. This compound, a pyrethroid, demonstrates high toxicity to aquatic organisms and bees, but relatively low mammalian toxicity and moderate persistence. In contrast, Chlorpyrifos, an organophosphate, exhibits high toxicity across a broad range of organisms and has a variable but potentially significant persistence in soil. Imidacloprid, a neonicotinoid, shows exceptionally high toxicity to bees and is highly persistent in soil, while its acute toxicity to fish is lower than the other compared insecticides. DDT, an organochlorine, is characterized by its extreme persistence in the environment and its potential for bioaccumulation, leading to long-term ecological consequences.
This comparative information is crucial for making informed decisions regarding the selection and use of these compounds in various applications, aiming to minimize unintended ecological consequences. Researchers and drug development professionals are encouraged to consider these environmental profiles in conjunction with efficacy data to select the most appropriate and environmentally responsible pest control solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. Pacific steelhead (Oncorhynchus mykiss) exposed to chlorpyrifos: Benchmark concentration estimates for acetylcholinesterase inhibition | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. EXTOXNET PIP - IMIDACLOPRID [extoxnet.orst.edu]
- 4. Neurotoxicity of chlorpyrifos and chlorpyrifos-oxon to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for S-Bioallethrin
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of S-Bioallethrin, ensuring the safety of laboratory personnel and the protection of our environment.
This compound is a synthetic pyrethroid insecticide.[1] It is recognized as a hazardous substance that is harmful if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, meticulous adherence to disposal protocols is not just a matter of best practice, but a critical component of laboratory safety and environmental responsibility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Tightly fitting safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A filter respirator for organic gases and particulates, especially in poorly ventilated areas.
-
Protective Clothing: A lab coat or other protective garments to prevent skin contact.
Always handle this compound in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation. In case of accidental exposure, refer to the first aid measures outlined in the Safety Data Sheet (SDS).
Quantitative Hazard Classification
For a clear understanding of the primary hazards associated with this compound, the following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA). The following protocol provides a general framework for its safe disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
1. Waste Identification and Segregation:
- This compound waste must be classified as hazardous waste.
- Segregate this compound waste from non-hazardous waste.
- Do not mix it with incompatible chemicals.
2. Containerization:
- Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with this compound.
- The label should clearly state "Hazardous Waste" and identify the contents as "this compound."
3. Storage:
- Store the waste container in a designated and secure satellite accumulation area within the laboratory.
- Keep the container tightly closed except when adding waste.
- The storage area should be away from sources of ignition as liquid formulations may be flammable.
4. Disposal:
- Do NOT dispose of this compound down the drain or in regular trash. This is crucial to prevent environmental contamination, particularly to aquatic ecosystems.
- The recommended method of disposal is through a licensed chemical destruction plant, often via controlled incineration with flue gas scrubbing.
- Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
5. Spill Management:
- In the event of a spill, evacuate non-essential personnel from the area.
- Remove all sources of ignition.
- Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or earth.
- Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
- Do not wash the spill into the sewer system.
Experimental Workflow for a Typical Laboratory Application
The following diagram illustrates a typical workflow for an experiment involving this compound, from preparation to the final disposal of waste, highlighting the critical points for waste generation and collection.
This compound Experimental Workflow and Waste Generation.
Decision Pathway for this compound Disposal
The following flowchart provides a clear, logical path for making decisions regarding the disposal of this compound waste, ensuring all safety and regulatory aspects are considered.
References
Essential Safety and Logistical Information for Handling S-Bioallethrin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like S-Bioallethrin is paramount. This document provides immediate, essential safety protocols, operational guidelines, and disposal plans to minimize risk and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE to prevent exposure through dermal contact, inhalation, or eye contact.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Wear fire/flame resistant and impervious gloves. Nitrile or PVC gloves are often suitable.[1] Always inspect gloves for leaks or tears before use. Wash and dry hands after removing gloves.[2] |
| Eyes | Safety goggles or face shield | Use tightly fitting safety goggles with side-shields.[2] A face shield may be worn over goggles for additional protection from splashes.[3] Do not wear contact lenses when handling pesticides.[4] |
| Body | Protective clothing/Coveralls | Wear a long-sleeved shirt and long pants at a minimum. For tasks with a higher risk of exposure, wear chemical-resistant coveralls. Pant legs should be worn outside of boots to prevent chemicals from entering. |
| Feet | Chemical-resistant boots | Wear unlined, waterproof boots that reach at least mid-calf. Do not use leather or canvas footwear as they can absorb the chemical. |
| Respiratory | Respirator | Use a respirator if the product label requires it, or when working in poorly ventilated areas. A filter respirator for organic gases and particulates is recommended. Ensure the respirator forms a tight seal around the face. |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict protocol is necessary to ensure safety during the handling and use of this compound.
1. Preparation and Precautionary Measures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all sources of ignition as this compound can be combustible.
-
Do not eat, drink, or smoke in the handling area.
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition.
3. Storage:
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, and food and feedstuffs.
-
The storage area should be locked and out of reach of children.
4. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling.
-
Contaminated clothing should be laundered separately before reuse.
-
Decontaminate all equipment used during the process.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and potential harm to others.
-
Product Disposal: this compound waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations. This may involve removal to a licensed chemical destruction plant or controlled incineration. Do not dispose of the chemical in drains or sewers.
-
Container Disposal: Do not reuse empty containers. Containers should be triple-rinsed (or equivalent) and then offered for recycling or reconditioning if possible. Alternatively, puncture the container to make it unusable and dispose of it in a sanitary landfill or by controlled incineration where permitted.
Emergency Procedures: Spill Response Workflow
In the event of a spill, a clear and immediate response is necessary to contain the material and mitigate exposure.
Caption: Workflow for handling an this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
